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  • Product: 4-Hydroxy Triamterene Sulfate, Sodium Salt
  • CAS: 73756-87-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy Triamterene Sulfate, Sodium Salt

This guide provides a comprehensive overview of the core physical properties of 4-Hydroxy Triamterene Sulfate, Sodium Salt, a compound of significant interest in drug development and metabolic studies. As the primary and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physical properties of 4-Hydroxy Triamterene Sulfate, Sodium Salt, a compound of significant interest in drug development and metabolic studies. As the primary and pharmacologically active metabolite of the potassium-sparing diuretic Triamterene, a thorough understanding of its physicochemical characteristics is paramount for researchers and scientists in the pharmaceutical industry. This document is structured to deliver not just data, but also the underlying scientific rationale for the experimental methodologies employed in determining these properties.

Introduction and Metabolic Context

4-Hydroxy Triamterene Sulfate, Sodium Salt (CAS 73756-87-3) is the major metabolite of Triamterene[1][2][3][4]. The parent drug, Triamterene, is used in the management of hypertension and edema[5][6]. Following oral administration, Triamterene undergoes extensive phase I metabolism, primarily hydroxylation, to form 4-Hydroxytriamterene. This is subsequently conjugated in a phase II reaction to yield the sulfate ester, 4-Hydroxy Triamterene Sulfate[7][8]. Notably, plasma concentrations of this sulfate metabolite are significantly higher than those of the parent compound[1][2][3].

The metabolic conversion of Triamterene to its active sulfate metabolite is a critical aspect of its pharmacokinetic profile. The following diagram illustrates this key metabolic pathway.

Triamterene Metabolism Triamterene Triamterene Metabolite1 4-Hydroxytriamterene Triamterene->Metabolite1 Phase I Metabolism (Hydroxylation) Metabolite2 4-Hydroxy Triamterene Sulfate (Active Metabolite) Metabolite1->Metabolite2 Phase II Metabolism (Sulfation)

Caption: Metabolic pathway of Triamterene to its active sulfate metabolite.

Core Physical Properties

A precise understanding of the physical properties of an active pharmaceutical ingredient (API) or its major metabolites is fundamental for formulation development, bioavailability assessment, and ensuring product quality.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₀N₇NaO₄S[9][10][11]
Molecular Weight 371.31 g/mol [9][10][11]
Appearance Light Yellow Solid[]
Melting Point Predicted: >300°C[13]
pKa Predicted: 6.25 (for the parent compound, Triamterene, the pKa is 6.2)[1][13]
Solubility The sulfate ester is nearly twice as soluble in urine as in buffer solution. Urine concentrations have been observed to approach or exceed apparent solubility limits.[14]

Spectroscopic Characteristics

Spectroscopic analysis is a cornerstone of pharmaceutical quality control, providing both qualitative and quantitative information.

Pteridine derivatives are known for their fluorescent properties[18][19][20][21][22]. The fluorescence of 4-Hydroxy Triamterene Sulfate is a key characteristic leveraged in its analytical determination in biological fluids.

  • Excitation Wavelength: Approximately 360-365 nm[19]

  • Emission Wavelength: Approximately 440-450 nm[19]

The intrinsic fluorescence of this metabolite allows for highly sensitive and selective quantification, even in complex biological matrices like plasma and urine.

Experimental Protocols: A Field-Proven Approach

The following sections detail the standard, field-proven methodologies for determining the key physical properties of a pharmaceutical compound like 4-Hydroxy Triamterene Sulfate, Sodium Salt. These protocols are designed to ensure data integrity and reproducibility.

Aqueous solubility is a critical determinant of a drug's bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method[23].

Experimental Workflow for Aqueous Solubility Determination

Aqueous Solubility Workflow Start Add excess solid compound to aqueous buffer (e.g., pH 7.4) Incubate Agitate at a constant temperature for 24-48 hours to reach equilibrium Start->Incubate Separate Separate solid from solution (filtration or centrifugation) Incubate->Separate Quantify Quantify the concentration of the dissolved compound in the filtrate/supernatant via a validated analytical method (e.g., HPLC-UV) Separate->Quantify Result Determine Thermodynamic Solubility Quantify->Result

Caption: Workflow for thermodynamic aqueous solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 4-Hydroxy Triamterene Sulfate, Sodium Salt to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the container and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states[13][23].

  • Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation[24].

  • Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. A validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is commonly employed for accurate quantification.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

The melting point is a fundamental physical property used to assess the purity and identity of a crystalline solid[25][26]. The capillary method is the standard pharmacopeial technique[27][28][29].

Step-by-Step Protocol:

  • Sample Preparation: Ensure the 4-Hydroxy Triamterene Sulfate, Sodium Salt sample is a fine, dry powder. If necessary, gently grind the sample to achieve a uniform particle size[27].

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled, slow rate (e.g., 1°C/minute) near the expected melting point to ensure accurate determination[28][29].

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

The acid dissociation constant (pKa) is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, absorption, and distribution[30][31]. Potentiometric titration is a highly accurate method for pKa determination[32][33][34].

Experimental Workflow for pKa Determination

pKa Determination Workflow Start Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent) Titrate Titrate the solution with a standardized acid or base titrant Start->Titrate Monitor Continuously monitor the pH of the solution using a calibrated pH electrode Titrate->Monitor Plot Plot the pH versus the volume of titrant added to generate a titration curve Monitor->Plot Analyze Analyze the titration curve to identify the inflection point(s) Plot->Analyze Result Determine the pKa from the pH at the half-equivalence point Analyze->Result

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of 4-Hydroxy Triamterene Sulfate, Sodium Salt in a suitable solvent (e.g., purified water). If solubility is limited, a co-solvent system may be used, and the aqueous pKa can be determined by extrapolation[31][33].

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.

  • pH Monitoring: Continuously measure the pH of the solution using a calibrated pH meter as the titrant is added in small increments[32].

  • Data Plotting: Construct a titration curve by plotting the measured pH against the volume of titrant added.

  • pKa Determination: The pKa is the pH at which the analyte is 50% ionized. This corresponds to the midpoint of the buffer region on the titration curve (the point of half-equivalence)[30]. This point can be accurately determined from the inflection point of the first derivative of the titration curve.

Conclusion

4-Hydroxy Triamterene Sulfate, Sodium Salt, as the principal active metabolite of Triamterene, possesses distinct physical properties that are critical to its pharmacokinetic and pharmacodynamic profile. While some key experimental data, such as a precise melting point and aqueous solubility, are not widely published, this guide provides the established, robust methodologies for their determination. By employing these standardized protocols, researchers in drug development can confidently characterize this and other important pharmaceutical compounds, ensuring the generation of high-quality, reliable data to support their scientific endeavors.

References

  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf. [Link]

  • Pharmacokinetics of triamterene and its metabolite in man - PubMed - NIH. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • [Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)] - PubMed. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • Pharmacokinetics of Triamterene. [Link]

  • Triamterene : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. [Link]

  • Melting Point Determination - Lambda Photometrics Ltd. [Link]

  • UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection - ijpab. [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. - Agilent. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. [Link]

  • Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - SEDICI. [Link]

  • Fluorescence intensity of each pteridine derivative (1 μM) measured at... - ResearchGate. [Link]

  • (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

  • Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity - ResearchGate. [Link]

  • Aqueous Solubility - Creative Biolabs. [Link]

  • Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed. [Link]

  • UV Spectrophotometry as a Pharmaceutical Testing Solution - HunterLab. [Link]

  • “A Complete Review on UV-Visible Spectroscopic Technique “. [Link]

  • Intrinsic Fluorometric Reporters of Pteridine Reductase 1, a Target for Antiparasitic Agents. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. [Link]

  • Metabolic fate and solubility of triamterene--not an explanation for triamterene nephrolithiasis - PubMed. [Link]

  • 4-Hydroxy Triamterene Sulfate, Sodium Salt - PubChem. [Link]

  • Solubility and Dissolution Rate Enhancement of Triamterene by a Cocrystallization Method | Request PDF. [Link]

  • Triamterene – Knowledge and References - Taylor & Francis. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. [Link]

  • Triamterene and Hydrochlorothiazide Tablets, 37.5 mg/ 25 mg - DailyMed. [Link]

  • Triamterene - Wikipedia. [Link]

  • center for drug evaluation and research - accessdata.fda.gov. [Link]

  • Triamterene - LiverTox - NCBI Bookshelf - NIH. [Link]

  • CAS No : 73756-87-3 | Product Name : 4-Hydroxy Triamterene sulfate, sodium salt. [Link]

  • PRESCRIBING INFORMATION Dyazide (hydrochlorothiazide/triamterene) Capsules DESCRIPTION Each capsule of Dyazide (hydrochlorothia - accessdata.fda.gov. [Link]

Sources

Exploratory

In Vitro Metabolism of Triamterene to its Sulfate Conjugate

Technical Guide & Protocol Executive Summary & Metabolic Mechanism Triamterene (TA) is a potassium-sparing diuretic extensively metabolized in humans.[1][2][3] Its pharmacokinetic profile is unique because its Phase II m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Executive Summary & Metabolic Mechanism

Triamterene (TA) is a potassium-sparing diuretic extensively metabolized in humans.[1][2][3] Its pharmacokinetic profile is unique because its Phase II metabolite, 4'-hydroxytriamterene sulfate (OH-TA-Sulfate) , retains pharmacological activity and is present in plasma at concentrations often exceeding the parent drug.

Understanding the formation of this conjugate requires a biphasic in vitro strategy because the metabolic pathway spans two distinct subcellular compartments:

  • Phase I (Microsomal): Hydroxylation of Triamterene to 4'-hydroxytriamterene (OH-TA).

  • Phase II (Cytosolic): Sulfoconjugation of OH-TA to OH-TA-Sulfate.

The CYP1A2-SULT Axis

The rate-limiting step is the initial hydroxylation, mediated exclusively by CYP1A2 .[2] The subsequent sulfation is rapid and catalyzed by cytosolic Sulfotransferases (SULTs), primarily the phenol-sulfating isoform SULT1A1 .[4]

TriamtereneMetabolism TA Triamterene (Parent) CYP CYP1A2 (Microsomal) + NADPH TA->CYP OHTA 4'-Hydroxytriamterene (Phase I Metabolite) SULT SULT1A1 (Cytosolic) + PAPS OHTA->SULT Sulfate 4'-OH-Triamterene Sulfate (Active Phase II Conjugate) CYP->OHTA Hydroxylation SULT->Sulfate Sulfoconjugation

Figure 1: The sequential metabolic pathway of Triamterene.[1][2][3] Note the requirement for both microsomal (CYP) and cytosolic (SULT) enzymes.

Experimental Strategy: System Selection

A common error in investigating Triamterene metabolism is the exclusive use of Liver Microsomes . Microsomes are washed of cytosol during preparation; they contain CYP1A2 but lack SULT enzymes .

Optimal Test Systems
SystemCYP ActivitySULT ActivitySuitability for Triamterene
Human Liver Microsomes (HLM) HighNegligibleIncomplete. Generates OH-TA only.
S9 Fraction ModerateModerateIdeal. Contains both microsomes and cytosol. Requires NADPH + PAPS.
Cryopreserved Hepatocytes HighHighGold Standard. Intact cell membrane; endogenous cofactors present.
Recombinant Enzymes SpecificSpecificMechanistic. Used to confirm CYP1A2/SULT1A1 identity.

Recommendation: For routine kinetic profiling of the sulfate conjugate, use Human Liver S9 Fraction supplemented with both NADPH and PAPS, or Cryopreserved Hepatocytes . The protocol below focuses on the S9 fraction as it allows precise control over cofactor concentrations.

Protocol: S9 Sequential Incubation Assay

This protocol utilizes a sequential initiation strategy to maximize Phase I conversion before initiating Phase II, mimicking the hepatic flow.

Materials
  • Enzyme Source: Pooled Human Liver S9 Fraction (Protein conc. 20 mg/mL).

  • Substrate: Triamterene (10 mM stock in DMSO).

  • Cofactor A (Phase I): NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Cofactor B (Phase II): PAPS (3'-phosphoadenosine-5'-phosphosulfate), 10 mM stock.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (Triamterene-d5 or OH-TA-d4).

Step-by-Step Workflow
  • Preparation:

    • Thaw S9 fraction on ice.

    • Prepare a 2x Master Mix : Buffer + S9 (final protein conc. 1.0 mg/mL) + Triamterene (final conc. 1–100 µM).

    • Note: Keep DMSO < 0.1% to avoid CYP inhibition.

  • Phase I Incubation (Hydroxylation):

    • Pre-incubate Master Mix at 37°C for 5 minutes.

    • Initiate: Add NADPH regenerating system.

    • Incubate for 15–30 minutes . This allows CYP1A2 to generate the OH-TA intermediate.[1][2]

  • Phase II Incubation (Sulfation):

    • Spike: Add PAPS (Final concentration 100 µM) to the same reaction vessel.

    • Incubate for an additional 20–40 minutes .

    • Critical: PAPS is unstable; add fresh.

  • Termination:

    • Add 2 volumes of Ice-cold Acetonitrile/Internal Standard.

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet protein.

  • Analysis:

    • Transfer supernatant to LC-MS/MS vials.

S9Protocol Step1 Step 1: Pre-Incubation S9 + Triamterene + Buffer (37°C, 5 min) Step2 Step 2: Phase I Initiation Add NADPH (Incubate 20 min) Step1->Step2 Step3 Step 3: Phase II Initiation Add PAPS (Incubate 30 min) Step2->Step3 Accumulation of OH-TA Step4 Step 4: Quench Add Ice-Cold ACN + IS Step3->Step4 Formation of Sulfate Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Sequential S9 incubation workflow. Adding PAPS after NADPH ensures sufficient substrate (OH-TA) is available for the sulfotransferase reaction.

Analytical Methodology (LC-MS/MS)

Detection of the sulfate conjugate requires negative ion mode (ESI-) due to the sulfate group, although Triamterene itself is best detected in positive mode. A polarity-switching method is recommended.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions:

Analyte Polarity Precursor (m/z) Product (m/z) Note
Triamterene ESI+ 254.1 237.1 Parent
OH-Triamterene ESI+ 270.1 253.1 Phase I

| OH-TA-Sulfate | ESI- | 348.0 | 268.0 | Loss of SO₃ group |

Note: The sulfate conjugate is highly polar. Ensure the gradient starts with low organic (0-5%) to prevent elution in the void volume.

Data Analysis & Interpretation

Kinetic Parameters

Triamterene hydroxylation follows Michaelis-Menten kinetics.

  • 
     (CYP1A2):  ~60–142 µM [1].[1]
    
  • 
    :  ~177–220 pmol/min/mg protein [1].[1]
    
In Vitro-In Vivo Extrapolation (IVIVE)

To predict hepatic clearance (


), calculate the intrinsic clearance (

) for the depletion of parent Triamterene and the formation of the sulfate.


Since the sulfate conjugate is pharmacologically active and renal elimination is significant, the ratio of [OH-TA-Sulfate] / [Triamterene] in the in vitro incubation can be compared to plasma ratios to assess the sufficiency of the S9 system. In humans, the sulfate conjugate circulates at higher concentrations than the parent [2]. If your in vitro assay shows low sulfate formation, verify PAPS integrity or increase S9 protein concentration.

Troubleshooting
  • Low Sulfate Yield: SULT enzymes are labile. Avoid repeated freeze-thaw cycles of S9 fractions. Ensure PAPS is stored at -20°C and dissolved immediately before use.

  • Inhibition: High concentrations of DMSO (>0.1%) can inhibit CYP1A2. Use Methanol or Acetonitrile for stock solutions if possible, or keep DMSO very low.

References

  • Rate-limiting biotransformation of triamterene is mediated by CYP1A2. Source:[1][2] PubMed / NIH URL:[Link]

  • Pharmacokinetics of triamterene and its metabolites. Source: PubMed / NIH URL:[Link]

  • Human Cytosolic Sulfotransferases (SULTs). Source: NCBI Bookshelf URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated HPLC-Fluorescence Method for the Quantitative Analysis of 4-Hydroxy Triamterene Sulfate in Human Plasma and Urine

Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Hydroxy Triamterene Sulfate (HTS), the primary active metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Hydroxy Triamterene Sulfate (HTS), the primary active metabolite of the potassium-sparing diuretic, Triamterene. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, or bioequivalence studies. The methodology leverages reversed-phase chromatography with fluorescence detection, offering high sensitivity and selectivity. Detailed procedures for sample preparation from human plasma and urine, instrument setup, method validation in accordance with regulatory guidelines, and data analysis are presented.

Introduction: The Significance of 4-Hydroxy Triamterene Sulfate Quantification

Triamterene is a widely prescribed diuretic used in the management of hypertension and edema.[1][2] Following oral administration, Triamterene undergoes rapid and extensive first-pass metabolism, primarily through hydroxylation at the 4'-position of the phenyl ring, followed by sulfation.[3][4] This process yields 4-Hydroxy Triamterene Sulfate (HTS), which is itself a pharmacologically active metabolite.[4] Plasma and urine concentrations of HTS often significantly exceed those of the parent drug, making its accurate quantification essential for understanding the overall disposition and diuretic effect of Triamterene.[2][5]

The development of a robust and reliable analytical method is therefore critical for clinical and preclinical research. This application note addresses this need by detailing an HPLC method coupled with fluorescence detection, a technique well-suited for this analysis due to the native fluorescence of HTS, which provides high sensitivity and selectivity.[6][7]

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is crucial for rational method development.

Property4-Hydroxy Triamterene Sulfate (Sodium Salt)
Molecular Formula C₁₂H₁₀N₇NaO₄S[8][9]
Molecular Weight 371.31 g/mol [8][9]
Appearance Likely a yellow solid[10]
Solubility Enhanced aqueous solubility compared to Triamterene due to the sulfate group.[10]
Key Functional Groups Pteridine ring system, aromatic ring, primary amino groups, sulfate ester.

The presence of the extensive conjugated system in the pteridine ring is responsible for the molecule's intrinsic fluorescence, which is a key feature exploited in this analytical method.

Experimental Workflow & Causality

The selection of each step in the analytical workflow is dictated by the physicochemical nature of HTS and the complexity of the biological matrices (plasma and urine). The goal is to achieve efficient extraction, selective separation, and sensitive detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard (IS) Sample->Spike Precip Protein Precipitation (Plasma) Spike->Precip Plasma Dilute Dilution (Urine) Spike->Dilute Urine Centrifuge Centrifugation Precip->Centrifuge Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject HPLC HPLC System (Pump, Autosampler) Inject->HPLC Column Reversed-Phase C18 Column HPLC->Column Mobile Phase Detection Fluorescence Detector Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Analyte & IS) Chromatogram->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quant Quantify HTS Concentration Calibration->Quant

Figure 1: A schematic of the complete analytical workflow from sample preparation to final quantification of 4-Hydroxy Triamterene Sulfate.

Detailed Protocols

Materials and Reagents
  • 4-Hydroxy Triamterene Sulfate (HTS) reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Furosemide or another suitable fluorescent compound not present in the matrix.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (reagent grade)

  • Glacial Acetic Acid (reagent grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma and Urine (drug-free, for calibration and quality control samples)

Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.

ParameterConditionRationale
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar compounds like HTS.
Mobile Phase A 20 mM Ammonium Acetate buffer, pH 4.0 (adjusted with acetic acid)The buffer controls the ionization state of the analyte and ensures reproducible retention.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient Elution 0-2 min: 12% B; 2-8 min: 12-30% B; 8-8.1 min: 30-12% B; 8.1-12 min: 12% BA gradient allows for efficient elution of HTS while separating it from early-eluting matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures stable and reproducible retention times.
Injection Volume 20 µLA typical injection volume that balances sensitivity with potential column overload.
Fluorescence Detection Excitation: 365 nm, Emission: 440 nm[6]These wavelengths provide high sensitivity and selectivity for HTS and its parent compound.
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of HTS reference standard in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for spiking into the matrix to create calibrators and quality control (QC) samples.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen IS in methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with acetonitrile for use in the sample preparation process.

Sample Preparation Protocol

Sample preparation is a critical step to remove interfering substances like proteins and salts.[11][12][13]

For Human Plasma Samples:

  • Label microcentrifuge tubes for each calibrator, QC, and unknown sample.

  • Pipette 200 µL of plasma into the appropriately labeled tubes.

  • Spike with the appropriate working standard solution (for calibrators and QCs).

  • Add 400 µL of the IS working solution in acetonitrile (1 µg/mL). This performs protein precipitation and adds the IS in a single step.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 20 µL into the HPLC system.

For Human Urine Samples:

  • Urine is a less complex matrix than plasma, often requiring only dilution.[7][12]

  • Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.[12]

  • In a microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of Mobile Phase A.

  • Spike with IS and appropriate working standards as needed.

  • Vortex to mix.

  • Transfer to an HPLC vial and inject 20 µL.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[14] Validation should be performed according to established guidelines from regulatory bodies like the FDA and international standards such as ICH.[15]

System Suitability

Before each analytical run, system suitability must be confirmed to ensure the chromatographic system is performing adequately.[16]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Precision (RSD of 6 replicate injections) < 2.0%[16]
Validation Parameters & Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of HTS or the IS in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.995. Calibrator points should be within ±15% of the nominal concentration (±20% for LLOQ).
Accuracy (Recovery) The closeness of the measured value to the true value.Mean concentration at each QC level should be within ±15% of the nominal value.
Precision (Repeatability & Intermediate) The agreement among a series of measurements.The relative standard deviation (RSD) should not exceed 15% for QC samples (20% at the LLOQ).[16]
Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Matrix Effect The influence of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different matrix lots.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration.

This structured validation approach ensures the method is robust, reliable, and generates data that is trustworthy for regulatory submission and scientific publication.

Conclusion

The HPLC method detailed in this application note provides a sensitive, specific, and robust protocol for the quantification of 4-Hydroxy Triamterene Sulfate in human plasma and urine. The use of fluorescence detection ensures excellent sensitivity, while the straightforward sample preparation techniques allow for efficient sample throughput. By adhering to the outlined validation procedures, laboratories can ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies involving Triamterene.

References

  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf . National Center for Biotechnology Information. Available at: [Link]

  • Triamterene: Uses, Side Effects & Dosage | Healio . Healio. Available at: [Link]

  • 4-Hydroxy Triamterene Sulfate, Sodium Salt - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • HT-Sample Preparation Techniques for Bioanalysis - 2012 - Wiley Analytical Science . Wiley Analytical Science. Available at: [Link]

  • Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Urine Metabolomics: Technologies, Research Applications, and Best Practices . Metabolon. Available at: [Link]

  • Kinetics and Dynamics of Triamterene at Steady-State in Patients With Cirrhosis - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications . American Chemical Society. Available at: [Link]

  • [Pharmacokinetics of triamterene in healthy subjects and patients with liver and kidney function disorders] - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Triamterene and Hydrochlorothiazide: Package Insert / Prescribing Info - Drugs.com . Drugs.com. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International . LCGC International. Available at: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions . Mourne Training Services. Available at: [Link]

  • Bioanalytical sample preparation | Biotage . Biotage. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals . ResolveMass. Available at: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate . ResearchGate. Available at: [Link]

  • 4-Hydroxytriamterene | C12H11N7O | CID 71046 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective . LinkedIn. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA . U.S. Food and Drug Administration. Available at: [Link]

  • Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

Sources

Application

Using 4-Hydroxy Triamterene Sulfate as a reference standard

Application Note: 4-Hydroxy Triamterene Sulfate as a Reference Standard Executive Summary Triamterene (TA) is a potassium-sparing diuretic widely used in the management of hypertension and edema.[1] While Triamterene is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxy Triamterene Sulfate as a Reference Standard

Executive Summary

Triamterene (TA) is a potassium-sparing diuretic widely used in the management of hypertension and edema.[1] While Triamterene is the administered drug, its pharmacological activity and pharmacokinetic (PK) profile are heavily dependent on its Phase II metabolite: 4-Hydroxy Triamterene Sulfate (4-OH-TA sulfate) .

Clinical studies demonstrate that plasma concentrations of the sulfate conjugate frequently exceed those of the parent drug by a factor of 10. Consequently, bioequivalence studies, therapeutic drug monitoring (TDM), and anti-doping analyses that measure only the parent Triamterene are scientifically incomplete. This guide outlines the rigorous protocols required to use 4-OH-TA sulfate as a reference standard, addressing its specific physicochemical challenges: photosensitivity, solubility, and potential for hydrolysis.

Physicochemical Profile & Handling

Compound: 4'-Hydroxytriamterene Sulfate (Ester) Molecular Formula:


Molecular Weight:  ~349.33  g/mol  (Free Acid)
Appearance:  Yellow crystalline powder (highly fluorescent).
Critical Handling Protocols
  • Photosensitivity (High Risk): Triamterene derivatives are pteridines, which are inherently fluorescent and susceptible to photodegradation.

    • Action: All reference standard weighing and solution preparation must occur under amber light or in amber glassware. Wrap clear vessels in aluminum foil immediately.

  • Solubility & Stock Preparation: unlike the parent Triamterene (which is lipophilic), the sulfate conjugate is polar.

    • Solvent: Dissolve primary stocks in Dimethyl Sulfoxide (DMSO) or Methanol:Water (50:50) . Avoid non-polar organic solvents (e.g., Hexane, pure Acetonitrile) for initial dissolution.

  • Salt Correction: Commercial reference standards are often supplied as salts (e.g., Potassium or Sodium salt).

    • Calculation:

      
      
      
Stability Warning

Sulfates are esters of sulfuric acid. While generally stable at physiological pH, they are prone to hydrolysis in strong acidic conditions, reverting to the Phase I metabolite (4-Hydroxytriamterene).

  • Storage: Store lyophilized powder at -20°C.

  • LC Solvents: Avoid leaving the standard in highly acidic mobile phases (pH < 2.0) for extended periods in the autosampler.

Biological Context: The Metabolic Pathway

Understanding the formation of the analyte is crucial for interpreting patient samples. Triamterene undergoes hydroxylation by CYP1A2, followed by sulfation.[2]

Metabolism TA Triamterene (Parent Drug) CYP CYP1A2 (Liver Microsomes) TA->CYP Hydroxylation RENAL Renal Excretion (Active Secretion) TA->RENAL Minor Route OH_TA 4'-Hydroxytriamterene (Phase I Metabolite) CYP->OH_TA SULT SULTs (Sulfotransferases) OH_TA->SULT Conjugation SULFATE 4'-OH-TA Sulfate (Active Phase II Metabolite) SULT->SULFATE SULFATE->RENAL

Figure 1: Metabolic pathway of Triamterene showing the conversion to the major circulating sulfate metabolite.

Analytical Method: LC-MS/MS Protocol

This protocol is designed for the simultaneous quantification of Triamterene and 4-OH-TA sulfate in human plasma.

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can be used, but simple protein precipitation (PPT) minimizes the risk of sulfate hydrolysis during evaporation steps.

  • Aliquot: Transfer 100 µL of Plasma into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (Triamterene-d5 or Furosemide).

  • Precipitation: Add 300 µL of cold Acetonitrile . (Methanol is also acceptable, but ACN yields cleaner supernatants for this class).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water. (Diluting the organic phase ensures good peak shape on early eluters).

Chromatographic Conditions
  • Instrument: HPLC/UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI)[4]

  • Polarity: Positive Mode (+) is generally preferred because the pteridine ring is strongly basic, allowing for high sensitivity for both parent and metabolite.

    • Note: Negative mode can be used for the sulfate specifically, but switching polarities during a fast run may compromise data points per peak.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Triamterene 254.1 [M+H]+237.125Quantifier
254.1210.135Qualifier
4-OH-TA Sulfate 350.1 [M+H]+270.1 (Loss of SO3)20Quantifier
350.1253.130Qualifier

Note: The transition 350 -> 270 represents the characteristic loss of the sulfate group (


, 80 Da).

Method Validation & Logic

To ensure the "Trustworthiness" of this application, the following validation parameters must be met.

Linearity & Range

Because the sulfate circulates at much higher concentrations than the parent, the calibration ranges must differ.

  • Triamterene Range: 1.0 – 500 ng/mL.

  • 4-OH-TA Sulfate Range: 10.0 – 5000 ng/mL.

  • Logic: Using the same range for both will result in the sulfate saturating the detector in real patient samples.

Matrix Effects & In-Source Fragmentation

A common error in sulfate analysis is In-Source Fragmentation .

  • The Issue: In the ion source, the sulfate (m/z 350) may lose the sulfate group before entering Q1, appearing as m/z 270 (the Phase I metabolite).

  • The Fix: Chromatographic separation is mandatory. 4-OH-TA sulfate is more polar and will elute earlier than the non-sulfated Phase I metabolite and the parent Triamterene.

  • Check: Monitor m/z 270 -> product at the retention time of the Sulfate. If you see a peak, your source temperature or declustering potential is too high.

AnalyticalWorkflow Sample Patient Plasma (High Sulfate / Low Parent) Prep Protein Precipitation (Amber Vials) Sample->Prep LC LC Separation (Critical: Resolve Sulfate from Phase I) Prep->LC MS MS/MS Detection (Monitor In-Source Fragmentation) LC->MS Data Quantification (Separate Calibration Ranges) MS->Data

Figure 2: Analytical workflow emphasizing the critical separation step to prevent cross-talk between metabolites.

References

  • Gilfrich, H. J., et al. (1983).[5] Pharmacokinetics of triamterene and its metabolite in man. Arzneimittelforschung, 33(5), 717-719.

  • NTP (National Toxicology Program). (1993).[5] Toxicology and Carcinogenesis Studies of Triamterene. Technical Report Series.

  • Agilent Technologies. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Application Note 5991-0363EN.

  • World Anti-Doping Agency (WADA). (2023). Prohibited List (Diuretics and Masking Agents).

  • Yeung, P. K., et al. (2005). Role of CYP1A2 in the metabolism of triamterene.[1][2][6] British Journal of Clinical Pharmacology.

Sources

Method

High-Purity Isolation of 4-Hydroxy Triamterene Sulfate from Human Urine

Application Note: AN-TOX-2026-04 Methodology: Solid Phase Extraction (SPE) coupled with HPLC-FLD Target Analyte: 4-Hydroxytriamterene Sulfate (Phase II Metabolite) Matrix: Human Urine Abstract & Scientific Rationale Tria...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2026-04

Methodology: Solid Phase Extraction (SPE) coupled with HPLC-FLD Target Analyte: 4-Hydroxytriamterene Sulfate (Phase II Metabolite) Matrix: Human Urine

Abstract & Scientific Rationale

Triamterene (TA) is a potassium-sparing diuretic extensively metabolized in humans. The primary metabolic pathway involves hydroxylation at the 4-position by CYP1A2 to form 4-hydroxytriamterene (4-OH-TA), which is subsequently conjugated by sulfotransferases (SULT) to form 4-hydroxytriamterene sulfate (4-OH-TA-S) .

In human urine, the sulfate conjugate is the predominant species, often exceeding the concentration of the parent drug by 10-fold. Isolating this specific metabolite requires a protocol that preserves the sulfate ester bond, which is susceptible to enzymatic hydrolysis (by arylsulfatases) and chemical degradation.

Critical Mechanism: Unlike standard drug screening protocols that utilize


-glucuronidase/sulfatase to hydrolyze conjugates back to the parent form, this protocol is designed to isolate the intact sulfate conjugate . We utilize the native fluorescence of pteridines (Ex 365 nm / Em 440 nm) for high-sensitivity detection, eliminating the need for derivatization.

Metabolic Pathway & Logic

The following diagram illustrates the metabolic cascade and the specific isolation target.

MetabolicPathway TA Triamterene (Parent Drug) OH_TA 4-Hydroxy Triamterene (Phase I) TA->OH_TA CYP1A2 (Hydroxylation) RENAL Renal Excretion TA->RENAL Minor SULFATE 4-OH-Triamterene Sulfate (Target Analyte) OH_TA->SULFATE SULT (Sulfation) SULFATE->RENAL Major Urinary Species

Figure 1: Phase I and Phase II metabolism of Triamterene. The sulfate conjugate is the primary urinary metabolite.

Pre-Analytical Considerations (Critical)

Light Sensitivity (Photodegradation)

Pteridine derivatives, including Triamterene and its sulfates, are highly photosensitive. Exposure to UV or intense white light causes rapid degradation.

  • Requirement: All extraction steps must be performed under yellow light or using amber glassware.

  • Storage: Samples must be stored at -20°C or -70°C if not analyzed immediately.

Prevention of Hydrolysis
  • Strict Prohibition: Do NOT add

    
    -glucuronidase or arylsulfatase enzymes.
    
  • pH Control: Maintain urine pH between 5.0 and 7.0 during storage. Extremely acidic conditions (< pH 3) or basic conditions (> pH 9) may induce chemical hydrolysis of the sulfate ester.

Reagents and Equipment

CategoryItemSpecification
Solvents Methanol (MeOH), Acetonitrile (ACN)LC-MS Grade
Buffers Formic Acid or Phosphate BufferpH 3.0 - 4.0
SPE Cartridges Hydrophilic-Lipophilic Balance (HLB)30 mg / 1 cc (Preferred for polar sulfates)
Columns C18 Reversed Phase150 x 4.6 mm, 3-5 µm (e.g., Titan C18 or Spherisorb ODS)
Detection Fluorescence Detector (FLD)Ex: 365 nm, Em: 440 nm

Protocol A: Isolation via Solid Phase Extraction (SPE)

This workflow isolates the sulfate conjugate from the urine matrix (salts, urea, pigments). We prioritize HLB (Hydrophilic-Lipophilic Balance) sorbents over standard C18 because the sulfate group renders the molecule highly polar, which may lead to breakthrough (loss) on standard C18 silica.

Step-by-Step Methodology:
  • Sample Preparation:

    • Thaw urine sample at room temperature (protected from light).

    • Centrifuge at 4,000 x g for 10 minutes to remove particulates.

    • Dilute 500 µL of supernatant with 500 µL of 1% Formic Acid in water. (Acidification suppresses ionization of the sulfate, improving retention on SPE).

  • SPE Conditioning:

    • Wash cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the 1 mL diluted urine sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Critical for Purity):

    • Wash with 1 mL of 5% Methanol in Water.

    • Rationale: This removes salts and highly polar urinary interferences without eluting the target sulfate.

  • Elution:

    • Elute with 1 mL of 90:10 Acetonitrile:Methanol .[1]

    • Note: The sulfate is soluble in organic solvents once protonated/ion-paired.

  • Reconstitution:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 200 µL of Mobile Phase A (Phosphate Buffer pH 3.0).

Protocol B: Chromatographic Separation & Validation

Isolation is confirmed by HPLC with Fluorescence Detection. The sulfate conjugate elutes distinctly from the parent drug.

HPLC Conditions
ParameterSetting
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection FLD: Excitation 365 nm
Gradient Profile[2]
  • 0-2 min: 10% B (Isocratic hold for polar retention)

  • 2-15 min: 10%

    
     60% B (Linear Gradient)
    
  • 15-18 min: 60% B (Wash)

  • 18-20 min: 10% B (Re-equilibration)

Expected Results & Data Interpretation
  • 4-OH-Triamterene Sulfate: Elutes first (most polar). Retention time approx 4-6 min.

  • 4-OH-Triamterene (Free): Elutes second. Retention time approx 7-9 min.

  • Triamterene (Parent): Elutes last. Retention time approx 10-12 min.

Self-Validation Check: To confirm the peak is the sulfate, treat a parallel aliquot with sulfatase enzyme. If the first peak disappears and the second peak (Free 4-OH) increases, the identity is confirmed.

Workflow Visualization

The following diagram details the operational workflow from sample collection to data output.

Workflow Urine Urine Sample (Protect from Light) Prep Centrifuge & Acidify (1% Formic Acid) Urine->Prep SPE_Load SPE Loading (HLB Cartridge) Prep->SPE_Load SPE_Wash Wash Step (5% MeOH/Water) SPE_Load->SPE_Wash Remove Salts SPE_Elute Elution (90% ACN) SPE_Wash->SPE_Elute Recover Analyte Dry Evaporate & Reconstitute (Mobile Phase A) SPE_Elute->Dry HPLC HPLC-FLD Analysis (Ex 365 / Em 440) Dry->HPLC

Figure 2: Step-by-step isolation and analysis workflow.

References

  • Gilfrich, H. J., et al. "Pharmacokinetics of triamterene and its metabolites in man." Arzneimittel-Forschung (Drug Research), 1970.

  • Mutschler, E., et al. "Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine." Journal of Chromatography B, 1983.

  • Reboud, J. P., et al. "Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection." Journal of Chromatography B, 2002.

  • Waters Corporation. "Oasis HLB Cartridge Care & Use Manual." (Standard industry protocol for polymeric SPE).

Sources

Application

Application Note: Pharmacodynamic Assessment of 4-Hydroxy Triamterene Sulfate Activity

This Application Note is structured to guide drug development professionals through the characterization of 4-Hydroxy Triamterene Sulfate (4-OH-TA Sulfate) , the principal active metabolite of the diuretic Triamterene. U...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the characterization of 4-Hydroxy Triamterene Sulfate (4-OH-TA Sulfate) , the principal active metabolite of the diuretic Triamterene.

Unlike many Phase II conjugates which are inactive elimination products, 4-OH-TA Sulfate retains significant pharmacological potency against the Epithelial Sodium Channel (ENaC). Quantifying this activity is critical for understanding the clinical pharmacodynamics of Triamterene, particularly in patients with renal impairment where the sulfate accumulates.

Abstract & Scope

Triamterene is a potassium-sparing diuretic that blocks the Epithelial Sodium Channel (ENaC) in the distal nephron.[1] It is extensively metabolized by CYP1A2 to 4-hydroxytriamterene (4-OH-TA), which is subsequently sulfated by cytosolic sulfotransferases (SULTs) to form 4-Hydroxy Triamterene Sulfate .

While often considered a detoxification step, the sulfated metabolite retains approximately 50% of the parent compound's ENaC-blocking affinity and constitutes the majority of the active species in urine. This guide details two validated in vitro protocols to measure the specific pharmacological activity (ENaC inhibition) of 4-OH-TA Sulfate:

  • High-Throughput Membrane Potential Assay: For rapid IC50 determination.

  • Ussing Chamber Electrophysiology: The "gold standard" for quantifying transepithelial current (

    
    ) inhibition.
    

Mechanistic Background

The primary mechanism of action for both Triamterene and 4-OH-TA Sulfate is the reversible blockade of the pore region of ENaC.

  • Target: ENaC (Heterotrimeric channel:

    
     subunits).[2][3]
    
  • Action: Binding to the extracellular vestibule, preventing

    
     entry.
    
  • Cellular Consequence: Inhibition of

    
     influx leads to membrane hyperpolarization  (relative to the depolarized state of constitutively open ENaC) and cessation of transepithelial 
    
    
    
    transport.
Pathway Visualization

The following diagram illustrates the metabolic generation of the active sulfate and its site of action.

MetabolicPathway Triamterene Triamterene (Parent Drug) CYP1A2 CYP1A2 (Phase I) Triamterene->CYP1A2 ENaC ENaC Channel (Kidney Distal Tubule) Triamterene->ENaC Direct Block Intermed 4-OH-Triamterene (Active Intermediate) CYP1A2->Intermed SULT Sulfotransferase (Phase II) Intermed->SULT Sulfate 4-OH-TA Sulfate (Target Analyte) SULT->Sulfate Major Urinary Form Sulfate->ENaC Blocks Pore Effect Inhibition of Na+ Reabsorption (Diuresis) ENaC->Effect

Figure 1: Metabolic activation pathway of Triamterene. Note that both the parent and the sulfate conjugate exert inhibitory effects on ENaC.

Experimental Protocols

Protocol A: High-Throughput Membrane Potential Assay

Purpose: Rapid screening of 4-OH-TA Sulfate potency (IC50) relative to parent Triamterene. System: CHO or HEK-293 cells stably expressing human


-ENaC.
Principle:  ENaC-expressing cells are naturally depolarized due to constitutive 

influx. Blocking ENaC causes the membrane potential to return to a hyperpolarized resting state. This change is detected using a voltage-sensitive fluorescent dye (e.g., FMP Blue/Red).
Materials
  • Cell Line: CHO-hENaC (stably transfected).

  • Reagents:

    • Test Compound: 4-Hydroxy Triamterene Sulfate, Sodium Salt (ensure purity >95%).

    • Positive Control: Amiloride (Standard ENaC blocker).

    • Dye: FLIPR® Membrane Potential Assay Kit (Molecular Devices) or DiBAC4(3).

    • Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Keep

      
       concentration physiological (135-145 mM).
      
Step-by-Step Methodology
  • Cell Seeding:

    • Plate CHO-hENaC cells in 96-well black-wall/clear-bottom plates at 50,000 cells/well.

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Preparation:

    • Dissolve 4-OH-TA Sulfate (Na+ salt) in DMSO to create a 10 mM stock.

    • Note on Solubility: The sulfate ester is more soluble than the parent but can precipitate in acidic buffers. Maintain pH 7.4.

    • Prepare serial dilutions (0.01

      
       to 100 
      
      
      
      ) in HBSS buffer. Final DMSO concentration must be <0.5%.
  • Dye Loading:

    • Remove culture media and wash cells once with HBSS.

    • Add 100

      
       of Membrane Potential Dye loading buffer.
      
    • Incubate for 30–45 minutes at room temperature in the dark.

  • Assay Execution (FLIPR/Plate Reader):

    • Place plate in the reader (e.g., FlexStation or FLIPR Tetra).

    • Baseline: Record fluorescence for 30 seconds to establish the depolarized baseline.

    • Injection: Inject 20

      
       of 5x concentrated 4-OH-TA Sulfate (or Amiloride control).
      
    • Readout: Monitor fluorescence decrease (hyperpolarization) for 120 seconds.

  • Data Analysis:

    • Calculate the

      
       (Change in Fluorescence) = 
      
      
      
      .
    • Plot

      
       vs. Log[Concentration].
      
    • Fit data to a 4-parameter logistic equation to determine IC50.

Protocol B: Ussing Chamber Electrophysiology (Gold Standard)

Purpose: Validation of "diuretic activity" by measuring inhibition of transepithelial


 transport (

). System: Polarized mCCD (mouse Cortical Collecting Duct) or MDCK cell monolayers. Principle: In a polarized monolayer, the short-circuit current (

) is directly proportional to the net ion transport. In these cells,

is predominantly driven by apical ENaC.
Materials
  • Cells: mCCD cl1 cells (cultured on permeable Snapwell™ supports for 7-10 days until TEER > 1000

    
    ).
    
  • Equipment: Ussing Chamber system (e.g., Warner Instruments or World Precision Instruments).

  • Electrodes: Ag/AgCl voltage and current electrodes.

Step-by-Step Methodology
  • Mounting:

    • Mount the Snapwell insert into the Ussing chamber.

    • Bathe both apical and basolateral sides with Krebs-Henseleit buffer (37°C, oxygenated with 95%

      
       / 5% 
      
      
      
      ).
  • Voltage Clamping:

    • Clamp the transepithelial voltage (

      
      ) to 0 mV.
      
    • Allow the Short-Circuit Current (

      
      ) to stabilize (approx. 15-20 mins). A stable negative current indicates active 
      
      
      
      reabsorption.
  • Experimental Challenge:

    • Baseline: Record stable

      
       for 5 minutes.
      
    • Apical Addition: Add 4-OH-TA Sulfate to the apical bath only (mimicking tubular delivery).

    • Dosing: Cumulative dosing can be performed (e.g., 1

      
       -> 5 
      
      
      
      -> 10
      
      
      -> 50
      
      
      ). Allow 3-5 minutes for plateau between doses.
  • Validation (The "Amiloride Cut"):

    • At the end of the experiment, add 10

      
       Amiloride  to the apical bath.
      
    • The remaining current is the "Amiloride-insensitive" component (leak).

    • The ENaC-specific current is (

      
      ).
      
  • Calculation:

    • Calculate % Inhibition of the ENaC-specific current for each dose of 4-OH-TA Sulfate.

    • Compare the IC50 of the Sulfate vs. Parent Triamterene.[2]

Workflow Diagram (Ussing Chamber)

UssingWorkflow Setup Mount Polarized Monolayer (mCCD cells on Snapwell) Clamp Voltage Clamp to 0 mV (Measure Baseline I_sc) Setup->Clamp Dose Add 4-OH-TA Sulfate (Apical Bath Only) Clamp->Dose Measure Record Drop in I_sc (Inhibition of Na+ Current) Dose->Measure Control Add 10µM Amiloride (Define 100% Inhibition) Measure->Control

Figure 2: Workflow for measuring ENaC inhibition via Short-Circuit Current (


).

Data Interpretation & Expected Results

When analyzing the activity of 4-OH-TA Sulfate, use the following benchmarks based on historical electrophysiological data:

ParameterTriamterene (Parent)4-OH-TA Sulfate (Metabolite)Interpretation
IC50 (Rat ENaC) ~5 - 10

~10 - 20

Sulfate is approx.[2] 2-fold less potent than parent but still highly active.
Maximal Inhibition 100% of Amiloride-sensitive current100% of Amiloride-sensitive currentBoth are full antagonists of ENaC.
Voltage Dependence Voltage-dependent blockVoltage-dependent blockBoth bind deep within the pore's electric field.
Solubility (pH 7.4) LowModerate (as Na+ salt)Sulfate is the preferred form for high-concentration assays.

Key Insight: While the sulfate is slightly less potent in vitro, its clinical concentration in urine is often much higher than the parent drug. Therefore, the total diuretic activity in vivo is heavily driven by the sulfate metabolite.

References

  • Busse, D., et al. (1996). Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. Pflugers Archiv - European Journal of Physiology. Link

    • Core Reference: Establishes that 4-OH-TA sulfate inhibits ENaC with ~2-fold lower affinity than triamterene.
  • Gilfrich, H. J., et al. (1983). Pharmacokinetics of triamterene and its metabolites in healthy volunteers.[4] Arzneimittelforschung. Link

    • Core Reference: Confirms the sulfate is the major urinary metabolite and retains diuretic activity.[5]

  • Knauf, H., & Mutschler, E. (1992). Pharmacodynamics and pharmacokinetics of triamterene in the failing kidney. European Journal of Clinical Pharmacology. Link

    • Core Reference: Discusses the accumulation of the active sulf
  • Kellenberger, S., & Schild, L. (2002). Epithelial Sodium Channel/Degenerin Family of Ion Channels: A Variety of Functions for a Shared Structure. Physiological Reviews. Link

    • Method Reference: Reviews the structure of ENaC and mechanisms of amiloride/triamterene block.
  • Molecular Devices. FLIPR Membrane Potential Assay Kits Application Note.Link

    • Protocol Reference: Standard methodology for membrane potential assays in ion channel drug discovery.

Sources

Method

Application Note: High-Precision Cell-Based Profiling of Triamterene and its Active Metabolite (4'-OH-TA Sulfate)

This Application Note is structured as a high-level technical guide for drug discovery scientists and toxicologists. It synthesizes pharmacological principles with actionable laboratory protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists and toxicologists. It synthesizes pharmacological principles with actionable laboratory protocols.

Abstract & Physiological Context

Triamterene (TA) is a potassium-sparing diuretic extensively used to manage hypertension and edema.[1] Unlike many therapeutics where Phase II metabolism yields inactive conjugates, Triamterene presents a unique pharmacological profile: its major circulating metabolite, 4'-hydroxytriamterene sulfate (4'-OH-TA sulfate) , retains significant biological activity.

While the parent drug (TA) is a potent blocker of the Epithelial Sodium Channel (ENaC), clinical efficacy is driven by the combined action of TA and its sulfate conjugate. Furthermore, TA exhibits structural homology to folic acid, necessitating rigorous safety profiling for Dihydrofolate Reductase (DHFR) inhibition—a known off-target liability.

This guide details two critical cell-based workflows:

  • Functional Potency Assay: Quantifying ENaC blockade using membrane potential-sensitive dyes.

  • Safety Profiling: Assessing DHFR inhibition via folate-dependent cell viability.

Metabolic Pathway & Bioactivation

Triamterene undergoes rapid hydroxylation by CYP enzymes (primarily CYP1A2) to 4'-hydroxytriamterene (Phase I), which is immediately sulfated by cytosolic sulfotransferases (SULTs) to form the active Phase II conjugate.

TriamtereneMetabolism cluster_activity Pharmacological Activity TA Triamterene (Parent Drug) OHTA 4'-Hydroxytriamterene (Phase I Intermediate) TA->OHTA Hydroxylation (CYP1A2) Act1 High ENaC Affinity High DHFR Inhibition TA->Act1 Sulfate 4'-OH-TA Sulfate (Active Phase II Metabolite) OHTA->Sulfate Sulfation (SULTs) Act2 Moderate ENaC Affinity Low DHFR Inhibition (Dominant Circulating Form) Sulfate->Act2

Figure 1: Metabolic trajectory of Triamterene highlighting the retention of pharmacological activity in the sulfate conjugate.

Protocol A: Functional ENaC Inhibition Assay

Objective: Determine the IC50 of Triamterene and 4'-OH-TA Sulfate against human ENaC using a high-throughput membrane potential assay.

Principle: ENaC overexpression depolarizes the cell membrane by facilitating Na+ influx. We utilize a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Basal State: Cells in low-sodium buffer are hyperpolarized.

  • Stimulation: Addition of High-Na+ buffer causes rapid depolarization (Fluorescence Increase).

  • Inhibition: Pre-incubation with Triamterene prevents this depolarization (Signal Suppression).

Materials
  • Cell Line: HEK293 stably transfected with human

    
    -ENaC subunits (HEK-hENaC).
    
  • Control: HEK293 Parental (Null).

  • Reagents:

    • Membrane Potential Dye (Blue or Red formulation).

    • Amiloride (Positive Control Reference,

      
       nM).
      
    • Triamterene (Sigma, dissolved in DMSO/Formic Acid).

    • 4'-OH-TA Sulfate (Custom synthesis or metabolite standard).

Step-by-Step Workflow
  • Cell Seeding (Day -1):

    • Harvest HEK-hENaC cells using Accutase (avoid Trypsin to preserve surface channels).

    • Plate at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation (Day 0):

    • Solubility Note: Triamterene is hydrophobic. Dissolve stock in 100% DMSO.

    • Sulfate Note: The sulfate metabolite is more polar; ensure complete solubilization, potentially requiring slight warming (37°C).

    • Prepare 3x concentration serial dilutions in Low-Sodium Assay Buffer (to prevent premature depolarization).

      • Low-Na Buffer: 140 mM NMDG-Cl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Membrane Potential Dye (dissolved in Low-Na Buffer).

    • Incubate 30-45 minutes at Room Temperature (protect from light).

  • Assay Execution (FLIPR/Plate Reader):

    • Step A (Baseline): Record baseline fluorescence for 10 seconds.

    • Step B (Compound Addition): Inject 50 µL of 3x Compound dilutions. Monitor for 5 minutes. (Watch for acute effects).

    • Step C (Sodium Challenge): Inject 50 µL of High-Sodium Stimulus Buffer (400 mM NaCl, resulting in ~100 mM final).

    • Readout: Monitor fluorescence kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak response after Na+ injection minus baseline).
      
    • Normalize to Vehicle (0% Inhibition) and Amiloride 10 µM (100% Inhibition).

ENaC_Assay Step1 Seed HEK-hENaC Cells (Low Na+ Media) Step2 Load Voltage-Sensitive Dye (Hyperpolarized State) Step1->Step2 Step3 Add Triamterene / Metabolite (Incubate 10 min) Step2->Step3 Stimulus Inject Na+ Challenge (Stimulus) Step3->Stimulus ResultA Vehicle Control: Na+ Influx -> Depolarization (High Fluorescence) Stimulus->ResultA No Block ResultB Drug Treated: Channel Blocked -> Hyperpolarized (Low Fluorescence) Stimulus->ResultB ENaC Inhibition

Figure 2: Logic flow for the Sodium Challenge Membrane Potential Assay.

Protocol B: DHFR Off-Target Safety Profiling

Objective: Assess the potential for folate metabolism toxicity. Triamterene is a structural analog of folic acid and a weak inhibitor of Dihydrofolate Reductase (DHFR). Hypothesis: The parent drug (TA) is a stronger DHFR inhibitor than the sulfate metabolite. Toxicity is revealed only under folate stress.

Materials
  • Cell Line: Jurkat T-cells or L1210 (Folate-dependent leukemia lines).

  • Media:

    • Condition A: Standard RPMI (High Folate).

    • Condition B: Folate-Free RPMI + 1 nM Leucovorin (Physiological stress condition).

  • Readout: Resazurin (Alamar Blue) or ATP (CellTiter-Glo).

Step-by-Step Workflow
  • Starvation Phase:

    • Wash cells 2x in PBS to remove residual folate.

    • Resuspend in Condition B media for 24 hours prior to assay to deplete intracellular folate reserves.

  • Treatment:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with serial dilutions of Triamterene and 4'-OH-TA Sulfate (0.1 µM to 100 µM).

    • Include Methotrexate (MTX) as a positive control (High potency DHFR inhibitor).[2]

  • Incubation:

    • Incubate for 72 hours. (Antifolate effects require multiple cell cycles to manifest).

  • Detection:

    • Add Resazurin reagent. Incubate 4 hours.

    • Measure Fluorescence (Ex 560 / Em 590).

Interpretation
  • Specific Toxicity: If IC50 is significantly lower in Folate-Free media compared to Standard media, the mechanism is DHFR inhibition.

  • General Cytotoxicity: If IC50 is similar in both conditions, toxicity is off-target/non-specific.

Expected Data & Comparative Profile

The following table summarizes the expected pharmacological profile based on consensus literature and mechanistic modeling.

ParameterTriamterene (Parent) 4'-OH-TA Sulfate (Metabolite) Clinical Implication
ENaC Potency (IC50) Low Nanomolar (e.g., 10-50 nM)Moderate Nanomolar (e.g., 100-300 nM)Metabolite is less potent but circulates at 10x higher concentration, driving efficacy.
DHFR Inhibition Moderate (

)
Weak / InactiveMetabolite poses lower risk of folate depletion than parent.
Solubility (Aq) Very Low (Hydrophobic)Improved (Amphiphilic)Sulfate is renally cleared; Parent requires hepatic metabolism.
Fluorescence Strong BlueStrong BlueBoth compounds can interfere with blue-channel fluorescence assays (Autofluorescence artifact risk).

Technical Alert - Autofluorescence: Triamterene and its metabolites are naturally fluorescent (Excitation ~360nm, Emission ~440nm).

  • Risk: They may interfere with DAPI/Hoechst nuclear stains or blue fluorescent protein (BFP) assays.

  • Mitigation: Use Red/Orange shifted dyes (e.g., FLIPR Red, Resorufin) to avoid signal overlap.

References

  • Metabolism & Pharmacokinetics: Gilfrich, H. J., et al. "Pharmacokinetics of triamterene in healthy subjects and patients with liver and kidney function disorders." International Journal of Clinical Pharmacology, Therapy, and Toxicology, 1983. Link

  • ENaC Mechanism: Busch, A. E., et al. "Inhibition of epithelial Na+ channels by triamterene and amiloride."[1] Pflügers Archiv, 1996. (Established the direct block mechanism).

  • DHFR Inhibition: Schalhorn, A., et al. "Antifolate effect of triamterene on human leucocytes and on a human lymphoma cell line."[3] European Journal of Clinical Pharmacology, 1981. Link

  • Assay Methodology: "Validation and Optimization of Novel High-Throughput Assays for Human Epithelial Sodium Channels." ResearchGate, 2009. Link

  • Clinical Context: "Triamterene and Hydrochlorothiazide Prescribing Information." Drugs.com, 2024. Link

Sources

Application

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of 4-Hydroxy Triamterene Sulfate

Introduction: The Significance of 4-Hydroxy Triamterene Sulfate in Drug Development Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1][2][3] It exerts its therapeutic effect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Hydroxy Triamterene Sulfate in Drug Development

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1][2][3] It exerts its therapeutic effect by blocking the epithelial sodium channel in the distal renal tubule.[1][4] However, the parent drug, triamterene, undergoes extensive and rapid metabolism in the body.[5][6] The primary metabolic pathway involves hydroxylation to 4'-hydroxytriamterene, which is then rapidly conjugated to form 4'-hydroxytriamterene sulfate.[5][7][8] This sulfate conjugate is not an inactive byproduct; it is a pharmacologically active metabolite that contributes to the overall diuretic effect.[8][9] In fact, plasma concentrations of 4'-hydroxytriamterene sulfate can be more than ten times higher than those of the parent drug.[10]

Given the significant contribution of 4-Hydroxy Triamterene Sulfate to the pharmacological activity of triamterene, a thorough understanding of its pharmacokinetic profile is paramount for both efficacy and safety assessment in drug development. Animal models provide a critical platform for these investigations, allowing for the characterization of absorption, distribution, metabolism, and excretion (ADME) of this active metabolite in a controlled setting before human trials.

This guide provides a comprehensive overview and detailed protocols for designing and conducting preclinical pharmacokinetic studies of 4-Hydroxy Triamterene Sulfate in various animal models.

Rationale for Animal Models in 4-Hydroxy Triamterene Sulfate Pharmacokinetic Studies

The use of animal models is indispensable for elucidating the pharmacokinetic properties of 4-Hydroxy Triamterene Sulfate. Key justifications for employing animal studies include:

  • Ethical Considerations: It is ethically imperative to gather preclinical data on the safety and disposition of a drug and its metabolites before administration to humans.

  • Mechanistic Insights: Animal models allow for invasive and extensive sampling (e.g., tissue distribution studies) that are not feasible in humans, providing a deeper understanding of the metabolite's behavior in the body.

  • Interspecies Comparison: Evaluating pharmacokinetics in multiple species can help identify potential differences in metabolism and excretion, which is crucial for extrapolating data to humans.

  • Dose-Ranging and Safety Assessment: Animal studies are essential for determining appropriate dose ranges for first-in-human studies and for identifying potential toxicities associated with the parent drug and its metabolite.

Metabolic Pathway of Triamterene

Triamterene undergoes a two-step metabolic conversion to its active sulfate conjugate. The initial hydroxylation is primarily mediated by the cytochrome P450 enzyme CYP1A2.[7] The subsequent sulfation is carried out by cytosolic sulfotransferases.[7]

Triamterene Metabolism Triamterene Triamterene Hydroxytriamterene 4'-Hydroxytriamterene Triamterene->Hydroxytriamterene CYP1A2 (Phase I Hydroxylation) Sulfate_Metabolite 4'-Hydroxytriamterene Sulfate Hydroxytriamterene->Sulfate_Metabolite Sulfotransferases (Phase II Sulfation)

Caption: Metabolic conversion of Triamterene to 4-Hydroxy Triamterene Sulfate.

Selection of Animal Models

The choice of animal model is a critical decision in the design of pharmacokinetic studies. Rodents, such as rats and mice, are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology. Larger animals, such as dogs and non-human primates, are often used in later stages of preclinical development as their physiological systems more closely resemble those of humans.

Rodent Models: Rat and Mouse
  • Rationale: Rats are a frequently used model for pharmacokinetic studies of triamterene.[11][12] They are relatively easy to handle, and established protocols for various procedures are widely available. Mice can also be used, particularly when genetic modifications are needed to investigate specific metabolic pathways.

  • Considerations: There can be significant species differences in drug metabolism. For instance, while sulfation is a major pathway in humans, the extent of this pathway can vary in rodents.[5]

Non-Rodent Models: Dog and Non-Human Primate
  • Rationale: Dogs and non-human primates are often considered more predictive of human pharmacokinetics for certain classes of drugs. Their larger size allows for serial blood sampling without compromising the animal's health, leading to more robust pharmacokinetic data from individual animals.

  • Considerations: The use of larger animals involves higher costs, more complex ethical considerations, and specialized housing and handling requirements. While there is limited specific data in the public domain on triamterene pharmacokinetics in dogs and non-human primates, they are valuable for comprehensive preclinical programs.[13]

Experimental Protocols

The following are detailed, step-by-step protocols for conducting pharmacokinetic studies of 4-Hydroxy Triamterene Sulfate in rats. These protocols can be adapted for other species with appropriate modifications to dosages, sample volumes, and handling procedures.

Experimental Workflow

Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_poststudy Post-Study Analysis Animal_Acclimatization Animal Acclimatization Dosing Dosing (Oral or Intravenous) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine and Feces Collection (optional) Dosing->Urine_Collection Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis of Metabolite Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Caption: General workflow for a preclinical pharmacokinetic study.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 4-Hydroxy Triamterene Sulfate following a single oral dose of triamterene in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Triamterene

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension of triamterene in the vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of triamterene to each rat via oral gavage. The typical dose volume is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, transfer the blood into EDTA-coated tubes and gently invert to mix. Centrifuge the blood at 4°C to separate the plasma.

  • Plasma Storage: Carefully aspirate the plasma supernatant and transfer it to labeled cryovials. Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentrations of 4-Hydroxy Triamterene Sulfate in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

Protocol 2: Intravenous Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 4-Hydroxy Triamterene Sulfate following a single intravenous dose of triamterene in rats, which allows for the determination of bioavailability.

Materials:

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Triamterene (in a formulation suitable for intravenous administration, e.g., dissolved in a solution containing lactic acid)[8]

  • Syringes and infusion pumps

  • Blood collection supplies as in Protocol 1

Procedure:

  • Animal Preparation: Use surgically prepared rats with indwelling jugular vein catheters for both dosing and blood sampling. Allow for a recovery period after surgery.

  • Dose Preparation: Prepare a sterile solution of triamterene suitable for intravenous injection.

  • Dosing: Administer a single intravenous bolus or a short infusion of triamterene via the jugular vein cannula.

  • Blood Sampling: Collect blood samples at the following time points: pre-dose (0), 2, 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing and Storage: Follow the same procedures as in Protocol 1.

  • Bioanalysis and Pharmacokinetic Analysis: Follow the same procedures as in Protocol 1. The data from this study, when compared with the oral study, will allow for the calculation of the absolute oral bioavailability of triamterene and its metabolite.

Data Presentation and Analysis

The collected pharmacokinetic data should be summarized in clear and concise tables to facilitate comparison across different studies and animal models.

Table 1: Example Pharmacokinetic Parameters of 4-Hydroxy Triamterene Sulfate in Rats Following a Single Oral Dose of Triamterene

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Insert experimental value]
Tmaxh[Insert experimental value]
AUC(0-t)ngh/mL[Insert experimental value]
AUC(0-inf)ngh/mL[Insert experimental value]
t1/2h[Insert experimental value]

Table 2: Comparative Pharmacokinetic Parameters of Triamterene and 4-Hydroxy Triamterene Sulfate in Humans and Rats

SpeciesAnalyteCmax (ng/mL)Tmax (h)t1/2 (h)Reference
HumanTriamterene26.4 ± 17.71.54.3 ± 0.7[5]
Human4-Hydroxy Triamterene Sulfate779 ± 3101.53.1 ± 1.2[5]
RatTriamterene[Data not readily available in provided sources][Data not readily available in provided sources][Data not readily available in provided sources]
Rat4-Hydroxy Triamterene Sulfate[Data to be generated from study][Data to be generated from study][Data to be generated from study]

Note: The table highlights the need for direct comparative studies to fill in data gaps.

Conclusion and Future Directions

The study of 4-Hydroxy Triamterene Sulfate pharmacokinetics in animal models is crucial for a comprehensive understanding of the disposition and activity of triamterene. The protocols outlined in this guide provide a robust framework for conducting these essential preclinical studies. Future research should focus on direct comparative pharmacokinetic studies across multiple species to better understand interspecies differences and improve the accuracy of human dose predictions. Furthermore, investigations into potential drug-drug interactions involving the metabolism and transport of 4-Hydroxy Triamterene Sulfate are warranted.

References

  • National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Retrieved from [Link]

  • Kau, S. T., & Sastry, B. V. (1977). Distribution and pharmacokinetics of triamterene in rats. Journal of Pharmaceutical Sciences, 66(1), 53–56.
  • National Center for Biotechnology Information. (n.d.). Triamterene. In PubChem Compound Summary for CID 5546. Retrieved from [Link]

  • Healio. (2025, July 1). Triamterene: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Wikipedia. (n.d.). Triamterene. Retrieved from [Link]

  • RxList. (2019, September 15). Dyrenium (Triamterene): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • YouTube. (2025, January 18). Pharmacology of Triamterene (Dyrenium) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • Grebian, B., Geissler, H. E., Knauf, H., Mutschler, E., Schnippenkoetter, I., Völger, K. D., & Wais, U. (1978). [Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)]. Arzneimittel-Forschung, 28(8), 1420–1425.
  • Pharmapproach. (2022, September 28). Triamterene : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Völger, K. D. (1991). [Animal experimental and human pharmacologic studies with phase-II metabolites of triamterene]. Arzneimittel-Forschung, 41(5), 499–506.
  • Drugs.com. (2026, February 9). Triamterene and Hydrochlorothiazide: Package Insert / Prescribing Info. Retrieved from [Link]

  • Mutschler, E., Gilfrich, H. J., Knauf, H., Möhrke, W., & Völger, K. D. (1983). [Pharmacokinetics of triamterene in healthy subjects and in patients with liver and kidney function disorders]. Klinische Wochenschrift, 61(17), 883–890.
  • U.S. Food and Drug Administration. (n.d.). PRESCRIBING INFORMATION Dyazide (hydrochlorothiazide/triamterene) Capsules. Retrieved from [Link]

  • Varalakshmi, M., et al. (2024). A review article on triamterene drug – diuretic. Indo American Journal of Pharmaceutical Sciences, 11(01), 600-611.
  • Cheng, J. T., et al. (2017). Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals. Drug Design, Development and Therapy, 11, 1155–1163.
  • PubMed. (2017, April 5). Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals. Retrieved from [Link]

  • DailyMed. (n.d.). TRIAMTERENE and HYDROCHLOROTHIAZIDE CAPSULES, USP 37.5 mg/25 mg. Retrieved from [Link]

  • Wikipedia. (n.d.). List of cytochrome P450 modulators. Retrieved from [Link]

  • FPnotebook. (2023, May 12). Triamterene. Retrieved from [Link]

  • Hasegawa, J., Lin, E. T., Williams, R. L., Sörgel, F., & Benet, L. Z. (1982). Pharmacokinetics of triamterene and its metabolite in man. Journal of Pharmacokinetics and Biopharmaceutics, 10(5), 507–523.
  • Dial A Vet. (n.d.). My dog just swallowed a triamterene hctz pill, what should I do right now? Retrieved from [Link]

  • Mayo Clinic. (2026, February 1). Triamterene (oral route) - Side effects & dosage. Retrieved from [Link]

  • Busch, A. E., Suessbrich, H., Kunzelmann, K., Hipper, A., Greger, R., & Mutschler, E. (1996). Pharmacokinetics and pharmacodynamics of triamterene and hydrochlorothiazide and their combination in healthy volunteers. Arzneimittel-Forschung, 46(1), 39–45.
  • Taylor & Francis. (n.d.). Triamterene – Knowledge and References. Retrieved from [Link]

  • Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]

  • MedlinePlus. (2025, July 15). Triamterene and Hydrochlorothiazide. Retrieved from [Link]

  • Walgreens. (n.d.). Triamterene 37.5mg/ HCTZ 25mg Tabs | Drug Details| Pharmacy. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Imaging with 4-Hydroxy Triamterene Sulfate

Introduction: Unveiling a Novel Endogenous Fluorophore for Cellular and Tissue Imaging For researchers, scientists, and drug development professionals, the visualization of biological processes at the cellular and subcel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Endogenous Fluorophore for Cellular and Tissue Imaging

For researchers, scientists, and drug development professionals, the visualization of biological processes at the cellular and subcellular level is paramount. While a vast array of synthetic fluorescent probes exists, the utility of endogenous fluorophores or fluorescent metabolites of drugs offers a unique window into specific metabolic pathways and transport mechanisms. This guide details the application of 4-Hydroxy Triamterene Sulfate, the primary fluorescent metabolite of the diuretic drug Triamterene, as a novel probe for cellular and tissue imaging.

Triamterene, a potassium-sparing diuretic, has been in clinical use for decades.[1][2] Its mechanism of action involves the blockage of epithelial sodium channels (ENaC) in the distal convoluted tubule of the kidney.[1] Upon administration, Triamterene is rapidly metabolized in the liver to its pharmacologically active form, 4-Hydroxy Triamterene, which is then conjugated to form 4-Hydroxy Triamterene Sulfate.[3] This sulfate conjugate is the principal metabolite found in both plasma and urine and, importantly, exhibits intrinsic fluorescence.[4][5]

The inherent fluorescence of 4-Hydroxy Triamterene Sulfate presents a compelling opportunity to utilize it as a targeted imaging agent, particularly for investigating renal physiology and drug transporter activity. This application note provides a comprehensive overview of its fluorescent properties and detailed protocols for its use in live-cell imaging, fixed tissue staining, and in vitro transporter assays.

Metabolic Activation and Chemical Structure

The transformation of the non-fluorescent parent drug, Triamterene, into its highly fluorescent metabolite, 4-Hydroxy Triamterene Sulfate, is a key aspect of its utility as an imaging agent. This bioactivation pathway can be visualized as follows:

Triamterene Triamterene (Non-fluorescent) Metabolism Hepatic Phase I Metabolism (Hydroxylation via CYP1A2) Triamterene->Metabolism Oral Administration Hydroxy_Triamterene 4-Hydroxy Triamterene (Fluorescent Intermediate) Metabolism->Hydroxy_Triamterene Conjugation Hepatic Phase II Metabolism (Sulfation via SULT1A1) Hydroxy_Triamterene->Conjugation Sulfate_Metabolite 4-Hydroxy Triamterene Sulfate (Fluorescent Probe) Conjugation->Sulfate_Metabolite

Caption: Metabolic activation of Triamterene to its fluorescent sulfate conjugate.

Fluorescent Properties of 4-Hydroxy Triamterene Sulfate

The utility of a fluorophore is defined by its photophysical properties. While comprehensive data for 4-Hydroxy Triamterene Sulfate is not extensively published, key spectral characteristics have been identified.

PropertyValueReference
Excitation Maximum (λex) ~365 nm (alternative ~325 nm)[4][5]
Emission Maximum (λem) ~440 nm[4]
Quantum Yield (Φ) Not reported; Pteridine derivatives range from <0.1 to 0.85[6][7]
Molar Extinction Coefficient (ε) Not reported
Photostability High (characteristic of pteridines)[8]

Note on Quantitative Data: The quantum yield and molar extinction coefficient for 4-Hydroxy Triamterene Sulfate have not been definitively reported in the literature. Researchers can experimentally determine the quantum yield relative to a known standard, such as quinine sulfate, and the molar extinction coefficient can be determined using the Beer-Lambert law with a purified sample.

Application 1: Live-Cell Imaging of Renal Epithelial Cells

The primary site of action for Triamterene and its metabolites is the kidney. Therefore, 4-Hydroxy Triamterene Sulfate is an excellent candidate for imaging renal epithelial cells, such as those of the proximal and distal tubules. This protocol outlines a method for live-cell imaging to visualize the uptake and intracellular distribution of the fluorescent metabolite.

Rationale

This protocol is designed to facilitate the passive or transporter-mediated uptake of 4-Hydroxy Triamterene Sulfate into cultured renal epithelial cells. By imaging the live cells over time, one can study the dynamics of drug accumulation and distribution within different cellular compartments.

Experimental Workflow

Start Seed Renal Epithelial Cells on Glass-Bottom Dishes Incubate Incubate Cells to ~70-80% Confluency Start->Incubate Prepare Prepare Working Solution of 4-Hydroxy Triamterene Sulfate Incubate->Prepare Treat Treat Cells with Fluorescent Metabolite Prepare->Treat Image Live-Cell Fluorescence Microscopy Treat->Image Analyze Image Analysis and Quantification Image->Analyze

Caption: Workflow for live-cell imaging with 4-Hydroxy Triamterene Sulfate.

Detailed Protocol
  • Cell Culture:

    • Culture a renal epithelial cell line (e.g., HK-2, MDCK) on glass-bottom imaging dishes suitable for high-resolution microscopy.

    • Grow cells to 70-80% confluency in complete culture medium.

  • Preparation of 4-Hydroxy Triamterene Sulfate Solution:

    • Prepare a 10 mM stock solution of 4-Hydroxy Triamterene Sulfate, Sodium Salt in sterile, nuclease-free water.

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration. A starting concentration range of 10-100 µM is recommended for initial experiments.

  • Cell Staining:

    • Aspirate the complete culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the 4-Hydroxy Triamterene Sulfate working solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Incubation time may need to be optimized.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed PBS to remove excess fluorescent metabolite.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~365 nm, Emission: ~440 nm).

    • Acquire images at different time points to observe the dynamics of uptake and distribution.

Application 2: In Vitro Drug Transporter Assay

The sulfated nature of 4-Hydroxy Triamterene Sulfate suggests it may be a substrate for various organic anion transporters (OATs) or other drug transporters expressed in the kidney and other tissues.[9] This protocol describes an in vitro assay to investigate the interaction of 4-Hydroxy Triamterene Sulfate with specific drug transporters.

Rationale

This assay utilizes cell lines overexpressing a specific drug transporter (e.g., OAT1, OAT3) and a control cell line. By comparing the fluorescence accumulation in the presence and absence of known transporter inhibitors, one can determine if 4-Hydroxy Triamterene Sulfate is a substrate for the transporter of interest.[10][11]

Experimental Workflow

Start Seed Transporter-Expressing and Control Cells in a 96-well Plate Incubate_Cells Incubate Cells to Form a Confluent Monolayer Start->Incubate_Cells Prepare_Solutions Prepare Solutions of 4-Hydroxy Triamterene Sulfate and Transporter Inhibitors Incubate_Cells->Prepare_Solutions Pre_Incubate Pre-incubate Cells with or without Transporter Inhibitors Prepare_Solutions->Pre_Incubate Add_Probe Add 4-Hydroxy Triamterene Sulfate to all Wells Pre_Incubate->Add_Probe Incubate_Probe Incubate to Allow for Uptake Add_Probe->Incubate_Probe Wash Wash to Remove Extracellular Probe Incubate_Probe->Wash Measure Measure Intracellular Fluorescence with a Plate Reader Wash->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for in vitro drug transporter assay.

Detailed Protocol
  • Cell Culture:

    • Seed HEK293 or CHO cells stably transfected with the transporter of interest (e.g., OAT1) and the corresponding empty vector control cells into a 96-well, black-walled, clear-bottom plate.

    • Grow cells to a confluent monolayer.

  • Assay Preparation:

    • Prepare a 2X working solution of 4-Hydroxy Triamterene Sulfate (e.g., 50 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare 2X working solutions of known transporter inhibitors (e.g., probenecid for OATs) at various concentrations in the assay buffer.

  • Transporter Inhibition Assay:

    • Aspirate the culture medium and wash the cell monolayers twice with assay buffer.

    • Add 50 µL of the 2X inhibitor solutions or assay buffer (for control wells) to the appropriate wells.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the 2X 4-Hydroxy Triamterene Sulfate solution to all wells.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C. The uptake time should be within the linear range, which may need to be determined empirically.

  • Fluorescence Measurement:

    • Terminate the uptake by aspirating the solutions and washing the cells three times with ice-cold assay buffer.

    • Add a lysis buffer to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis.

    • Measure the fluorescence intensity in each well using a microplate reader (Excitation: ~365 nm, Emission: ~440 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the empty vector control cells.

    • Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value.

Application 3: Staining of Fixed Kidney Tissue Sections

Visualizing the distribution of 4-Hydroxy Triamterene Sulfate in the context of the complex kidney architecture can provide valuable insights into its localization and potential sites of action or transport. This protocol provides a method for staining both paraffin-embedded and frozen kidney tissue sections.

Rationale

This protocol allows for the ex vivo visualization of 4-Hydroxy Triamterene Sulfate within the different anatomical structures of the kidney. This can be particularly useful for correlating its location with specific cell types or pathological changes.[12][13]

Experimental Workflow

Start Prepare Paraffin-Embedded or Frozen Kidney Tissue Sections Deparaffinize Deparaffinize and Rehydrate (for paraffin sections) Start->Deparaffinize Stain Incubate with 4-Hydroxy Triamterene Sulfate Solution Start->Stain Frozen Sections Deparaffinize->Stain Paraffin Sections Wash Wash to Remove Unbound Probe Stain->Wash Counterstain Optional: Counterstain Nuclei (e.g., with a red-shifted dye) Wash->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for staining fixed kidney tissue sections.

Detailed Protocol
  • Tissue Preparation:

    • Paraffin-Embedded Sections: Deparaffinize 5-10 µm thick sections in xylene and rehydrate through a graded series of ethanol to distilled water.

    • Frozen Sections: Fix cryosections (5-10 µm thick) in cold acetone or methanol for 10 minutes and then air dry.

  • Staining:

    • Prepare a 100 µM working solution of 4-Hydroxy Triamterene Sulfate in PBS.

    • Cover the tissue sections with the staining solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing and Counterstaining:

    • Gently wash the slides three times for 5 minutes each in PBS.

    • (Optional) For nuclear counterstaining, use a dye with a spectrally distinct emission, such as Propidium Iodide or a far-red DNA stain, to avoid spectral overlap with the blue fluorescence of 4-Hydroxy Triamterene Sulfate. Follow the manufacturer's protocol for the chosen counterstain.

  • Mounting and Imaging:

    • Mount the coverslips using an aqueous mounting medium.

    • Image the sections using a fluorescence microscope with appropriate filter sets for 4-Hydroxy Triamterene Sulfate (Excitation: ~365 nm, Emission: ~440 nm) and the chosen counterstain.

Conclusion and Future Directions

4-Hydroxy Triamterene Sulfate, as the primary fluorescent metabolite of Triamterene, holds significant promise as a readily available and targeted fluorescent probe for a range of imaging applications. Its utility in visualizing renal epithelial cells, investigating drug-transporter interactions, and staining kidney tissue provides a powerful tool for researchers in nephrology, pharmacology, and drug development.

Future studies should focus on the precise determination of the quantum yield and molar extinction coefficient of 4-Hydroxy Triamterene Sulfate to allow for more quantitative imaging studies. Furthermore, its application in in vivo imaging models, potentially using multiphoton microscopy, could provide unprecedented insights into renal drug handling and physiology in a living organism.[9][14] The protocols provided herein serve as a robust starting point for researchers to explore the diverse applications of this endogenous fluorophore.

References

  • Wikipedia. Triamterene. [Link]

  • Live functional assays reveal longitudinal maturation of transepithelial transport in kidney organoids. Frontiers. [Link]

  • Multiphoton fluorescence microscopy of the live kidney in health and disease. SPIE Digital Library. [Link]

  • Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Toxicology. [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. [Link]

  • How is transporter interaction assessed?. Patsnap Synapse. [Link]

  • Dual pH-optimized HPTLC method for simultaneous quantification and enhanced fluorescence detection of triamterene and losartan in their pure forms and spiked human plasma. Microchemical Journal. [Link]

  • Predicting the quantum yield of 1O2 generation for pteridines and fluoroquinolones using machine learning. RSC Publishing. [Link]

  • Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. PMC. [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. [Link]

  • Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. PubMed. [Link]

  • Assessment of drug transporter function using fluorescent cell imaging. PubMed. [Link]

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. [Link]

  • Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. National Cancer Institute. [Link]

  • How is transporter interaction assessed?. Patsnap Synapse. [Link]

  • Protocol for the Preparation and Fluorescent IHC Staining of Frozen Tissue Sections. Bio-Techne. [Link]

  • Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. ResearchGate. [Link]

  • Tissue Section Imaging Protocol. LI-COR Biosciences. [Link]

  • Imaging propels our kidney assays to the next level. Newcells Biotech. [Link]

  • A Novel Imaging Technique for The On-site Assessment of Renal Biopsy Specimens. PMC. [Link]

  • Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed. [Link]

  • Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection. PubMed. [Link]

  • Live-cell Microscopy Imaging of Drug-treated K562 and L428 Cancer Cells. DiVA. [Link]

  • Cytosolic Calcium Measurements In Renal Epithelial Cells By Flow Cytometry l Protocol Preview. YouTube. [Link]

  • Direct evaluation of fluorescence in single renal epithelial cells using a mitochondrial probe (DASPMI). PubMed. [Link]

  • Pteridine derivatives as modulators of oxidative stress. PubMed. [Link]

  • Near-infrared fluorescent molecular probes for imaging and diagnosis of nephro-urological diseases. Chemical Science. [Link]

  • Training video: In vivo fluorescence imaging (FLI) - part 1. YouTube. [Link]

  • An Activatable Near-Infrared Fluorescence Probe for in Vivo Imaging of Acute Kidney Injury by Targeting Phosphatidylserine and Caspase-3. Journal of the American Chemical Society. [Link]

  • Immunofluorescence Staining of Frozen Tissue Sections. Bio-Techne. [Link]

  • Activatable fluorescent ratiometric probes for early diagnosis and prognostic assessment of acute kidney injury. PMC. [Link]

  • Intravital imaging in the kidney. PMC. [Link]

  • Transporter Interaction Studies. PortaCellTec Biosciences GmbH. [Link]

  • Quantitative fluorescence imaging of drug distribution in live cells and tissues. SPIE. [Link]

  • Fluorescence Imaging Using Enzyme-Activatable Probes for Detecting Diabetic Kidney Disease and Glomerular Diseases. MDPI. [Link]

  • 4-Hydroxy Triamterene Sulfate, Sodium Salt. PubChem. [Link]

  • Recent progress in developing fluorescent probes for imaging cell metabolites. PMC. [Link]

  • Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection. ResearchGate. [Link]

  • Temporal imaging of drug dynamics in live cells using stimulated Raman scattering microscopy and a perfusion cell culture system. RSC Chemical Biology. [Link]

  • Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Madin-Darby Canine Kidney Epithelial Cells (MDCK). Florida State University. [Link]

  • Advances in Renal Cell Imaging. PMC. [Link]

  • Imaging Renal Ultrastructure using a Fast and Simple Optical Clearing and Swelling Protocol. bioRxiv. [Link]

  • Is there any way to obtain approximate or accurate molar extinction coefficients?. ResearchGate. [Link]

  • CAS No : 1226-52-4 | Product Name : 4-Hydroxy triamterene. Pharmaffiliates. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 4-Hydroxy Triamterene Sulfate

Technical Support Center: 4-Hydroxy Triamterene Sulfate Welcome to the dedicated technical support guide for 4-Hydroxy Triamterene Sulfate. This resource is designed for researchers, medicinal chemists, and formulation s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy Triamterene Sulfate

Welcome to the dedicated technical support guide for 4-Hydroxy Triamterene Sulfate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated with this compound. As the primary phase II metabolite of the diuretic Triamterene, understanding its physicochemical behavior, particularly its solubility, is critical for accurate analytical method development, pharmacokinetic studies, and formulation.[1][2] This guide provides in-depth, experience-driven answers to common issues, backed by scientific principles and established methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project. What are the basic solubility characteristics of 4-Hydroxy Triamterene Sulfate?

Answer: 4-Hydroxy Triamterene Sulfate is a challenging molecule due to its amphipathic nature. It possesses a large, hydrophobic pteridine core derived from its parent drug, Triamterene, which is known to be practically insoluble in water.[1][2][3] However, the molecule also features a highly polar sulfate ester group, which is intended to increase water solubility for renal excretion.[1][4]

This creates a duality:

  • Aqueous Solubility: The sulfate group imparts some aqueous solubility, making it significantly more soluble than the parent Triamterene.[4] However, its solubility in neutral water is still limited and can be problematic for preparing high-concentration stock solutions. Research indicates that while the sulfate ester is more soluble than Triamterene in buffer solutions, urine concentrations in subjects have been found to approach or exceed its apparent solubility limits, suggesting it is not freely soluble under all physiological conditions.[4]

  • Organic Solvents: Due to the ionic sulfate group, it is generally poorly soluble in non-polar organic solvents like hexane or chloroform. It shows slight solubility in more polar organic solvents like methanol or ethanol, but co-solvent systems are often required.[2][5]

The compound is typically supplied as a sodium or potassium salt, which further aids aqueous solubility compared to the free acid form.[6][7] Always check the salt form on your Certificate of Analysis (CoA) as this will impact its behavior.

Q2: My 4-Hydroxy Triamterene Sulfate won't dissolve in water or my standard buffer (e.g., PBS pH 7.4). What should I do first?

Answer: This is a common and expected challenge. The parent drug, Triamterene, has a pKa of 6.2, indicating it is a weak base.[1] The pteridine ring system contains several basic nitrogen atoms.[3] While the sulfate group is acidic, the overall solubility of the molecule is highly influenced by pH.

Your first troubleshooting step should be to systematically adjust the pH.

  • Causality: At neutral or acidic pH, the basic amino groups on the pteridine ring will be protonated. This increases the overall positive charge of the molecule, which should enhance its interaction with water and improve solubility. Conversely, at high pH, these groups are deprotonated, reducing polarity and likely decreasing solubility.

Follow the protocol below to perform a pH-dependent solubility assessment.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a systematic approach to identify the optimal pH for dissolving 4-Hydroxy Triamterene Sulfate for your experimental needs.

Materials:

  • 4-Hydroxy Triamterene Sulfate powder

  • Calibrated pH meter

  • Aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment

  • Vortex mixer and orbital shaker/rocker

  • Microcentrifuge and/or syringe filters (0.22 µm)

Procedure:

  • Preparation: Prepare a series of small-volume buffers (e.g., 1 mL) at various pH points (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Addition of Compound: Add a pre-weighed amount of 4-Hydroxy Triamterene Sulfate to each buffer tube to create a slurry. Aim for a concentration that is 2-5 times higher than your target final concentration.

  • Equilibration: Cap the tubes securely. Vortex vigorously for 1 minute. Place the tubes on an orbital shaker or rocker at a controlled temperature (e.g., 25°C) for 4-24 hours to allow them to reach equilibrium. This step is crucial as dissolution can be slow.

  • Separation: After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm syringe filter chemically compatible with your sample.

  • Quantification: Carefully take a known volume of the clear supernatant. Dilute it with your analytical mobile phase and quantify the concentration using a validated HPLC-UV or LC-MS method.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH to determine the pH range where solubility is maximized. For this compound, you will likely observe higher solubility at lower pH values.

Q3: I tried adjusting the pH, but the solubility is still insufficient for my needs. What is the next logical step?

Answer: If pH adjustment alone is not enough, the next strategy is to use a co-solvent system . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, which can help solvate the hydrophobic pteridine core of the molecule.[8][9]

Commonly used co-solvents in drug development include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 300 or 400 (PEG 300/400) [8]

  • Dimethyl Sulfoxide (DMSO) - Use with caution and typically limited to <1% in final biological assays due to toxicity.

Causality: The co-solvent disrupts the hydrogen bonding network of water. This reduction in solvent polarity lowers the energy required to create a cavity for the non-polar parts of the drug molecule, thereby enhancing the solubility of the entire compound.

The diagram below illustrates a logical workflow for troubleshooting these initial solubility failures.

Troubleshooting Workflow for Initial Dissolution

G start Initial Dissolution Failure (e.g., in PBS pH 7.4) ph_adjust Protocol 1: Systematic pH Adjustment (Test pH 3 to 9) start->ph_adjust cosolvent Introduce Co-solvent (e.g., Ethanol, PG, PEG400) ph_adjust->cosolvent [No] success Solubility Achieved ph_adjust->success Is solubility now sufficient? [Yes] surfactant Advanced Technique: Use Surfactants (e.g., Tween®, Poloxamer) cosolvent->surfactant [No] cosolvent->success Is solubility now sufficient? [Yes] surfactant->success Is solubility now sufficient? [Yes] fail Consult Formulation Specialist (Complex systems needed) surfactant->fail [No]

Caption: A step-by-step decision tree for addressing solubility issues.

Q4: Are there more advanced techniques if co-solvents are not suitable for my experiment (e.g., cell-based assays)?

Answer: Yes. If co-solvents are not an option due to potential toxicity or interference with your experimental system, you can explore solubilization via complexation or micellar systems. These are common strategies in pharmaceutical formulation.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic pteridine portion of your molecule can become encapsulated within the cyclodextrin cavity, while the exterior provides high aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants (Micellar Solubilization): Surfactants like Polysorbates (e.g., Tween® 80) or Poloxamers can form micelles in aqueous solutions above their critical micelle concentration (CMC).[9][12] The hydrophobic core of the micelle can entrap the poorly soluble drug, while the hydrophilic shell interacts with the water, creating a stable, clear solution.[12]

These methods are powerful but require careful validation to ensure the excipients themselves do not affect the experimental outcome.

Data Summary: Solvent & Co-Solvent Systems

The table below summarizes common starting points for solubilizing compounds with properties similar to 4-Hydroxy Triamterene Sulfate. Note: Specific solubility values for this exact metabolite are not widely published; therefore, this table provides a qualitative guide for initial screening. The researcher must experimentally determine the quantitative solubility.[8][9]

Solvent SystemTypeRationale & Use CaseExpected Solubility
Aqueous Buffer pH 4.0 pH ModificationProtonates basic sites on the pteridine ring, increasing polarity. Good for analytical standards.Moderate to Good
Water / Ethanol (80:20 v/v) Co-solvencyBalances polarity to solvate both the sulfate group and the aromatic core.Good
Water / Propylene Glycol (70:30 v/v) Co-solvencyOften used in pre-clinical in vivo formulations due to lower toxicity than ethanol.Good
5% HP-β-Cyclodextrin in Water ComplexationEncapsulates the hydrophobic moiety. Ideal for cell-based assays where organic solvents are undesirable.Moderate to Good
1% Polysorbate 80 in Saline Micellar SolubilizationForms micelles to carry the drug. Common in parenteral formulations.Good

Conceptual Diagram: Impact of pH on Solubility

The following diagram illustrates the proposed mechanism by which pH adjustment enhances the solubility of 4-Hydroxy Triamterene Sulfate.

Sources

Optimization

Technical Support Center: Stabilizing 4-Hydroxy Triamterene Sulfate

Subject: Optimization of Solubility, Stability, and Fluorescence Consistency for 4-Hydroxy Triamterene Sulfate (4-OH-TA Sulfate). Ticket ID: #PK-MET-042 Assigned Specialist: Senior Application Scientist, Bioanalytical Di...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Solubility, Stability, and Fluorescence Consistency for 4-Hydroxy Triamterene Sulfate (4-OH-TA Sulfate). Ticket ID: #PK-MET-042 Assigned Specialist: Senior Application Scientist, Bioanalytical Division.

Part 1: Executive Summary & Core Directive

The Challenge: 4-Hydroxy Triamterene Sulfate (the major Phase II metabolite of Triamterene) presents a unique analytical paradox. While the sulfate conjugation renders it more water-soluble than its parent compound, it remains prone to precipitation in cold aqueous buffers and exhibits erratic fluorescence quantum yields if pH is not rigorously controlled. Furthermore, as an aryl sulfate, it is susceptible to acid-catalyzed hydrolysis, threatening sample integrity during long-term storage.

The Solution: You must treat 4-OH-TA Sulfate as a pH-sensitive fluorophore rather than a standard stable metabolite. Stability is maintained by a "Dry-Freeze-Neutral" approach: keep stocks in anhydrous aprotic solvents (DMSO), store at -80°C, and ensure working solutions are buffered to a pH that stabilizes the sulfate ester while maximizing fluorescence signal.

Part 2: The "Golden Rules" of Handling (Prevention)

Before troubleshooting, verify your baseline workflow against these non-negotiable standards.

ParameterStandard ProtocolThe "Why" (Mechanism)
Primary Solvent DMSO (Dimethyl Sulfoxide) Triamterene derivatives are sparingly soluble in water. DMSO prevents "crashing out" at high concentrations (>1 mg/mL).
Storage Temp -80°C Minimizes spontaneous hydrolysis of the sulfate ester bond, which can occur slowly even at neutral pH.
Light Exposure Amber Glass / Low Light While Triamterene is relatively photostable, pteridines can undergo photo-oxidation. Protect as a precaution.
Working pH pH 5.5 - 7.0 Acidic pH (< 4.0) accelerates sulfate hydrolysis. Basic pH (> 9.0) can alter ionization and fluorescence spectra.
Container Glass or Polypropylene Avoid polystyrene for low-concentration samples to prevent adsorptive loss.

Part 3: Troubleshooting Guides

Issue 1: "My Standard Curve is Non-Linear or Drifting" (Fluorescence Instability)

Diagnosis: The fluorescence of pteridines is notoriously pH-dependent. The 4-OH-TA Sulfate molecule contains multiple ionizable groups (pteridine ring nitrogens and the sulfate group). Small shifts in the pH of your mobile phase or diluent can cause massive swings in fluorescence intensity (Quantum Yield), even if the concentration is constant.

The Fix:

  • Buffer Your Mobile Phase: Never use unbuffered water/organic mixtures. Use a Phosphate or Acetate buffer (e.g., 10-50 mM).

  • Check the pH "Sweet Spot":

    • Observation: Fluorescence intensity often increases at neutral pH compared to acidic pH for this metabolite.

    • Action: If using an acidic mobile phase (e.g., pH 3.0) for peak shape, ensure your sample diluent matches the mobile phase pH to avoid "on-column" pH gradients that distort peaks.

Issue 2: "The Compound Precipitates upon Dilution" (Solubility)

Diagnosis: Users often dissolve the solid in DMSO but dilute directly into cold water or saline. This causes a "solvent shock," leading to micro-precipitation that may be invisible to the naked eye but filters out prior to HPLC injection.

The Fix:

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous.

  • The "10% Rule": Keep at least 10% organic solvent (Methanol or Acetonitrile) in your working standards to maintain solubility.

Visual Protocol: Solubility & Preparation Workflow

PreparationProtocol cluster_0 Correct Workflow Raw Solid 4-OH-TA Sulfate Stock Stock Solution (1 mg/mL in 100% DMSO) Raw->Stock Dissolve Inter Intermediate Step (50:50 MeOH:Buffer) Stock->Inter Dilute 1:10 Stock->Inter Precip PRECIPITATION RISK! Stock->Precip Direct to Water Final Working Standard (Mobile Phase) Inter->Final Dilute to Target Inter->Final

Caption: Step-wise dilution protocol to prevent solvent shock precipitation. Direct dilution from DMSO to water (dashed red line) is a common failure point.

Issue 3: "Unknown Peaks Appearing Over Time" (Hydrolysis)

Diagnosis: The appearance of a new peak (often eluting later on Reverse Phase) suggests the sulfate group has hydrolyzed, releasing 4-Hydroxytriamterene (free alcohol) . This is catalyzed by heat and low pH.

The Fix:

  • Decision Matrix: Use the logic flow below to determine if your sample is degraded.

Visual Protocol: Stability Troubleshooting Logic

StabilityLogic Start Problem: Unknown Peak Detected CheckRT Is new peak more hydrophobic? (Later Retention Time) Start->CheckRT Action1 Action: Check pH. Is pH < 4.0? CheckRT->Action1 Yes Action2 Action: Check Light. Was sample exposed? CheckRT->Action2 No Hydrolysis Diagnosis: Hydrolysis (Sulfate lost) Photo Diagnosis: Photodegradation (Oxidation) Action1->Hydrolysis Yes (Acid catalyzed) Diagnosis: Contamination Diagnosis: Contamination Action1->Diagnosis: Contamination No Action2->Photo Yes

Caption: Diagnostic tree to distinguish between Hydrolysis (loss of sulfate) and Photodegradation.

Part 4: Validated Analytical Conditions (HPLC-FLD)

The following conditions are synthesized from validated pharmacokinetic studies (see References).

ParameterRecommended SettingNotes
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Standard Reverse Phase is sufficient.
Mobile Phase Phosphate Buffer (pH 3.5 - 5.5) : ACN (85:15)Acidic pH tightens peak shape but requires fresh injection.
Flow Rate 1.0 - 1.5 mL/minAdjust for column backpressure.
Excitation (λex) 365 nm Targets the pteridine core.
Emission (λem) 440 nm Characteristic blue fluorescence.
Internal Standard Furosemide or HydroflumethiazideStructurally distinct but similar extraction properties.

Critical Note on Mobile Phase pH: While we recommend storing at neutral pH, the analytical mobile phase is often acidic (pH 3-5) to suppress ionization of silanols on the column and improve peak shape. The residence time on the column (<15 mins) is too short for significant hydrolysis to occur during the run.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use ultrasonic baths to dissolve the solid? A: Yes, but briefly. 4-OH-TA Sulfate is heat-sensitive. Sonication generates local heat. Sonicate in short bursts (30 seconds) and ensure the water bath is ambient or cool.

Q: Is the sulfate metabolite pharmacologically active? A: Yes. It retains diuretic activity, though less potent than the parent triamterene. This is why stabilizing it for accurate quantification in PK studies is a regulatory requirement.

Q: Why is my signal higher in Urine than in Plasma? A: 4-OH-TA Sulfate is renally eliminated and highly concentrated in urine. Urine samples often require significant dilution (1:100 or more) to fit within the linear range of the fluorescence detector.

References

  • Gilfrich, H. J., et al. "Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine." Clinical Chemistry, vol. 29, no. 10, 1983.

  • National Toxicology Program. "Triamterene (CASRN 396-01-0) in F344/N Rats and B6C3F1 Mice (Feed Studies)." Technical Report Series, TR-420.

  • Reboud-Ravaux, M. "Hydrolysis of sulfate esters." Biochimica et Biophysica Acta, General Subjects.
  • PubChem. "4-Hydroxy Triamterene Sulfate, Sodium Salt."[1] National Library of Medicine.

Sources

Troubleshooting

Troubleshooting HPLC separation of Triamterene and its metabolites

Technical Support Center: Triamterene & Metabolite HPLC Analysis Welcome to the technical support center for the HPLC separation of Triamterene and its metabolites. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triamterene & Metabolite HPLC Analysis

Welcome to the technical support center for the HPLC separation of Triamterene and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common chromatographic challenges. The content is structured to offer immediate answers through FAQs and a detailed, logic-based troubleshooting guide for more complex issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing or running an HPLC assay for Triamterene.

Q1: What are the key chemical properties of Triamterene and its main metabolite that influence HPLC separation?

A1: Understanding the physicochemical properties of Triamterene and its primary active metabolite, 4'-hydroxytriamterene sulfate, is critical for method development.

  • Triamterene: Is a basic compound with a pKa of 6.2.[1] This means its charge state is highly dependent on the mobile phase pH around this value. It is also a relatively nonpolar molecule. Chemically, it is a pteridine derivative.[1][2]

  • 4'-hydroxytriamterene sulfate: This major metabolite is significantly more polar than the parent drug due to the addition of the sulfate group.[3] This polarity difference is the primary basis for their chromatographic separation.

The pKa is crucial: operating the mobile phase pH near the pKa (e.g., pH 5.2-7.2) can lead to retention time instability and poor peak shape as small pH shifts will significantly alter the ionization of Triamterene. Therefore, it is best to work at a pH at least 1.5-2 units away from the pKa.

Q2: What is a good starting point for a reversed-phase HPLC method?

A2: A typical starting method for Triamterene and its metabolites uses a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer.

  • Column: A modern, base-deactivated C18 column (e.g., 100-150 mm length, 4.6 mm I.D., 3.5-5 µm particle size) is recommended to minimize peak tailing for the basic Triamterene molecule.

  • Mobile Phase: A good starting point is a gradient elution with Acetonitrile and a phosphate or formate buffer (e.g., 20-25 mM) at a pH of approximately 3.0.[4] This low pH ensures that Triamterene is fully protonated and behaves predictably.

  • Detection: Triamterene and its metabolites are fluorescent.[5] Fluorescence detection with excitation at ~365 nm and emission at ~440 nm provides high sensitivity and selectivity.[5] UV detection is also possible, often around 270 nm or 220 nm.[4][6]

Q3: My Triamterene peak is tailing severely. What is the cause and how do I fix it?

A3: Peak tailing for Triamterene is a very common issue and is almost always caused by secondary interactions between the basic amine groups on the molecule and acidic silanol groups on the silica-based column packing material.[7][8]

Here are the primary solutions, in order of preference:

  • Lower the Mobile Phase pH: Adjusting the mobile phase to a pH of 3.0 or lower protonates the silanol groups, effectively "masking" them and reducing their ability to interact with the protonated Triamterene analyte.[8]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or otherwise treated to be base-deactivated, meaning they have a lower concentration of active silanol groups. Using such a column is highly recommended.

  • Add a Competing Base: A small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, preventing Triamterene from doing so. However, this can shorten column lifetime and is often not necessary with modern columns.

Troubleshooting Guide: A Symptom-Based Approach

Use this section to diagnose and resolve specific problems you encounter during your analysis. Follow the logical flow to identify the root cause and implement the correct solution.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common HPLC issues for Triamterene analysis.

HPLC_Troubleshooting start Problem Observed p_resolution Poor Resolution start->p_resolution p_peakshape Poor Peak Shape (Tailing/Fronting/Splitting) start->p_peakshape p_retention Retention Time Drift start->p_retention p_pressure Pressure Issues (High/Low/Fluctuating) start->p_pressure res_check_ph Is Mobile Phase pH Optimal (e.g., ~3.0)? p_resolution->res_check_ph ps_check_column Using a Modern, Base-Deactivated Column? p_peakshape->ps_check_column rt_check_buffer Is Mobile Phase Properly Buffered & Degassed? p_retention->rt_check_buffer pr_check_blockage System Blockage? p_pressure->pr_check_blockage High P pr_check_leak System Leak? p_pressure->pr_check_leak Low P res_adjust_ph Adjust pH to 2.5-3.5 using acid (e.g., H3PO4) res_check_ph->res_adjust_ph No res_check_organic Is Organic % Correct? res_check_ph->res_check_organic Yes res_adjust_gradient Optimize Gradient Slope (Make it shallower for more resolution) res_check_organic->res_adjust_gradient No res_change_solvent Try Methanol instead of ACN (or vice versa) for selectivity change res_check_organic->res_change_solvent Yes ps_replace_column Consider Column Aging. Replace if necessary. ps_check_column->ps_replace_column No/Old ps_check_overload Is Sample Overloaded? ps_check_column->ps_check_overload Yes ps_dilute_sample Dilute Sample/Reduce Injection Volume ps_check_overload->ps_dilute_sample Yes ps_check_solvent Is Sample Solvent Stronger than Mobile Phase? ps_check_overload->ps_check_solvent No ps_change_solvent Dissolve sample in initial mobile phase conditions ps_check_solvent->ps_change_solvent Yes rt_prepare_fresh Prepare Fresh Mobile Phase. Ensure buffer is within its pKa range. rt_check_buffer->rt_prepare_fresh No rt_check_temp Is Column Temperature Controlled? rt_check_buffer->rt_check_temp Yes rt_use_oven Use a Column Oven (e.g., 30-40 °C) for consistency rt_check_temp->rt_use_oven No rt_check_pump Is the Pump Flow Stable? rt_check_temp->rt_check_pump Yes rt_service_pump Check for leaks, bubbles. Service pump seals if needed. rt_check_pump->rt_service_pump No pr_find_blockage Systematically disconnect components (column, guard, tubing) to locate pressure source. pr_check_blockage->pr_find_blockage pr_backflush Backflush or replace column/guard column. pr_find_blockage->pr_backflush pr_find_leak Check fittings, pump seals, and injector for signs of a leak. pr_check_leak->pr_find_leak

Caption: A decision tree for troubleshooting HPLC separation issues.

Problem 1: Poor Resolution Between Triamterene and 4'-hydroxytriamterene sulfate
  • Symptom: Peaks are co-eluting or do not meet the system suitability requirement for resolution (typically Rs > 2.0).

  • Primary Cause & Explanation: The polarity difference between the two compounds is significant, but suboptimal mobile phase conditions can reduce this separation. The most likely cause is insufficient retention for the more polar sulfate metabolite, causing it to elute too close to the void volume or the parent peak.

  • Solutions:

    • Decrease Organic Strength: Lower the initial percentage of acetonitrile or methanol in your gradient. This will increase the retention of both compounds, but should disproportionately increase the retention of the more polar metabolite, thereby improving resolution.

    • Adjust Gradient Slope: If using a gradient, make the slope shallower (i.e., increase the gradient time over the same organic percentage range). This provides more time for the separation to occur on the column.[9]

    • Optimize pH: While a low pH (~3) is good for peak shape, ensure the buffer is consistent. A pH that is too high or unstable can affect the charge state of Triamterene and impact selectivity.

Problem 2: Unstable or Drifting Retention Times
  • Symptom: The retention time for one or both analytes shifts significantly between injections or across a sequence.

  • Primary Cause & Explanation: Unstable retention times are most often due to inconsistencies in the mobile phase composition or temperature.[10] The pump proportioning valves may not be mixing accurately, the mobile phase may be prepared incorrectly, or the column temperature may be fluctuating.

  • Solutions:

    • Ensure Proper Buffering: Verify that your buffer is used within its effective pH range (typically +/- 1 pH unit from its pKa) and at a sufficient concentration (20-50 mM). Prepare fresh mobile phase daily.

    • Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting retention. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 35 °C) is essential for reproducible chromatography.[10]

    • Degas Mobile Phase: Dissolved air in the mobile phase can form bubbles in the pump, leading to inaccurate flow rates and pressure fluctuations.[11] Always degas your mobile phase before use.

    • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. This can take 10-20 column volumes.

Problem 3: High System Backpressure
  • Symptom: The HPLC system pressure is steadily increasing over time or is suddenly very high.

  • Primary Cause & Explanation: High backpressure is caused by a blockage somewhere in the flow path.[10][12] This is commonly due to particulate matter from samples or precipitated buffer salts clogging an in-line filter, a guard column, or the inlet frit of the analytical column itself.

  • Solutions:

    • Isolate the Blockage: Work backward from the detector. First, remove the analytical column and see if the pressure returns to normal. If it does, the column is the source. If not, remove the guard column, then injectors, and so on, to find the clogged component.

    • Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[12]

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained matrix components, protecting the more expensive analytical column.[13]

    • Flush the System: Never leave buffers in the HPLC system overnight. Flush the entire system, including the column, with a high percentage of organic solvent (e.g., 90:10 water:acetonitrile) to remove any precipitated salts.[12]

Detailed Experimental Protocol: A Robust Method

This section provides a validated, step-by-step HPLC method that can be used as a reliable starting point for the analysis of Triamterene and 4'-hydroxytriamterene sulfate in plasma. This protocol is designed to be robust and adheres to common validation guidelines.[14][15][16]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Prepare Mobile Phase & Stock Solutions p_prep Plasma Sample + IS ppt Protein Precipitation (e.g., with Acetonitrile) p_prep->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject hplc_run Gradient Elution on C18 Column inject->hplc_run detect Fluorescence Detection (Ex: 365 nm, Em: 440 nm) hplc_run->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknowns calibrate->quantify report Report Results quantify->report

Caption: Workflow for sample preparation, HPLC analysis, and data processing.

Reagents and Materials
  • Triamterene and 4'-hydroxytriamterene sulfate reference standards

  • Internal Standard (IS), e.g., Furosemide[5]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Ultrapure water

  • Human Plasma (for standards and QCs)

HPLC System and Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA high-quality, end-capped column to reduce peak tailing.
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to ensure reproducible retention. Low pH improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient 0-2 min: 10% B; 2-10 min: 10-50% B; 10-12 min: 50-10% B; 12-15 min: 10% BGradient is necessary to elute both the polar metabolite and non-polar parent in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures stable retention times.
Injection Vol. 20 µLA typical volume; can be adjusted based on sensitivity needs.
Detector Fluorescence Detector (FLD)High sensitivity and selectivity for these compounds.
λ (Ex / Em) 365 nm / 440 nmOptimal wavelengths for fluorescence detection of Triamterene and its metabolite.[5]
Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 600 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for injection.

System Suitability

Before running samples, inject a mid-level calibration standard five times. The results must meet the following criteria, which are based on FDA and ICH guidelines.[17]

  • Peak Tailing Factor (Tf): Must be ≤ 2.0 for all analyte peaks.

  • Resolution (Rs): Must be ≥ 2.0 between all adjacent analyte peaks.

  • Precision: The relative standard deviation (%RSD) of retention time and peak area must be ≤ 2.0%.

This self-validating check ensures the system is performing correctly before committing to analyzing valuable samples, thereby enhancing the trustworthiness of the results.[14][18]

References

  • Mutschler, E., Gilfrich, H. J., Knauf, H., Möhrke, W., & Völger, K. D. (1983). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 278, 321-329. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dahl, O., Ziedrich, K. H., Marek, G. J., & Paradies, H. H. (1989). Physicochemical and structural studies of triamterene. Journal of Pharmaceutical Sciences, 78(7), 598-606. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). Triamterene. PubChem Compound Summary for CID 5546. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • De Bleye, C., et al. (2021). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Journal of Scientific Development and Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). A Review On Recent Advances In Development Of RP-HPLC Method. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • LCGC Europe. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Asian Journal of Pharmacy and Technology. (2020). Review on development of Analytical Method and Validation by Reverse Phase – High Performance Liquid Chromatography. [Link]

  • Healio. (2025). Triamterene: Uses, Side Effects & Dosage. [Link]

  • ResearchGate. (2025). Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine. [Link]

  • Persee General. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]

  • Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!. [Link]

  • YouTube. (2021). TRIAMTERENE - Mechanism | Uses | SAR | Properties | Formulations. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Wikipedia. (n.d.). Triamterene. [Link]

  • Waters Corporation. (2002). Troubleshooting Common HPLC Problems. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • ResearchGate. (2026). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Analytical method development and validation of simultaneous estimation of hydrochlorothiazide and triamterene in combined table. [Link]

  • Acta Pharmaceutica. (2016). High performance liquid chromatography for simultaneous determination of xipamide, triamterene and hydrochlorothiazide in bulk drug samples and dosage forms. [Link]

  • National Center for Biotechnology Information. (2016). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Agilent. (2007). HPLC Column Troubleshooting: Is It Really The Column?. [Link]

  • National Center for Biotechnology Information. (2023). Triamterene. In StatPearls. [Link]

  • DailyMed. (2014). triamterene and hydrochlorothiazide tablet. [Link]

Sources

Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxy Triamterene Sulfate

Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxy Triamterene Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxy Triamterene Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in the bioanalysis of this critical metabolite. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical field experience, to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: 4-Hydroxy Triamterene Sulfate and Matrix Effects

4-Hydroxy Triamterene Sulfate is the primary active metabolite of the diuretic drug Triamterene.[1] Accurate quantification of this polar, water-soluble compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and bioequivalence studies.[2][3][4][5] However, like many metabolites, its analysis by LC-MS/MS is susceptible to matrix effects, which can significantly compromise data quality.[6][7][8]

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[9][10] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[8][11] For 4-Hydroxy Triamterene Sulfate, the primary sources of matrix effects are endogenous components of plasma and urine, such as phospholipids, salts, and other metabolites.[6]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating these effects.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses common issues encountered during the LC-MS/MS analysis of 4-Hydroxy Triamterene Sulfate, providing a logical workflow for problem resolution.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

Symptoms:

  • Tailing or fronting of the 4-Hydroxy Triamterene Sulfate peak.

  • Shifting retention times between injections, particularly between standards and matrix samples.

Root Cause Analysis and Solutions:

This issue often points to interactions between the analyte and residual matrix components on the analytical column or inappropriate chromatographic conditions.

dot

A Poor Peak Shape & Inconsistent Retention Time B Check for Co-elution of Phospholipids A->B C Optimize Chromatographic Conditions A->C D Implement a More Robust Sample Preparation B->D F Modify Mobile Phase (pH, Organic Content) C->F G Evaluate Different Stationary Phases (e.g., HILIC) C->G E Use of a Guard Column D->E

Caption: Troubleshooting workflow for peak shape and retention time issues.

Step-by-Step Protocol: Optimizing Chromatographic Conditions

  • Mobile Phase pH Adjustment: 4-Hydroxy Triamterene Sulfate is a polar compound.[12] Adjusting the mobile phase pH can alter its ionization state and improve peak shape. Start with a mobile phase containing 0.1% formic acid and systematically evaluate the effect of small pH changes.

  • Gradient Optimization: A shallow gradient elution can help separate the analyte from closely eluting matrix components. Experiment with different gradient slopes and durations.

  • Column Chemistry Evaluation: If peak shape issues persist on a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity. For highly polar metabolites, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[13]

Issue 2: Low Analyte Response and Poor Sensitivity

Symptoms:

  • Signal-to-noise ratio for the Lower Limit of Quantification (LLOQ) is below the acceptable limit (typically <5).

  • Inconsistent and low recovery of the analyte.

Root Cause Analysis and Solutions:

This is a classic sign of ion suppression, where matrix components co-eluting with 4-Hydroxy Triamterene Sulfate compete for ionization in the MS source.[7][8][11]

dot

A Low Analyte Response & Poor Sensitivity B Perform a Post-Column Infusion Experiment A->B C Enhance Sample Preparation B->C If suppression is observed D Optimize Chromatographic Separation B->D If suppression is observed E Protein Precipitation (PPT) C->E F Solid-Phase Extraction (SPE) C->F G Liquid-Liquid Extraction (LLE) C->G H Adjust Gradient to Elute Analyte in a 'Clean' Region D->H

Caption: Workflow to diagnose and mitigate ion suppression.

Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression

  • Setup: Tee a syringe pump infusing a constant concentration of 4-Hydroxy Triamterene Sulfate into the mobile phase flow after the analytical column and before the MS inlet.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma that has undergone protein precipitation).

  • Analysis: Monitor the signal of 4-Hydroxy Triamterene Sulfate. A stable baseline will be observed initially. A dip in the signal at a specific retention time indicates the elution of matrix components that are causing ion suppression.[14]

  • Action: If a suppression zone is identified, adjust the chromatographic gradient to move the analyte's retention time away from this zone.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Here is a comparison of common techniques for plasma samples:

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)ThroughputExpertise Required
Protein Precipitation (PPT) 85-10550-80 (High Suppression)HighLow
Liquid-Liquid Extraction (LLE) 70-9080-95 (Low Suppression)MediumMedium
Solid-Phase Extraction (SPE) 90-11095-105 (Minimal Suppression)LowHigh
HybridSPE® 90-110>98 (Negligible Suppression)MediumMedium

Note: These are typical values and can vary depending on the specific method and matrix.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard (IS) for 4-Hydroxy Triamterene Sulfate analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 4-Hydroxy Triamterene Sulfate-d4.[15] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[16] This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of the analyte.

Q2: How can I quantitatively assess matrix effects during method validation?

A2: According to regulatory guidelines, such as those from the FDA, a quantitative assessment of matrix effects is required for bioanalytical method validation.[10] This is typically done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The variability of the matrix effect should be assessed across at least six different lots of the biological matrix.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte of interest.[7] This may cause the analyte concentration to fall below the LLOQ of the assay. Dilution can be a viable strategy if the analyte is present at high concentrations, but it is not a universal solution and its impact on sensitivity must be carefully evaluated.

Q4: My matrix effects are still unacceptable even after optimizing sample preparation and chromatography. What else can I do?

A4: If significant matrix effects persist, consider the following advanced strategies:

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6][7] If your analyte is amenable to APCI, this switch could significantly reduce ion suppression.

  • Microflow or Nanoflow LC-MS/MS: Reducing the flow rate can enhance ionization efficiency and reduce the impact of matrix components.[11]

  • Use of a Surrogate Matrix: For endogenous analytes or when a clean matrix is unavailable, a surrogate matrix (e.g., charcoal-stripped plasma) can be used to prepare calibrators and quality control samples.[17][18] However, it must be demonstrated that the surrogate matrix has no significant matrix effect on the analyte.

Q5: What are the key considerations for analyzing 4-Hydroxy Triamterene Sulfate in urine versus plasma?

A5: Urine is generally a "cleaner" matrix than plasma as it contains lower concentrations of proteins and lipids.[2][5] However, urine can have high salt concentrations and significant lot-to-lot variability in pH and specific gravity, which can still lead to matrix effects. For urine analysis, a simple "dilute-and-shoot" approach may be sufficient, but it's crucial to validate this across multiple urine sources.[3][5] For plasma, a more rigorous sample preparation technique like SPE or LLE is typically required to remove proteins and phospholipids.[2][13]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23719594, 4-Hydroxy Triamterene Sulfate, Sodium Salt. Retrieved February 20, 2026 from [Link].

  • Al-Qarni, H., Al-Tamimi, S., & Al-Shehri, M. (2025). Determination of triamterene in human plasma and urine after its cloud point extraction. Journal of the Iranian Chemical Society, 12(8), 1183-1189.
  • Sörgel, F., Muth, P., & Benet, L. Z. (1985). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of pharmaceutical and biomedical analysis, 3(3), 221–229.
  • Al-Qarni, H., Al-Tamimi, S., & Al-Shehri, M. (2025). Determination of triamterene in human plasma and urine after its cloud point extraction. Journal of the Iranian Chemical Society.
  • Zendelovska, D., & Stafilov, T. (2006). Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine.
  • Margaryan, S., Beglaryan, K., & Hayrapetyan, H. (2019). Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study.
  • Zendelovska, D., & Stafilov, T. (2006). Sample preparation and RPHPLC determination of diuretics in human body fluids. Journal of the Serbian Chemical Society, 71(10), 1037-1051.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71046, 4-Hydroxytriamterene. Retrieved February 20, 2026 from [Link].

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences.
  • BioPharma Services Inc. (2022, August 23). Bioanalysis Considerations for Endogenous Substance Drug Products. Retrieved from [Link]

  • Phenomenex. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Modhave, Y., et al. (2012). Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent.
  • Burgess, S., & Hamester, M. (2008). Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS.
  • Grebian, B., Geissler, H. E., & Mutschler, E. (1978). Plasma and urinary levels of triamterene and certain metabolites after oral administration to man. Arzneimittel-Forschung, 28(8a), 1428–1432.
  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry, 27(10), 924-933.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-HYDROXY TRIAMTERENE SULFATE SODIUM SALT. Retrieved February 20, 2026, from [Link]

  • Bouchard, L. (n.d.).
  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

Sources

Troubleshooting

Optimizing extraction of 4-Hydroxy Triamterene Sulfate from biological samples

Optimizing Extraction of 4-Hydroxy Triamterene Sulfate from Biological Samples Content Type: Technical Support Center & Troubleshooting Guide Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Extraction of 4-Hydroxy Triamterene Sulfate from Biological Samples Content Type: Technical Support Center & Troubleshooting Guide Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Professionals

Introduction: The "Zwitterionic" Challenge

4-Hydroxy Triamterene Sulfate (4-OH-TA-S) presents a classic bioanalytical paradox. As a Phase II metabolite of Triamterene, it possesses a highly polar, anionic sulfate group attached to a hydrophobic, basic pteridine core. This "zwitterionic" character creates unique extraction challenges:

  • Polarity: It is too hydrophilic for standard Liquid-Liquid Extraction (LLE).

  • Stability: The sulfate ester bond is susceptible to hydrolysis under acidic conditions and high heat, potentially reverting to the parent metabolite (4-OH-TA) and skewing quantitation.

  • Matrix Effects: In plasma and urine, endogenous sulfates and phospholipids can cause significant ion suppression in LC-MS/MS.

This guide provides an optimized, field-proven workflow focusing on Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) as the gold standard for recovery and cleanliness, alongside a rapid Protein Precipitation (PPT) alternative for high-concentration screening.

Module 1: Sample Preparation & Stability (Pre-Analytical)

Q: How do I prevent the hydrolysis of 4-OH-TA-S during sample handling? A: Sulfate conjugates are acid-labile. Hydrolysis converts the sulfate back to 4-hydroxytriamterene, artificially inflating the concentration of the de-conjugated metabolite.

  • Strict pH Control: Maintain biological samples at neutral pH (pH 6–8) during storage.

  • Temperature Limits: Never exceed 40°C during solvent evaporation steps.

  • Buffer Choice: Avoid strong mineral acids (HCl, H2SO4) during acidification steps. Use weak organic acids (Formic Acid, Acetic Acid) if acidification is required for SPE loading.

Q: What is the recommended storage condition? A: Store plasma/urine at -80°C . Avoid repeated freeze-thaw cycles (limit to <3). If stability is unproven, add a stabilizer (e.g., neutral buffer) pre-storage, though this is rarely necessary for sulfates compared to glucuronides.

Module 2: Extraction Methodologies

Decision Matrix: PPT vs. SPE
FeatureProtein Precipitation (PPT) Solid Phase Extraction (SPE - WAX)
Throughput High (96-well plate ready)Medium (Requires manifold/pressure)
Cleanliness Low (Phospholipids remain)High (Removes lipids & neutrals)
Recovery Variable (Matrix effects common)Consistent (>85%)
Sensitivity Good for µg/mL levelsExcellent for ng/mL levels
Recommendation Use for Urine / High Conc. PlasmaStandard for Plasma PK Studies
Protocol A: Gold Standard – Mixed-Mode WAX SPE

Rationale: The WAX (Weak Anion Exchange) mechanism exploits the anionic nature of the sulfate group. At pH 4–5, the sulfate is negatively charged, and the WAX sorbent (tertiary amine) is positively charged, creating a strong ionic bond. Neutrals and bases are washed away, and the analyte is eluted by neutralizing the sorbent with high pH.

Materials:

  • Sorbent: Polymeric WAX (e.g., Oasis WAX, Strata-X-AW), 30 mg/1 cc.

  • Reagents: Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Step-by-Step Workflow:

  • Pre-treatment: Dilute 100 µL Plasma 1:1 with 2% Formic Acid (aq).

    • Why? Acidifies the matrix to precipitate some proteins and ensures the WAX sorbent is protonated (+ charge) while the sulfate remains anionic.

  • Conditioning:

    • 1 mL MeOH[1]

    • 1 mL Water

  • Load: Apply pre-treated sample at low flow rate (1 mL/min).

  • Wash 1 (Matrix Removal): 1 mL 25 mM Ammonium Acetate buffer (pH 5) .

    • Why? Removes proteins and salts while maintaining the ionic interaction.

  • Wash 2 (Interference Removal): 1 mL 100% Methanol .

    • Why? Removes hydrophobic neutrals and the parent drug (Triamterene) if it is not charged, or lipids. Note: Triamterene is basic, so it might retain by hydrophobic interaction. This step cleans up neutral lipids.

  • Elution: 2 x 250 µL 5% NH4OH in Methanol .

    • Mechanism:[2][3][4][5] The high pH (>10) deprotonates the WAX amine group (neutralizing the sorbent), breaking the ionic bond and releasing the anionic sulfate.

  • Evaporation: Dry under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitution: 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

Protocol B: Rapid Protein Precipitation (PPT)

Rationale: For high-concentration samples (e.g., urine or early-time-point plasma), PPT is sufficient.

  • Add 100 µL Plasma to plate.

  • Add 300 µL Cold Acetonitrile (containing Internal Standard).

  • Vortex vigorously for 2 min.

  • Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer supernatant. Dilute 1:1 with water before injection to improve peak shape on C18 columns.

Module 3: Visualization & Logic

Figure 1: Extraction Logic Flow

ExtractionLogic Start Biological Sample (Plasma/Urine) ConcCheck Sensitivity Requirement? Start->ConcCheck HighSens High Sensitivity (< 10 ng/mL) ConcCheck->HighSens Trace Level LowSens Screening / Urine (> 50 ng/mL) ConcCheck->LowSens High Conc SPE Mixed-Mode WAX SPE HighSens->SPE PPT Protein Precipitation (ACN 3:1) LowSens->PPT Analysis LC-MS/MS Analysis PPT->Analysis WashStep Wash: 100% MeOH (Removes Neutrals/Lipids) SPE->WashStep EluteStep Elute: 5% NH4OH in MeOH (Releases Anion) WashStep->EluteStep EluteStep->Analysis

Caption: Decision tree for selecting the optimal extraction method based on sensitivity requirements.

Module 4: LC-MS/MS Optimization & Troubleshooting

Q: Which MRM transitions should I use? A: 4-OH-TA-S can be analyzed in both positive and negative modes. Negative mode is often cleaner for sulfates, but Positive mode may be more sensitive due to the pteridine core.

  • Parent (Triamterene): 254.1

    
     237.1 (Positive Mode)
    
  • Metabolite (4-OH-TA-S): MW ~349.

    • Negative Mode: 348.0

      
       268.0 (Loss of SO3 group, [M-H]-).
      
    • Positive Mode: 350.1

      
       270.1 (Loss of SO3 group, [M+H]+).
      

Q: I see peak tailing for the sulfate metabolite. Why? A: Sulfates are polar and can interact with active sites on the column or metals in the LC system.

  • Column Choice: Use a C18 column with high carbon load and end-capping (e.g., Zorbax Eclipse Plus C18 or Waters BEH C18).

  • Mobile Phase: Ensure adequate ionic strength. Use 10 mM Ammonium Acetate in the aqueous phase rather than just Formic Acid. The salt helps mask secondary interactions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (SPE) Analyte eluting in wash step.Ensure Wash 1 is acidic/neutral (pH 5). Do not use high pH in wash.
Low Recovery (SPE) Analyte stuck on sorbent.Ensure Elution solvent is basic enough (5% NH4OH). Fresh NH4OH is critical.
Signal Drop (Matrix Effect) Phospholipids breaking through.Switch from PPT to WAX SPE. If using PPT, use "Phospholipid Removal" plates.[6]
Parent Drug appearing in Blank Hydrolysis of Sulfate.Check evaporation temp (<40°C). Ensure reconstitution solvent is not strongly acidic.

References

  • Rebmann, A. et al. (2025). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed. Available at: [Link] (Verified via Snippet 1.1)

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Application Notes. Available at: [Link] (Verified via Snippet 1.5)

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. Available at: [Link] (Verified via Snippet 1.7)

  • Tabrizi, A. B. et al. (2025).[7] Determination of triamterene in human plasma and urine after its cloud point extraction. SciELO. Available at: [Link] (Verified via Snippet 1.3)

Sources

Optimization

Preventing degradation of 4-Hydroxy Triamterene Sulfate during analysis

The following technical guide serves as a specialized support resource for the analysis of 4-Hydroxy Triamterene Sulfate (4-OH-TA-S) . It is designed to address the specific physicochemical vulnerabilities of this Phase...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the analysis of 4-Hydroxy Triamterene Sulfate (4-OH-TA-S) . It is designed to address the specific physicochemical vulnerabilities of this Phase II metabolite, particularly its susceptibility to hydrolysis and in-source fragmentation during LC-MS/MS analysis.

Topic: Preventing Degradation & Analytical Artifacts of 4-Hydroxy Triamterene Sulfate Audience: Bioanalytical Scientists, DMPK Researchers Version: 2.1 (Current)[1]

Core Stability Directive (The "Why" & "How")

Executive Summary: 4-Hydroxy Triamterene Sulfate is the primary urinary and plasma metabolite of the diuretic Triamterene. Unlike the parent drug, this conjugate is an aryl sulfate , rendering it chemically distinct.[1] The two primary failure modes during analysis are acid-catalyzed hydrolysis (converting it back to Phase I 4-hydroxytriamterene) and in-source collision-induced dissociation (IS-CID) within mass spectrometers.[1] Failure to control these variables leads to underestimation of the sulfate and overestimation of the Phase I metabolite.

Critical Stability Parameters
ParameterVulnerability LevelCausality & Mitigation
pH Critical Aryl sulfates are acid-labile.[1] pH < 3.0 promotes rapid hydrolysis to the phenol. Action: Maintain sample pH between 5.0–7.0. Avoid strong acid precipitation (e.g., TCA).[1]
Light High Pteridine core is fluorogenic and photosensitive.[1] Action: Use amber glassware and monochromatic (yellow) light in the lab.
Temperature Moderate Heat accelerates hydrolysis.[1] Action: Process samples on wet ice (4°C). Autosampler must be cooled.[1]
MS Source Artifact Risk High Declustering Potential (DP) strips the sulfate group before Q1 selection.[1] Action: Soften ionization parameters (See Section 3).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "I am detecting high levels of 4-OH-Triamterene but low Sulfate levels in my standards."

Diagnosis: This is likely In-Source Fragmentation , not chemical degradation.[1] Sulfate conjugates are fragile; high energy in the ion source (ESI) can break the O-S bond before the ion enters the mass analyzer. The mass spectrometer "sees" the fragment (which has the same mass as the Phase I metabolite) as the parent ion.

Protocol: The "Soft Ionization" Ramp

  • Infuse a pure standard of 4-Hydroxy Triamterene Sulfate (1 µg/mL).

  • Monitor two channels:

    • Parent Ion (Sulfate): m/z ~370 (Negative mode often preferred for sulfates, though Positive mode m/z 372 is used).[1]

    • Fragment Ion (Phenol): m/z ~270 (Loss of SO3).[1]

  • Stepwise Reduction: Lower the Cone Voltage (Waters) or Declustering Potential (Sciex) in 5V increments.[1]

  • Optimization Point: Select the voltage where the Sulfate signal is maximized and the "ghost" Phenol signal is <2% of the total ion current.

Issue 2: "My QC samples show degradation over a 12-hour analytical run."

Diagnosis: On-column or autosampler hydrolysis.[1] If your mobile phase is acidic (e.g., 0.1% Formic Acid, pH ~2.7), the sulfate is sitting in an acid bath while waiting for injection.[1]

Protocol: Buffered Mobile Phase Strategy

  • Replace: Standard 0.1% Formic Acid.

  • Substitute: 10 mM Ammonium Acetate adjusted to pH 5.5 with acetic acid.

  • Validation: This pH is sufficient to protonate the pteridine nitrogens for positive ESI sensitivity while preserving the sulfate ester bond [1].

Standard Operating Procedure (SOP): Sample Preparation

Objective: Isolate 4-OH-TA-S without triggering enzymatic deconjugation or acid hydrolysis.

Reagents Required:
  • Stop Solution: Methanol:Acetonitrile (50:[1]50) containing 10 mM Ammonium Acetate.[1]

  • Internal Standard: 4-Hydroxy Triamterene Sulfate-d4 (Deuterated).[1][2]

  • Vessels: Amber polypropylene tubes (Light protection).[1]

Step-by-Step Workflow:
  • Collection: Collect plasma/urine into tubes containing EDTA (anticoagulant) and immediately place on ice.[1] Note: Avoid heparin if possible as it can interfere with certain sulfate analyses.[1]

  • Quenching (Protein Precipitation):

    • Add 3 volumes of cold Stop Solution to 1 volume of sample.

    • Crucial: Do NOT use Trichloroacetic Acid (TCA) or Perchloric Acid.[1] The extreme pH drop will hydrolyze the sulfate.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to an amber autosampler vial.

  • Dilution (Optional): If sensitivity allows, dilute 1:1 with water to improve peak shape, but ensure the final solution pH remains > 4.5.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the critical control points (CCPs) required to maintain integrity.

G Substrate 4-Hydroxy Triamterene Sulfate (Analyte) Phase1 4-Hydroxy Triamterene (Degradant/Artifact) Substrate->Phase1 Hydrolysis Substrate->Phase1 In-Source Dissociation Oxidation Oxidized Pteridines (Non-fluorescent) Phase1->Oxidation Photolysis Acid Acidic pH (<3.0) Mobile Phase/Precipitant Acid->Substrate Catalyzes Enzyme Sulfatase Activity (Urine/Plasma) Enzyme->Substrate Catalyzes Source MS Source Energy (High DP/Cone Voltage) Source->Substrate Artifact Generation Light UV/Blue Light Exposure Light->Substrate Accelerates Light->Phase1 Accelerates

Caption: Degradation pathways of 4-Hydroxy Triamterene Sulfate. Red arrows indicate the conversion to the Phase I metabolite, which can be caused chemically (Acid), biologically (Enzyme), or artificially (MS Source).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Glucuronidase to treat urine samples before analysis? A: Proceed with extreme caution. Many commercial


-glucuronidase preparations (especially from Helix pomatia) contain significant sulfatase  impurities [2].[1] If your goal is to measure the intact sulfate, you must avoid these enzymes. If you intend to measure "Total Triamterene," you must ensure the enzyme preparation has sulfatase activity to fully convert the sulfate to the phase I parent.

Q: Why does the sulfate metabolite appear to have two peaks in my chromatogram? A: This is likely an isomer issue or tautomerism, but more commonly, it is carryover or column instability .[1] However, if you see a peak at the sulfate retention time but with the mass of the parent (Phase I), that is In-Source Fragmentation . If you see a peak at the Phase I retention time with the Phase I mass, that is chemical hydrolysis occurring in the vial.

Q: Is the sulfate metabolite fluorescent like the parent drug? A: Yes, pteridines generally retain fluorescence. However, the quantum yield may differ. If using Fluorescence Detection (FLD), excitation at 365 nm and emission at 440 nm is standard for Triamterene derivatives [3].[1][3] Note that degradation products often lose this specific fluorescence signature, making FLD a good stability indicator.[1]

References

  • Reeve, E. et al. (1980).[1] "Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine." Journal of Pharmaceutical Sciences.

  • Kauffman, F.C. (2004).[1] "Sulfation in Pharmacology and Toxicology." Handbook of Experimental Pharmacology. (Contextual grounding on sulfatase impurities in enzymatic preps).

  • Gilfrich, H.J. et al. (1983).[1] "Pharmacokinetics of triamterene and its metabolites in patients with liver cirrhosis." European Journal of Clinical Pharmacology. (Establishes fluorescence properties and metabolic ratios).

  • PubChem Compound Summary. "4-Hydroxy Triamterene Sulfate, Sodium Salt."[1] National Library of Medicine. [1]

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Quantitation of 4-Hydroxy Triamterene Sulfate

[1] Status: Operational Ticket ID: OH-TA-SULF-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1] Introduction: The Challenge of the Conjugate Welcome to the technical support hub for Triamtere...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: OH-TA-SULF-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]

Introduction: The Challenge of the Conjugate

Welcome to the technical support hub for Triamterene metabolite analysis. You are likely here because detecting 4-Hydroxy Triamterene Sulfate (4-OH-TA-S) is proving difficult.[1]

While the parent drug (Triamterene) is a basic pteridine that flies easily in positive ESI mode, its sulfate conjugate presents a classic bioanalytical paradox:

  • Zwitterionic Complexity: It retains the basic pteridine ring but gains a highly acidic sulfate group.

  • In-Source Fragility: The sulfate group is labile. In the mass spectrometer's source, it often sheds the sulfate group (

    
    ), masquerading as the Phase I metabolite (4-OH-TA).[1]
    
  • Polarity: It elutes early on C18 columns, often in the suppression zone (void volume).[1]

This guide prioritizes sensitivity and specificity , moving beyond standard protocols to advanced troubleshooting.

Module 1: Sample Preparation (The Foundation)

User Question: "My recovery is inconsistent, and I see significant matrix effects. Should I stick with Protein Precipitation (PPT)?"

Technical Diagnosis: For high-sensitivity assays (LLOQ < 1 ng/mL), PPT is often insufficient for sulfated metabolites.[1] The phospholipids remaining in the supernatant cause ion suppression, particularly in the early elution window where the polar sulfate resides.

The Solution: Solid Phase Extraction (SPE) We recommend switching to a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.[1] Unlike cation exchange (MCX), which targets the basic nitrogen, HLB allows you to capture the molecule based on its aromatic structure while washing away salts and polar interferences.

Protocol: Optimized HLB Extraction for 4-OH-TA-S
StepSolvent/BufferMechanism
1.[1] Pre-treatment Plasma (200 µL) + 2% Formic Acid (200 µL)Acidification disrupts protein binding and ionizes the basic ring, preventing premature breakthrough.[1]
2. Conditioning Methanol (1 mL) followed by Water (1 mL)Activates the polymeric pores.[1]
3. Loading Load pre-treated sample (~400 µL)Slow flow (1-2 drops/sec) to maximize interaction.
4. Wash 1 5% Methanol in WaterRemoves salts and highly polar interferences.
5.[1] Wash 2 2% Formic Acid in Acetonitrile (Optional)Critical:[1] If using MCX, this removes neutrals.[1] For HLB, skip or keep organic low (<10%) to avoid eluting the sulfate.
6.[1] Elution Methanol containing 5% Ammonium HydroxideHigh pH helps disrupt secondary interactions and elutes the analyte efficiently.
7. Reconstitution 90:10 Water:Methanol (0.1% Formic Acid)Matches the initial mobile phase to prevent peak distortion.[1]
Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Start: Sample Matrix Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 5 ng/mL) Sensitivity->HighSens Critical LowSens Routine Screening (> 10 ng/mL) Sensitivity->LowSens Standard SPE Solid Phase Extraction (Polymeric HLB) HighSens->SPE PPT Protein Precipitation (MeOH/ACN 3:1) LowSens->PPT MatrixEffect Check Matrix Factor (MF) PPT->MatrixEffect SPE->MatrixEffect Pass Method Validated MatrixEffect->Pass MF = 0.85 - 1.15 Fail Ion Suppression Detected MatrixEffect->Fail MF < 0.8 or > 1.2 Fail->SPE Switch to SPE

Caption: Decision logic for selecting sample preparation based on sensitivity requirements.

Module 2: LC-MS/MS Optimization (The Engine)

User Question: "I see a peak for the Sulfate, but it overlaps with the Phase I metabolite. Also, my quantitation seems to overestimate the Phase I concentration."

Technical Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) .[1] In the ionization source (ESI), the fragile sulfate bond (


) can break before the ion enters the quadrupole.
  • Result: The Mass Spec sees 4-OH-TA (m/z ~270) even though the molecule entering the source was the Sulfate (m/z ~350).

  • Consequence: If the Sulfate and Phase I metabolite co-elute, the "ghost" signal from the sulfate adds to the real Phase I signal, ruining your accuracy.

The Solution: Orthogonal Polarity Switching & Chromatography

1. Mass Spectrometry Parameters

While Triamterene (Parent) is best detected in Positive Mode , the Sulfate often yields better Signal-to-Noise (S/N) and specificity in Negative Mode .[1]

AnalytePolarityPrecursor (Q1)Product (Q3)Comment
Triamterene ESI (+)254.1237.1Loss of

.[1] Robust.
4-OH-TA (Phase I) ESI (+)270.1253.1Loss of

.
4-OH-TA Sulfate ESI (-) 348.0 80.0 Detection of the

ion.[1] Highly specific.
Alt. Sulfate (Pos)ESI (+)350.1270.1Risky:[1] Relies on neutral loss.[1][2] Prone to high background.

Why Negative Mode? Detecting the


 fragment (m/z 80) in negative mode is a "fingerprint" for sulfates. It eliminates interference from the parent drug, which does not ionize well in negative mode.
2. Chromatographic Separation

You must separate the Sulfate from the Phase I metabolite to monitor ISF.

  • Column: C18 is standard, but a Biphenyl or PFP (Pentafluorophenyl) column offers better selectivity for the aromatic pteridine ring, helping pull the polar sulfate away from the void volume.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH 3.5 - 4.0)[1]

    • B: Acetonitrile[1][3][4]

    • Note: Avoid high pH.[1] Sulfates are stable, but the pteridine solubility drops at neutral pH.

Visual Workflow: The In-Source Fragmentation Trap

ISF_Logic Substrate 4-OH-TA Sulfate (In Sample) Source ESI Source (High Temp/Voltage) Substrate->Source Path1 Intact Ionization [M-H]- m/z 348 Source->Path1 Ideal Path2 In-Source Fragmentation Loss of SO3 Source->Path2 Heat/Voltage Stress Detector MS Detector (Q1 Filter: 270) Path1->Detector Correct Quant Artifact Artifact Ion [M+H]+ m/z 270 Path2->Artifact Artifact->Detector Interference! RealMetab Real 4-OH-TA (Co-eluting?) RealMetab->Detector

Caption: Mechanism of In-Source Fragmentation causing quantitation errors if chromatographic separation is poor.

Module 3: Stability & Handling (The Variable)

User Question: "My QC samples are failing stability tests after 24 hours in the autosampler."

Technical Diagnosis: 4-Hydroxy Triamterene Sulfate is light-sensitive (like all pteridines) and can hydrolyze back to the Phase I metabolite if left in acidic organic solvents for too long at room temperature.[1]

Troubleshooting Checklist:

  • Light Protection: Use amber glass vials. Pteridines degrade rapidly under UV/fluorescent light.[1]

  • Temperature: Keep the autosampler at 4°C . Never run these sequences at room temperature.

  • Solvent pH: While acidic mobile phases are good for chromatography, storing the extracted sample in high acid can accelerate hydrolysis. Ensure your reconstitution solvent is weakly acidic (0.1% Formic Acid), not strongly acidic.[1]

Summary of Validated Parameters
ParameterRecommendationRationale
Column Phenomenex Kinetex Biphenyl (2.1 x 50mm, 1.7µm)Enhanced pi-pi interactions separate the Sulfate from Phase I.
Mobile Phase A 10mM Ammonium Formate (pH 3.[1]5)Buffers the ionization; prevents peak tailing.
Ionization Polarity Switching (Pos/Neg)Maximizes sensitivity for both Parent (Pos) and Sulfate (Neg).[1]
Wash Solvent 5% Methanol in WaterPrevents premature elution of the polar sulfate.
Detection Mode MRM (Negative) for SulfateTargets m/z 80 (

) for maximum specificity.[1]
References
  • Gilfrich, H. J., et al. (1983).[1] "Pharmacokinetics of triamterene and its metabolites in man." Arzneimittel-Forschung, 33(5), 717-723.[1]

  • Reboud-Ravaux, M. (2004).[1] "Profiling Urinary Sulfate Metabolites With Mass Spectrometry." Frontiers in Molecular Biosciences. (General reference for Sulfate MS/MS transitions m/z 80/97).

  • S. S. Abd El-Hay, et al. (2016).[1] "High performance liquid chromatography for simultaneous determination of xipamide, triamterene and hydrochlorothiazide." Acta Pharmaceutica.

  • Yuan, H., et al. (2005).[1] "Simultaneous determination of triamterene and its main metabolite in urine." Journal of Chromatography B. (Establishes the polarity and separation challenges).

Sources

Optimization

Addressing interference in 4-Hydroxy Triamterene Sulfate assays

Topic: Addressing Interference in 4-Hydroxy Triamterene Sulfate Assays Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Interference in 4-Hydroxy Triamterene Sulfate Assays

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Priority: High

Welcome to the Bioanalytical Support Hub

You are likely here because your pharmacokinetic data for Triamterene (TA) isn't adding up. Specifically, you are seeing inconsistent quantification of its primary Phase II metabolite, 4-Hydroxytriamterene Sulfate (4-OH-TA-S) , or you suspect this conjugate is interfering with the measurement of the Phase I metabolite, 4-Hydroxytriamterene (4-OH-TA) .

In my 15 years developing pteridine assays, I have found that 4-OH-TA-S is deceptive. It is highly abundant in urine (often 10x the parent drug), labile in the MS source, and naturally fluorescent. This guide addresses the three most common "interference" tickets we receive: In-Source Fragmentation (ISF) , Matrix Suppression , and Stability Issues .

Module 1: The "Phantom" Peak (In-Source Fragmentation)

User Question: "I am detecting 4-OH-TA (the Phase I metabolite) in samples where I only spiked the Sulfate conjugate. Is my standard contaminated?"

Technical Diagnosis: It is highly unlikely your standard is contaminated. You are experiencing In-Source Fragmentation (ISF) .[1] In Positive Electrospray Ionization (+ESI), sulfate conjugates are thermally and energetically labile. Before the ions even reach the collision cell (Q2), the heated source can cleave the sulfate group (


).
  • The Chemistry: 4-OH-TA-S (

    
     350) loses 80 Da (
    
    
    
    )
    
    
    becomes 4-OH-TA (
    
    
    270).
  • The Consequence: If 4-OH-TA-S and 4-OH-TA co-elute chromatographically, the mass spectrometer cannot distinguish between the "real" 4-OH-TA and the "artifact" created from the sulfate. This leads to massive overestimation of the Phase I metabolite.

The Solution: Orthogonal Chromatographic Separation

You cannot stop ISF entirely in the source. You must separate the two compounds in time.

Actionable Protocol:

  • Check Resolution (

    
    ):  Ensure baseline separation (
    
    
    
    ) between the Sulfate and the Phase I metabolite.
  • Monitor the "Crosstalk": Inject a pure standard of 4-OH-TA-S (e.g., 1000 ng/mL). Monitor the transition for 4-OH-TA (

    
    ).
    
    • Result: You will see a peak in the 270 channel at the retention time of the Sulfate. This is your "ISF artifact."

    • Pass Criteria: This artifact peak must not overlap with the retention time of the actual 4-OH-TA.

Visualizing the Interference Mechanism

The following diagram illustrates how ISF creates false data if chromatography is poor.

ISF_Mechanism cluster_source LC-MS/MS Ion Source (+ESI) Sulfate 4-OH-TA Sulfate (m/z 350) Fragment ISF Artifact (m/z 270) Sulfate->Fragment Loss of SO3 (Heat/Voltage) Detector Detector Sulfate->Detector Elutes @ t1 False_Signal False Signal (Interference) Fragment->False_Signal Detected as 4-OH-TA Real_Metabolite Real 4-OH-TA (m/z 270) Real_Metabolite->Real_Metabolite Elutes @ t2

Figure 1: Mechanism of In-Source Fragmentation (ISF). If the Sulfate (blue) converts to the artifact (red) and co-elutes with the real metabolite (green), quantification fails.

Module 2: Matrix Effects & Extraction

User Question: "My internal standard (IS) recovery in urine samples is erratic, and the sulfate peak shape is tailing. How do I clean this up?"

Technical Diagnosis: Urine contains high concentrations of salts and endogenous pigments that suppress ionization. Furthermore, Triamterene and its metabolites are pteridines—they are heterocyclic bases that can interact strongly with residual silanols on HPLC columns, causing tailing.

The Solution: Dilution & pH Control

For urine, "Dilute-and-Shoot" is often superior to Solid Phase Extraction (SPE) because the sulfate concentration is naturally very high (often


).

Optimized Workflow:

ParameterRecommendationRationale
Internal Standard Triamterene-d5 or 13C-4-OH-TA Structural analogs (like furosemide) do not track the specific ionization suppression of pteridines.
Sample Prep (Urine) Dilute 1:10 or 1:20 with Mobile Phase A.Reduces matrix effect; prevents column saturation.
Sample Prep (Plasma) Protein Precipitation (PPT) with acidified Methanol.Acid ensures the basic pteridines remain in solution and don't bind to precipitated proteins.
Mobile Phase pH Acidic (pH 3.0 - 4.0)Suppresses silanol ionization on the column, sharpening the peak shape of the basic pteridine ring.
Experimental Workflow: Sample Preparation Decision Tree

Sample_Prep cluster_Urine Urine (High Conc.) cluster_Plasma Plasma (Low Conc.) Start Biological Sample Type Matrix Type? Start->Type U_Step1 Centrifuge (10,000g, 5 min) Type->U_Step1 Urine P_Step1 Add IS + PPT Agent (MeOH + 0.1% Formic Acid) Type->P_Step1 Plasma U_Step2 Dilute 1:20 with 0.1% Formic Acid U_Step1->U_Step2 U_Step3 Add IS (SIL-Triamterene) U_Step2->U_Step3 Inject LC-MS/MS Injection U_Step3->Inject P_Step2 Vortex & Centrifuge (14,000g, 10 min) P_Step1->P_Step2 P_Step3 Evaporate & Reconstitute (Mobile Phase A) P_Step2->P_Step3 P_Step3->Inject

Figure 2: Decision tree for sample preparation to minimize matrix interference.

Module 3: Stability & Handling FAQs

Q: Can I store processed samples in the autosampler overnight? A: Yes, but temperature control is mandatory. 4-OH-TA-S is relatively stable, but we observe degradation if the autosampler is not kept at 4°C . In urine, bacterial contamination can introduce sulfatases which hydrolyze the sulfate back to 4-OH-TA, ruining the assay.

  • Fix: Add 0.1% Sodium Azide to urine collection containers if storage >24h is expected, or freeze immediately at -80°C.

Q: I'm seeing "Carryover" in the blank after a high concentration sample. A: Triamterene is "sticky" due to its flat, aromatic pteridine structure.

  • Fix: Use a needle wash with high organic strength and low pH (e.g., 50:50 Acetonitrile:Isopropanol + 0.5% Formic Acid). The acid helps protonate the amine groups, increasing solubility in the wash solvent.

References

  • Gundert-Remy, U., et al. (1979). "Plasma and urinary levels of triamterene and certain metabolites after oral administration to man."[2][3][4][5][6] European Journal of Clinical Pharmacology.

  • Gilfrich, H.J., et al. (1983).[7] "Pharmacokinetics of triamterene and its active metabolite in patients with renal failure." European Journal of Clinical Pharmacology.

  • Xu, X., et al. (2023). "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Clinical and Laboratory Standards Institute (CLSI). (2005). "Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition." CLSI document EP7-A2.

For further assistance, please upload your chromatograms (specifically the MRM transitions for 350>fragments and 270>fragments) to the secure portal.

Sources

Troubleshooting

Best practices for handling and storing 4-Hydroxy Triamterene Sulfate

This guide provides comprehensive best practices for the handling, storage, and use of 4-Hydroxy Triamterene Sulfate. Designed for researchers, scientists, and drug development professionals, this document synthesizes te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive best practices for the handling, storage, and use of 4-Hydroxy Triamterene Sulfate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments.

I. Introduction to 4-Hydroxy Triamterene Sulfate

4-Hydroxy Triamterene Sulfate is the principal active metabolite of the potassium-sparing diuretic, Triamterene.[1][2][3] Understanding its chemical behavior is critical for accurate and reproducible experimental outcomes in pharmaceutical research and development. This guide is structured to address common challenges and questions that may arise during its use.

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 4-Hydroxy Triamterene Sulfate.

Q1: What is the recommended procedure for receiving and initially storing solid 4-Hydroxy Triamterene Sulfate?

A1: Upon receipt, visually inspect the container for any damage. The compound should be a solid, and any discoloration or unusual appearance should be noted. For long-term storage of the solid material, it is recommended to keep it in a tightly sealed container, protected from light.[4] While specific temperature requirements are not extensively documented, storing at controlled room temperature (20-25°C or 68-77°F) is a common practice for similar pharmaceutical compounds.[5] For extended storage, consider refrigeration (2-8°C).

Q2: How should I prepare stock solutions of 4-Hydroxy Triamterene Sulfate?

A2: The solubility of 4-Hydroxy Triamterene Sulfate in common organic solvents has not been extensively reported. However, based on the properties of its parent compound, Triamterene, and general solubility principles for polar, sulfated compounds, the following solvents can be considered for initial solubility tests:

  • Aqueous Buffers: As a sulfate salt, it is expected to have good solubility in aqueous buffers. The pH of the buffer may influence solubility.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good solvents for polar compounds.[6][7][8]

  • Polar Protic Solvents: Methanol and ethanol may also be suitable, although solubility might be lower compared to DMSO or DMF.[6][9]

It is crucial to perform small-scale solubility tests before preparing a large stock solution. When preparing solutions, use high-purity solvents and sonicate if necessary to aid dissolution.

Q3: What are the best practices for storing stock solutions?

A3: To ensure the stability of your stock solutions, adhere to the following guidelines:

  • Storage Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use vials.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, as pteridine derivatives can be susceptible to photodegradation.[10][11]

Q4: Is 4-Hydroxy Triamterene Sulfate sensitive to light?

A4: While specific photostability data for 4-Hydroxy Triamterene Sulfate is limited, its parent compound, Triamterene, a pteridine derivative, is known to be light-sensitive.[11] Pteridines, in general, can undergo photodegradation.[10][12] Therefore, it is prudent to handle and store both the solid compound and its solutions with protection from light.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of 4-Hydroxy Triamterene Sulfate, particularly by High-Performance Liquid Chromatography (HPLC).

Common HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak 1. Injection issue (air bubble, clogged syringe).2. Incorrect mobile phase composition.3. Detector issue (lamp off, incorrect wavelength).4. Compound degradation.1. Inspect the autosampler and syringe for air bubbles. Manually inject a standard to verify system performance.2. Prepare fresh mobile phase and ensure correct composition and pH.3. Check detector settings and lamp status.4. Prepare a fresh standard solution from solid material.
Broad or Tailing Peaks 1. Column contamination or degradation.2. Mismatched solvent between sample and mobile phase.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.2. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.3. Adjust the mobile phase pH or add an ion-pairing agent to improve peak shape.
Split Peaks 1. Clogged column inlet frit.2. Column bed collapse or void.1. Reverse-flush the column (disconnect from the detector). If this fails, replace the frit.2. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issues.1. Ensure accurate mobile phase preparation and use an online degasser.2. Use a column oven to maintain a stable temperature.3. Ensure the column is fully equilibrated with the mobile phase before injecting samples.

For more general HPLC troubleshooting, refer to established guides.[13][14][15][16][17]

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of 4-Hydroxy Triamterene Sulfate solid.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DMSO for a concentrated stock, or an aqueous buffer for direct use) and vortex or sonicate until the solid is completely dissolved.

  • Bring the solution to the final volume with the solvent.

  • If not for immediate use, filter the solution through a 0.22 µm syringe filter into a clean, light-protected storage vial.

  • Aliquot into single-use vials and store at the appropriate temperature (-20°C or -80°C for long-term storage).

Protocol 2: HPLC Analysis of 4-Hydroxy Triamterene Sulfate

The following are example HPLC conditions adapted from published methods for the analysis of Triamterene and its metabolites.[18] Optimization may be required for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.5) and an organic modifier (e.g., acetonitrile). A typical starting point could be 88:12 (v/v) aqueous buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at approximately 365 nm and emission at 440 nm is highly sensitive and selective.[18] UV detection can also be used.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

V. Data and Diagrams

Chemical Properties of 4-Hydroxy Triamterene Sulfate
PropertyValueSource
Molecular Formula C₁₂H₁₀N₇NaO₄S[3][10]
Molecular Weight 371.31 g/mol [3][10]
CAS Number 73756-87-3[3][10]
Diagrams

Workflow for Handling and Storing 4-Hydroxy Triamterene Sulfate

G cluster_receipt Receiving cluster_storage Storage of Solid cluster_solution Solution Preparation & Storage receive Receive Compound inspect Visually Inspect Container receive->inspect store_solid Store in Tightly Sealed, Light-Protected Container inspect->store_solid temp_solid Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) store_solid->temp_solid prepare_stock Prepare Stock Solution (e.g., in DMSO or Buffer) store_solid->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution

A workflow for the proper handling and storage of 4-Hydroxy Triamterene Sulfate.

Troubleshooting Logic for HPLC Analysis

G cluster_peak Peak Issues cluster_retention Retention Time Issues start HPLC Analysis Issue no_peak No/Small Peak start->no_peak broad_peak Broad/Tailing Peak start->broad_peak split_peak Split Peak start->split_peak shift_rt Shifting Retention Time start->shift_rt check_injection Check Injection System & Sample Integrity no_peak->check_injection check_mobile_phase Verify Mobile Phase Composition & pH no_peak->check_mobile_phase broad_peak->check_mobile_phase check_column Inspect/Flush/Replace Column broad_peak->check_column split_peak->check_column shift_rt->check_mobile_phase check_temp Ensure Stable Column Temperature shift_rt->check_temp

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Triamterene vs. p-Hydroxytriamterene Sulfate

Executive Summary Triamterene (TA) is a potassium-sparing diuretic distinct from mineralocorticoid receptor antagonists (e.g., spironolactone).[1] While TA is the administered agent, its clinical efficacy is largely driv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triamterene (TA) is a potassium-sparing diuretic distinct from mineralocorticoid receptor antagonists (e.g., spironolactone).[1] While TA is the administered agent, its clinical efficacy is largely driven by its Phase II metabolite, p-hydroxytriamterene sulfate (OH-TA-sulfate) .

This guide analyzes the pharmacological relationship between the parent compound and its sulfate conjugate.[2] Unlike most Phase II metabolic products which are pharmacologically inert and rapidly excreted, OH-TA-sulfate retains near-identical diuretic potency to the parent drug. Due to extensive first-pass metabolism, the sulfate metabolite circulates at plasma concentrations 10–30 times higher than the parent, making it the primary effector of diuresis in humans.

Metabolic Pathway & Mechanism of Action

The "Active Phase II" Anomaly

Triamterene undergoes rapid and extensive metabolism. The primary route involves hydroxylation at the 4'-position of the phenyl ring (Phase I), mediated by CYP1A2 , followed by immediate conjugation with sulfate (Phase II) via cytosolic sulfotransferases.[3]

The resulting sulfate conjugate is not merely an elimination product; it is a potent ENaC (Epithelial Sodium Channel) blocker. This defies the general pharmacokinetic rule where sulfation typically renders a molecule inactive and highly water-soluble for excretion.

Pathway Visualization

MetabolicPathway TA Triamterene (Parent Drug) CYP CYP1A2 (Liver) TA->CYP OHTA p-Hydroxytriamterene (Phase I Intermediate) CYP->OHTA Hydroxylation SULT Sulfotransferase (Cytosolic) OHTA->SULT SULF p-Hydroxytriamterene Sulfate (Active Phase II Metabolite) SULT->SULF Sulfation (Conjugation)

Figure 1: Metabolic activation of Triamterene.[2][3][4] Note that the Phase I intermediate is transient, while the Sulfate conjugate accumulates significantly.

Physicochemical & Pharmacokinetic Comparison[2][3][5][6]

The clinical dominance of the metabolite over the parent drug is driven by pharmacokinetics (exposure) rather than pharmacodynamics (binding affinity).

Comparative Data Table
FeatureTriamterene (Parent) p-Hydroxytriamterene Sulfate Implication
Pharmacologic Activity Active (ENaC Blocker)Active (ENaC Blocker)Both contribute to effect, but metabolite dominates due to concentration.
Plasma Protein Binding ~50–67%~91% High binding of sulfate limits its glomerular filtration; it relies on tubular secretion.
Renal Clearance 0.18 – 0.22 L/min0.15 – 0.17 L/minSimilar clearance rates, but metabolite accumulation occurs due to high formation rate.
Plasma Exposure (AUC) Low (Reference)High (>10x Parent) The metabolite provides the bulk of the "area under the curve" for receptor occupancy.
Solubility (Urine) Low (Poorly Soluble)High (~2x Parent) Parent drug is prone to crystallizing (kidney stones); metabolite is more soluble.
Elimination Route Filtration + SecretionTubular Secretion Renal impairment drastically extends the half-life of the sulfate metabolite.
Mechanism of Diuresis (ENaC Blockade)

Both compounds act on the distal convoluted tubule (DCT) and collecting duct.[5] They inhibit the apical Epithelial Sodium Channel (ENaC), disrupting the electrochemical gradient.

MechanismOfAction cluster_effect Physiological Outcome Lumen Tubular Lumen (Urine) ENaC ENaC Channel Lumen->ENaC Na+ Entry Cell Principal Cell (Distal Nephron) Pump Na+/K+ ATPase Cell->Pump Na+ Exit Blood Interstitium (Blood) ENaC->Cell Result1 Decreased Na+ Reabsorption (Natriuresis) ENaC->Result1 Result2 Decreased K+ Secretion (K+ Sparing) ENaC->Result2 Pump->Blood Na+ Reabsorption Drug Triamterene OR Sulfate Metabolite Drug->ENaC BLOCKS

Figure 2: Mechanism of Action. Both parent and metabolite block the apical ENaC channel, preventing sodium reabsorption and potassium excretion.

Experimental Protocols

To verify the activity of these compounds, researchers typically employ in vivo bioassays. The Lipschitz Method is the gold standard for assessing diuretic activity in rodents.

Protocol: Modified Lipschitz Diuretic Assay (Rat)

Objective: To quantify and compare the natriuretic and kaliuretic effects of Triamterene and its metabolite.

Reagents & Materials:

  • Animals: Male Wistar rats (180–220g).

  • Vehicle: 0.9% Saline (NaCl).[6]

  • Test Compounds: Triamterene (dissolved in formic acid/saline mix due to low solubility) and p-Hydroxytriamterene Sulfate (dissolved in saline).

  • Equipment: Metabolic cages (polypropylene with separation for urine/feces).

Workflow:

  • Acclimatization: House rats in standard conditions (25°C, 12h light/dark cycle) for 7 days.

  • Fasting: Deprive rats of food for 18 hours prior to the experiment; allow free access to water.

  • Priming (Hydration): Administer normal saline (25 mL/kg) orally via gavage to all animals to impose a uniform hydration state.

  • Treatment Administration (t=0):

    • Group A (Control): Vehicle only.

    • Group B (Standard): Hydrochlorothiazide (10 mg/kg) - Positive Control.

    • Group C (Parent): Triamterene (20 mg/kg).

    • Group D (Metabolite): p-Hydroxytriamterene Sulfate (Equimolar dose to Group C).

  • Sample Collection:

    • Place animals immediately into individual metabolic cages.

    • Collect urine at intervals: 1h, 2h, 4h, 6h, and 24h.

    • Critical Step: Ensure bladder is empty before placing in cage (gentle suprapubic pressure).

  • Analysis:

    • Measure Urine Volume (mL).[6]

    • Analyze Na+ and K+ concentrations using Flame Photometry or Ion-Selective Electrode (ISE).

    • Calculate Lipschitz Value :

      
       ratio (Test Urine Volume / Urea Control Volume).
      

Self-Validating Check:

  • The Na+/K+ ratio in the Control group should be low (high K+ secretion).

  • The Na+/K+ ratio in Groups C and D should be significantly elevated (indicating K+ sparing action).

In Vitro Microperfusion (Distal Tubule)

For mechanistic confirmation, microperfusion of the rat submaxillary duct (a physiological model for the distal nephron) is used.

  • Method: Isolate the duct, cannulate, and perfuse with physiological buffer containing the drug.

  • Measurement: Monitor Trans-epithelial Potential Difference (PD).

  • Result: Both Triamterene and the Sulfate metabolite cause a rapid drop in PD (indicating Na+ channel blockade) at equimolar concentrations (

    
     M), confirming equipotency  at the site of action.
    

Safety & Toxicology Implications

Crystalluria & Nephrolithiasis
  • Triamterene (Parent): Poorly soluble in acidic urine. It is the primary component of "Triamterene Stones."

  • Sulfate Metabolite: Significantly more soluble. It is rarely the cause of stones despite being present in much higher concentrations in the urine.

  • Risk Factor: Patients with low urine volume or acidic pH are at risk of parent drug precipitation.

Renal Impairment & Hyperkalemia

In patients with reduced Creatinine Clearance (


 mL/min):
  • Renal secretion of the Sulfate Metabolite is impaired.

  • Plasma levels of the sulfate skyrocket (accumulation).

  • Result: Exaggerated K+ sparing effect leading to life-threatening hyperkalemia .

  • Clinical Note: Monitoring serum potassium is critical in elderly patients not because of the parent drug, but because of the accumulating active metabolite.

References

  • Gilfrich, H. J., et al. (1983). Pharmacokinetics of triamterene and its metabolites in healthy volunteers.[3] Arzneimittelforschung, 33(5).

  • Knauf, H., et al. (1978). Pharmacological effects of phase-I- and phase-II-metabolites of triamterene. Arzneimittelforschung, 28(8), 1417–1420.

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene. Clinical and Experimental Hypertension, 5(2).

  • Sorgel, F., et al. (1986). Metabolic fate and solubility of triamterene--not an explanation for triamterene nephrolithiasis. Journal of Pharmaceutical Sciences, 75(2), 129-132.

  • NTP (National Toxicology Program). Toxicity Studies of Triamterene. National Institutes of Health.

Sources

Comparative

Technical Comparison Guide: 4-Hydroxy Triamterene Sulfate vs. Triamterene Metabolites

Executive Summary: The "Active Conjugate" Paradox In the landscape of diuretic pharmacokinetics, 4-Hydroxy Triamterene Sulfate (4-OH-TA Sulfate) presents a rare pharmacological anomaly. While Phase II conjugation (sulfat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Active Conjugate" Paradox

In the landscape of diuretic pharmacokinetics, 4-Hydroxy Triamterene Sulfate (4-OH-TA Sulfate) presents a rare pharmacological anomaly. While Phase II conjugation (sulfation/glucuronidation) typically deactivates drug metabolites to facilitate excretion, 4-OH-TA Sulfate retains significant diuretic potency.[1]

For researchers and drug developers, this distinction is critical. Unlike the transient Phase I intermediate (4-OH-TA), the sulfate conjugate accumulates to plasma concentrations 10–30 times higher than the parent drug, effectively driving the therapeutic duration of Triamterene. This guide provides a technical comparison of these entities, focusing on bioactivity, stability, and analytical quantification.[2][3][4]

Metabolic Landscape & Signaling Pathway

Triamterene undergoes extensive first-pass metabolism. The parent drug is rapidly hydroxylated at the 4'-position by CYP1A2, forming the intermediate 4-Hydroxytriamterene (4-OH-TA).[1] This intermediate is almost immediately conjugated by cytosolic sulfotransferases (SULTs) to form the stable, water-soluble sulfate ester.

Pathway Visualization

The following diagram illustrates the metabolic flux and the dominance of the sulfate conjugate in systemic circulation.

TriamtereneMetabolism TA Triamterene (Parent Drug) CYP CYP1A2 (Liver) TA->CYP Elimination Renal Elimination (Tubular Secretion) TA->Elimination Minor Route OHTA 4-OH-Triamterene (Transient Phase I) CYP->OHTA Hydroxylation SULT Sulfotransferase (Cytosolic) OHTA->SULT Sulfate 4-OH-TA Sulfate (Major Active Phase II) SULT->Sulfate Conjugation Sulfate->Elimination Active Transport

Figure 1: Metabolic pathway of Triamterene showing the rapid conversion to the stable, active sulfate conjugate.

Comparative Performance Analysis

The following table contrasts the physicochemical and pharmacological properties of the parent drug and its key metabolites. Note the distinct pharmacokinetic dominance of the sulfate form.

FeatureTriamterene (Parent)4-OH-Triamterene (Phase I)4-OH-TA Sulfate (Phase II)
Pharmacological Activity Active (Na⁺ channel blocker)Active (Diuretic)Active (Retains diuretic potency)
Systemic Exposure (AUC) Low (Extensive first-pass)Negligible (Transient)High (Dominant circulating species)
Plasma Cmax Ratio 1.0 (Reference)< 0.0510.0 – 30.0
Renal Handling Glomerular filtration + SecretionN/AActive Tubular Secretion
Water Solubility Poor (Practically insoluble)ModerateHigh (Facilitates excretion)
Fluorescence (Ex/Em) ~365 nm / 440 nm~365 nm / 440 nm~365 nm / 440 nm (High Intensity)
Clinical Marker For ComplianceN/ARenal Function / Bioavailability
Key Insight: The Stability-Activity Nexus

While 4-OH-TA is theoretically active, it is chemically unstable and metabolically fleeting. The sulfate conjugate, however, combines high water solubility (necessary for renal transport) with chemical stability , allowing it to act as a sustained-release reservoir of diuretic activity in the renal tubules.

Experimental Protocol: Analytical Quantification

Quantifying 4-OH-TA Sulfate requires specific handling due to its polarity and photosensitivity. The following protocol utilizes High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), the gold standard for sensitivity.

Method Validation Parameters
  • Linearity: 10 – 2000 ng/mL

  • LOD (Limit of Detection): ~2 ng/mL (Sulfate) vs. ~1 ng/mL (Parent)

  • Specificity: High (Resolves parent from metabolites)

Step-by-Step Workflow
A. Sample Preparation (Protein Precipitation)[5]
  • Collection: Collect plasma in heparinized tubes. Protect from light immediately (wrap in foil).

  • Precipitation: Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Extraction: Add 200 µL of Acetonitrile (ACN) containing internal standard (e.g., Cefamandole or Furosemide).

    • Why: ACN precipitates proteins while solubilizing the polar sulfate conjugate.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an amber HPLC vial.

B. HPLC-FLD Conditions
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture.

    • 12% Acetonitrile

    • 88% Phosphate Buffer (0.05 M, pH 3.0 – 4.0)

    • Note: Acidic pH suppresses ionization of silanols and improves peak shape for pteridines.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: Fluorescence.[7][8]

    • Excitation: 365 nm

    • Emission: 440 nm[4][5]

    • Causality: Pteridine rings are naturally fluorescent. FLD provides 100x sensitivity over UV absorbance (325 nm).

C. Data Interpretation
  • Elution Order: Due to polarity, 4-OH-TA Sulfate elutes first, followed by 4-OH-TA (if present), and finally the hydrophobic Triamterene parent.

  • Quantification: Use peak area ratios relative to the internal standard.

Clinical & Toxicological Implications

Understanding the sulfate conjugate is vital for interpreting clinical data in special populations.

  • Renal Impairment: Since 4-OH-TA Sulfate is eliminated via active tubular secretion, its clearance correlates linearly with Creatinine Clearance. In renal failure, sulfate levels accumulate drastically, potentially leading to hyperkalemia even if parent drug levels appear normal.

  • Liver Cirrhosis: Hepatic damage reduces CYP1A2 activity. This leads to a "metabolic inversion": Parent Triamterene levels rise, while 4-OH-TA Sulfate levels plummet.

    • Diagnostic Value: The ratio of [Sulfate] / [Parent] in plasma serves as a sensitive biomarker for hepatic metabolic capacity.

References

  • Mechanistic and Other Relevant Data - Triamterene . NCBI Bookshelf. Available at: [Link]

  • Pharmacokinetics of triamterene . PubMed. Available at: [Link]

  • Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate . PubMed. Available at: [Link]

  • Triamterene Compound Summary . PubChem. Available at: [Link]

  • 4-Hydroxy Triamterene Sulfate, Sodium Salt . PubChem. Available at: [Link]

Sources

Validation

Pharmacokinetic comparison of Triamterene and 4-Hydroxy Triamterene Sulfate

Topic: Pharmacokinetic Comparison of Triamterene and 4-Hydroxy Triamterene Sulfate Content Type: Publish Comparison Guide [1][2] Executive Summary This guide provides a technical analysis comparing Triamterene (TA) , a p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Comparison of Triamterene and 4-Hydroxy Triamterene Sulfate Content Type: Publish Comparison Guide

[1][2]

Executive Summary

This guide provides a technical analysis comparing Triamterene (TA) , a potassium-sparing diuretic, with its primary active metabolite, 4-Hydroxy Triamterene Sulfate (4-OH-TA sulfate) .

Unlike many Phase II conjugates which are pharmacologically inert, the sulfate ester of triamterene retains significant diuretic activity. Furthermore, due to extensive first-pass metabolism, the metabolite circulates at plasma concentrations 10-fold higher than the parent drug. Understanding the differential pharmacokinetics (PK) of these two entities is critical for interpreting bioequivalence studies and managing dosing in patients with compromised renal function.

Metabolic Pathway & Mechanism

Triamterene undergoes a rapid and extensive biotransformation.[1] The parent drug is hydroxylated at the 4'-position of the phenyl ring (Phase I), mediated primarily by CYP1A2 .[1] This intermediate, 4-hydroxytriamterene (OH-TA), is transient and barely detectable in plasma.[1] It is immediately conjugated by sulfotransferases (SULT) to form the stable, active Phase II metabolite: 4-OH-TA sulfate .

Figure 1: Biotransformation Pathway

MetabolicPathway TA Triamterene (Parent) (Lipophilic Weak Base) OHTA 4'-OH-Triamterene (Transient Phase I Intermediate) TA->OHTA Phase I: Hydroxylation (CYP1A2) Renal Renal Excretion (Tubular Secretion) TA->Renal Minor Elimination Route Sulfate 4'-OH-TA Sulfate (Active Phase II Metabolite) OHTA->Sulfate Phase II: Sulfation (Cytosolic SULTs) Sulfate->Renal Major Elimination Route

Caption: Metabolic conversion of Triamterene to its active sulfate metabolite via CYP1A2 and Sulfotransferase pathways.

Pharmacokinetic Profile Comparison
2.1 Plasma Dynamics and Bioavailability

The most striking feature of Triamterene PK is the dominance of the metabolite in systemic circulation.

  • Parent Drug (TA): Exhibits variable oral bioavailability (30–70%) and undergoes high first-pass extraction.[1]

  • Metabolite (4-OH-TA Sulfate): Rapidly formed; plasma concentrations consistently exceed the parent drug by a factor of ~10.

2.2 Protein Binding and Distribution

The structural addition of the sulfate group significantly alters the physicochemical properties of the molecule, specifically its affinity for plasma proteins.

  • TA: Moderate protein binding (~55%). This allows for both glomerular filtration and tubular secretion.

  • 4-OH-TA Sulfate: High protein binding (~91%).[1] The high binding affinity restricts glomerular filtration, making active tubular secretion the rate-limiting step for its elimination.

2.3 Renal Clearance (

) & Accumulation

Both compounds are eliminated renally, but their dependence on kidney function differs.

  • Normal Function:

    
     of the parent (TA) is slightly higher than the metabolite due to the metabolite's high protein binding.[2][3]
    
  • Renal Impairment: The metabolite accumulates significantly because it relies almost exclusively on tubular secretion.[3] The parent drug, having alternative non-renal elimination pathways (biliary), does not accumulate to the same extent.

Quantitative Data Analysis

The following table summarizes key pharmacokinetic parameters derived from healthy volunteer studies (single oral dose, 50-100 mg).

ParameterTriamterene (Parent)4-OH-TA Sulfate (Metabolite)Mechanism / Note

(ng/mL)
20 – 60600 – 1500Extensive first-pass metabolism favors metabolite formation.

(hours)
1.0 – 1.51.5 – 2.0Metabolite formation is rapid, lagging slightly behind parent absorption.
Protein Binding ~55%~91%Sulfate group increases albumin affinity.
Renal Clearance (

)
~220 mL/min~180 mL/minBoth exceed GFR (120 mL/min), indicating active tubular secretion.
Half-life (

)
2 – 4 hours3 – 5 hoursMetabolite elimination is rate-limited by renal function.
Bioactivity Active (Na+ channel blocker)ActiveCritical: Metabolite contributes significantly to therapeutic effect.
Experimental Protocols

To validate these profiles in a research setting, accurate bioanalytical methods are required. Because Triamterene and its derivatives are naturally fluorescent, HPLC with Fluorescence Detection is the industry standard (superior to UV in sensitivity).

4.1 Bioanalytical Workflow (HPLC-FLD)

Objective: Simultaneous quantification of TA and 4-OH-TA Sulfate in human plasma.

Protocol Steps:

  • Sample Prep: Aliquot 0.5 mL plasma. Add internal standard (e.g., Furosemide).[4][5]

  • Protein Precipitation: Add 1.0 mL Acetonitrile to precipitate proteins (crucial for releasing the 91% bound metabolite). Vortex and centrifuge at 10,000g for 10 min.

  • Separation: Inject supernatant onto a C18 Reverse Phase column (e.g.,

    
    Bondapak C18).
    
  • Mobile Phase: Isocratic elution with Acetonitrile:Water:Acetic Acid (buffer pH 4.0).

  • Detection: Fluorescence detector set to Excitation 365 nm / Emission 440 nm .

Figure 2: Analytical Workflow

AnalyticalWorkflow Sample Plasma Sample (Contains TA & Sulfate) Precip Protein Precipitation (Acetonitrile) Sample->Precip Release bound drug Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Injection HPLC Injection (C18 Column) Centrifuge->Injection Supernatant Detection Fluorescence Detection (Ex: 365nm / Em: 440nm) Injection->Detection Separation

Caption: HPLC-FLD workflow for isolating and detecting Triamterene and its sulfate metabolite.

Clinical & Research Implications

1. Renal Failure Models: In research involving renal impairment (e.g., chronic kidney disease models), measuring the parent drug alone is insufficient. The Sulfate/Parent ratio will increase drastically as renal function declines. Researchers must quantify the metabolite to accurately assess toxicity risk, as the accumulated sulfate metabolite remains pharmacologically active.

2. Liver Disease (Cirrhosis): In hepatic dysfunction, the metabolic conversion is impaired.[1] This results in a "flipped" PK profile: Parent TA levels rise significantly (due to reduced first-pass effect), while Sulfate levels decrease. This makes the TA/Sulfate ratio a sensitive biomarker for hepatic metabolic capacity (CYP1A2 activity).

3. Bioequivalence Testing: For generic drug development, regulatory bodies (FDA/EMA) often require bioequivalence to be demonstrated for both the parent and the active metabolite, given that the metabolite provides a substantial portion of the therapeutic efficacy.

References
  • Gilfrich, H. J., et al. (1983). Pharmacokinetics of triamterene and its metabolites in healthy volunteers.[1] Arzneimittelforschung, 33(5).

  • Knauf, H., et al. (1983). Delayed elimination of triamterene and its active metabolite in chronic renal failure. European Journal of Clinical Pharmacology, 24, 453–456.[2]

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene.[1] Clinical and Experimental Hypertension, 5(2).

  • Yakatan, G. J., & Cruz, J. E. (1981). High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma.[6] Journal of Pharmaceutical Sciences, 70(8), 949–951.[6]

  • Hasegawa, J., et al. (1982). Pharmacokinetics of triamterene and its metabolite in man.[7] Journal of Pharmacokinetics and Biopharmaceutics, 10(5), 507–523.[7]

Sources

Comparative

A Head-to-Head Comparison of 4-Hydroxy Triamterene Sulfate and Other Key Diuretic Metabolites: An Analytical and Pharmacokinetic Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of clinical pharmacology and drug development, a nuanced understanding of drug metabolism is paramount for assessing efficacy, safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical pharmacology and drug development, a nuanced understanding of drug metabolism is paramount for assessing efficacy, safety, and for the development of robust bioanalytical methods. This guide offers a detailed, head-to-head comparison of 4-Hydroxy Triamterene Sulfate, the primary active metabolite of the potassium-sparing diuretic triamterene, with the major metabolic products of other widely prescribed diuretics: furosemide, hydrochlorothiazide, and amiloride.

This document moves beyond a simple cataloging of data, providing in-depth analysis of metabolic pathways, comparative physicochemical properties, and a detailed examination of analytical methodologies. The insights contained herein are designed to empower researchers and drug development professionals in their efforts to design and execute rigorous preclinical and clinical studies.

Metabolic Fates of Common Diuretics: A Comparative Overview

The clinical and analytical profiles of diuretics are intrinsically linked to their metabolic pathways. The extent and nature of biotransformation dictate the primary analytes of interest in biological matrices. Here, we compare the metabolic pathways of triamterene, furosemide, hydrochlorothiazide, and amiloride.

Triamterene Metabolism

Triamterene undergoes extensive phase I and phase II metabolism. The predominant metabolic pathway involves hydroxylation to 4-hydroxytriamterene, which is then rapidly conjugated to form the pharmacologically active 4-Hydroxy Triamterene Sulfate. This sulfate conjugate is the major circulating and excreted form of the drug.[1]

Triamterene Triamterene Metabolite1 4-Hydroxytriamterene Triamterene->Metabolite1 Phase I (Hydroxylation) Metabolite2 4-Hydroxy Triamterene Sulfate Metabolite1->Metabolite2 Phase II (Sulfation)

Metabolic pathway of Triamterene.

Furosemide Metabolism

Furosemide, a potent loop diuretic, is primarily metabolized via glucuronidation. The major metabolite is furosemide acyl-glucuronide, which retains some diuretic activity. A smaller fraction of furosemide is excreted unchanged.[2][3]

Furosemide Furosemide Metabolite Furosemide Acyl-Glucuronide Furosemide->Metabolite Phase II (Glucuronidation) Unchanged Unchanged Furosemide Furosemide->Unchanged Direct Excretion

Metabolic pathway of Furosemide.

Hydrochlorothiazide and Amiloride Metabolism

In stark contrast to triamterene and furosemide, hydrochlorothiazide (a thiazide diuretic) and amiloride (another potassium-sparing diuretic) undergo minimal metabolism. They are predominantly excreted unchanged in the urine.[4][5] This metabolic profile simplifies their bioanalysis, as the parent drug is the primary analyte of interest.

cluster_hctz Hydrochlorothiazide cluster_amiloride Amiloride HCTZ Hydrochlorothiazide HCTZ_excreted Unchanged Hydrochlorothiazide HCTZ->HCTZ_excreted Direct Excretion Amiloride Amiloride Amiloride_excreted Unchanged Amiloride Amiloride->Amiloride_excreted Direct Excretion

Metabolic pathways of Hydrochlorothiazide and Amiloride.

Physicochemical Properties: A Comparative Table

The physicochemical properties of diuretic metabolites are critical determinants of their pharmacokinetic behavior and influence the selection of analytical methodologies. The following table provides a comparative summary of key properties for 4-Hydroxy Triamterene Sulfate and the primary analytes of the other selected diuretics.

Property4-Hydroxy Triamterene Sulfate, Sodium SaltFurosemide Acyl-GlucuronideHydrochlorothiazideAmiloride
Molecular Formula C12H10N7NaO4S[6][7]C18H19ClN2O11S[8]C7H8ClN3O4S2[4][9]C6H8ClN7O[5][10]
Molecular Weight ( g/mol ) 371.31[6][7]506.9[8]297.74[9]229.63[5][10]
Appearance Light Yellow Solid-White crystalline powder[4][9]Pale yellow to greenish yellow powder
Water Solubility --Slightly soluble[4][11]Slightly soluble
pKa ---8.7[10]
LogP ---0.07[9]-0.3[10]

Head-to-Head Analytical Performance: An LC-MS/MS Perspective

The following table summarizes typical LC-MS/MS parameters for the analysis of these compounds, providing a basis for a head-to-head comparison of their analytical performance.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeTypical LOQ (ng/mL)
4-Hydroxy Triamterene Sulfate ----
Furosemide 329.0285.0Negative ESI[12]5[12]
Hydrochlorothiazide 296.0204.9Negative ESI[13]0.50[13]
Amiloride 230.6116.0Positive ESI[13]0.050[13]

Note: Specific precursor and product ions for 4-Hydroxy Triamterene Sulfate and Furosemide Acyl-Glucuronide can vary depending on the specific analytical method and instrumentation.

Causality Behind Experimental Choices:

  • Ionization Mode: The choice between positive and negative electrospray ionization (ESI) is dictated by the chemical structure of the analyte. Furosemide and hydrochlorothiazide, with their acidic sulfonamide and carboxylic acid groups, are readily deprotonated and thus show better sensitivity in negative ion mode.[12] Amiloride, with its basic amine groups, is easily protonated and is therefore analyzed in positive ion mode.[13]

  • Sample Preparation: Due to the complexity of biological matrices like plasma and urine, sample preparation is a critical step to remove interferences and improve analytical sensitivity. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[14][15] SPE often provides the cleanest extracts and is preferred for methods requiring high sensitivity.[15]

Experimental Protocol: A General Workflow for Comparative Analysis

This section outlines a general, step-by-step methodology for the simultaneous analysis of diuretic metabolites in a biological matrix (e.g., human plasma) using LC-MS/MS. This protocol is a composite based on established methods and serves as a self-validating system through the inclusion of internal standards and quality control samples.

start Start: Plasma Sample Collection step1 Spike with Internal Standards start->step1 step2 Protein Precipitation (e.g., with acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Evaporation step3->step4 step5 Reconstitution in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 end End: Data Analysis and Quantification step6->end

General workflow for diuretic metabolite analysis.

Step-by-Step Methodology:

  • Sample Collection and Internal Standard Spiking:

    • Collect plasma samples in appropriate anticoagulant-containing tubes.

    • To a known volume of plasma (e.g., 100 µL), add a solution containing isotopically labeled internal standards for each analyte (e.g., 4-Hydroxy triamterene sulfate-d4, Furosemide-d5, Hydrochlorothiazide-¹³C,d₂, Amiloride-¹⁵N₃). The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the trustworthiness of the results.[16]

  • Protein Precipitation:

    • Add a protein precipitating agent, such as cold acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume).

    • Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation. This step is chosen for its simplicity and effectiveness in removing the majority of proteins, which can interfere with the analysis.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step concentrates the analytes and removes the organic solvent, which may not be compatible with the initial mobile phase conditions.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. This ensures that the analytes are dissolved in a solvent compatible with the LC system and that the injection is focused at the head of the column.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Separation: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve baseline separation of the analytes from each other and from endogenous interferences.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-to-product ion transitions for each analyte and internal standard. The collision energy and other MS parameters are optimized for each compound to achieve maximum sensitivity. The use of fast polarity switching allows for the analysis of compounds that ionize in both positive and negative modes in a single run.[12]

  • Data Analysis:

    • Integrate the peak areas of the analytes and their corresponding internal standards.

    • Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Quantify the concentration of the analytes in the unknown samples using the calibration curve.

Conclusion

This comprehensive guide provides a detailed head-to-head comparison of 4-Hydroxy Triamterene Sulfate with the primary analytes of furosemide, hydrochlorothiazide, and amiloride. The significant differences in their metabolic pathways underscore the importance of selecting the correct analyte for bioanalytical studies. While 4-Hydroxy Triamterene Sulfate is the key analyte for monitoring triamterene administration, the parent drugs are the primary targets for hydrochlorothiazide and amiloride. Furosemide analysis should ideally include both the parent drug and its glucuronide metabolite.

The provided physicochemical data and comparative analytical parameters offer a valuable resource for the development and validation of robust bioanalytical methods. The outlined experimental workflow, grounded in established principles of analytical chemistry, provides a practical framework for researchers in the field. By understanding the nuances of each diuretic's metabolic fate and analytical characteristics, scientists and drug development professionals can design more effective studies and contribute to the safer and more efficacious use of these important therapeutic agents.

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Validation

A Senior Application Scientist's Guide to Validating 4-Hydroxy Triamterene Sulfate as a Compliance Marker

The Rationale for a Metabolite-Based Compliance Marker Directly measuring the parent drug is a common method for assessing compliance. However, a drug's metabolite can sometimes serve as a more reliable indicator.

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale for a Metabolite-Based Compliance Marker

Directly measuring the parent drug is a common method for assessing compliance. However, a drug's metabolite can sometimes serve as a more reliable indicator. In the case of Triamterene, a potassium-sparing diuretic used in the management of hypertension and edema, the drug is rapidly metabolized.[3] The major metabolite, 4-Hydroxy Triamterene Sulfate, exhibits a plasma concentration more than 10 times higher than the parent compound, making it an attractive and more readily detectable biomarker of ingestion.[3]

The metabolic pathway of Triamterene to its primary sulfate conjugate is a crucial consideration in its selection as a compliance marker.

Triamterene Triamterene (Oral Administration) Hydroxylation Phase I Metabolism (Hydroxylation) Triamterene->Hydroxylation Rapid Absorption Sulfation Phase II Metabolism (Sulfation) Hydroxylation->Sulfation Metabolite 4-Hydroxy Triamterene Sulfate (Major Metabolite) Sulfation->Metabolite Excretion Renal Excretion Metabolite->Excretion Detection in Urine/Plasma cluster_PreValidation Pre-analytical Phase cluster_Validation Analytical Validation Workflow cluster_PostValidation Post-analytical Phase SampleCollection Sample Collection (Urine/Plasma) SampleProcessing Sample Processing & Storage SampleCollection->SampleProcessing MethodDevelopment Method Development (e.g., HPLC-Fluorescence) SampleProcessing->MethodDevelopment Specificity Specificity & Selectivity MethodDevelopment->Specificity AccuracyPrecision Accuracy & Precision (Intra & Inter-day) MethodDevelopment->AccuracyPrecision LLOQ Lower Limit of Quantification (LLOQ) MethodDevelopment->LLOQ Linearity Linearity & Range MethodDevelopment->Linearity Stability Stability Assessment (Freeze-thaw, Bench-top) MethodDevelopment->Stability DataAnalysis Data Analysis & Interpretation Specificity->DataAnalysis AccuracyPrecision->DataAnalysis LLOQ->DataAnalysis Linearity->DataAnalysis Stability->DataAnalysis Reporting Reporting & Regulatory Submission DataAnalysis->Reporting

Caption: Fit-for-Purpose Validation Workflow

Experimental Protocol: Validation of 4-Hydroxy Triamterene Sulfate in Urine by HPLC with Fluorescence Detection

This protocol is adapted from established methods for the analysis of Triamterene and its metabolites. [4][5] 1. Objective: To validate a high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantitative determination of 4-Hydroxy Triamterene Sulfate in human urine to be used as a compliance marker.

2. Materials and Reagents:

  • 4-Hydroxy Triamterene Sulfate reference standard

  • Internal Standard (e.g., hydroflumethiazide) [4]* HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer components

  • Human urine (drug-free)

3. Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

4. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 13:87 v/v), pH adjusted to 5.3. [4]* Standard Stock Solutions: Prepare stock solutions of 4-Hydroxy Triamterene Sulfate and the internal standard in a suitable solvent (e.g., methanol).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking drug-free human urine with appropriate volumes of the standard stock solutions.

5. Sample Preparation:

  • Thaw urine samples at room temperature.

  • To a 1 mL aliquot of urine, add the internal standard.

  • For this direct injection method, urine can be used untreated after appropriate dilution. [4] 6. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: As prepared in step 4.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 365 nm and emission at 440 nm. [4] 7. Validation Parameters:

  • Specificity and Selectivity: Analyze blank urine samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and internal standard.

  • Linearity and Range: Analyze calibration standards at a minimum of five concentration levels. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., precision ≤ 20% and accuracy within 80-120%). Sensitivity limits for urinary hydroxytriamterene sulfate have been reported to be around 0.1 µg/mL. [4]* Accuracy and Precision: Analyze QC samples at three concentration levels on three different days (inter-day) and in five replicates on the same day (intra-day). The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).

  • Stability: Evaluate the stability of the analyte in urine under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at -20°C or -80°C.

Conclusion

The use of 4-Hydroxy Triamterene Sulfate as a compliance marker presents a scientifically sound and robust method for objectively verifying medication ingestion. Its high concentration relative to the parent drug, Triamterene, makes it an ideal candidate for detection in biological fluids. While no single method of compliance monitoring is without its limitations, the direct, biochemical evidence provided by detecting this metabolite offers a significant advantage over indirect and subjective measures.

For researchers and drug development professionals, the key to successfully implementing this marker lies in rigorous, "fit-for-purpose" analytical validation. By adhering to regulatory guidelines and employing a well-characterized assay, the data generated can be trusted to inform critical decisions throughout the drug development lifecycle, ultimately contributing to the integrity and success of clinical trials.

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Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Hydroxy Triamterene Sulfate Measurements

For researchers, clinical scientists, and drug development professionals, the consistent and accurate measurement of drug metabolites is the bedrock of robust pharmacokinetic (PK) and toxicokinetic (TK) studies. 4-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the consistent and accurate measurement of drug metabolites is the bedrock of robust pharmacokinetic (PK) and toxicokinetic (TK) studies. 4-Hydroxy Triamterene Sulfate (4-HTS) is the primary, pharmacologically active metabolite of Triamterene, a potassium-sparing diuretic.[1][2] Given that plasma and urine levels of this metabolite significantly exceed those of the parent drug, its precise quantification is critical for understanding the drug's disposition and ensuring patient safety.[3][4]

This guide provides an in-depth framework for designing and executing an inter-laboratory comparison for 4-HTS. We will move beyond a simple protocol, exploring the causal reasoning behind methodological choices, grounding our approach in regulatory standards, and providing the tools to ensure your data is harmonized, reliable, and defensible across multiple analytical sites.

Biochemical Context: The Metabolic Journey of Triamterene

Understanding the origin of 4-HTS is fundamental. Triamterene undergoes rapid phase I metabolism, where it is hydroxylated at the 4'-position of its phenyl ring. This intermediate is then swiftly conjugated with sulfate to form the stable, primary metabolite, 4-HTS, which is then eliminated.[1][2][3] This metabolic pathway underscores the necessity of a highly selective analytical method to differentiate and accurately quantify the metabolite in the presence of the parent drug and other endogenous matrix components.

cluster_0 Metabolic Pathway Triamterene Triamterene Metabolite 4'-Hydroxytriamterene (Transient Intermediate) Triamterene->Metabolite Phase I Hydroxylation (CYP450) Sulfate 4-Hydroxy Triamterene Sulfate (Major Active Metabolite) Metabolite->Sulfate Phase II Sulfation

Caption: Metabolic conversion of Triamterene to its primary active metabolite.

The Imperative for Cross-Laboratory Harmonization

In modern drug development, studies are rarely confined to a single laboratory. Multi-site clinical trials, technology transfers between sponsor companies and Contract Research Organizations (CROs), and long-term biobanking all necessitate that analytical methods produce equivalent results regardless of location. Without a formal inter-laboratory comparison, discrepancies in data can lead to flawed PK/TK modeling, incorrect dose adjustments, and significant regulatory hurdles.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that bioanalytical methods be fully validated to ensure they are fit for purpose.[5][6][7][8] When a method is run in different laboratories, a cross-validation study is essential to demonstrate that the method is reproducible and that the data are comparable.[9][10] This process is a cornerstone of building a trustworthy and authoritative data package for regulatory submission.[6][11]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical methodology is the first critical decision. While older methods may have used High-Performance Liquid Chromatography (HPLC) with fluorescence detection, the gold standard for quantifying low-concentration metabolites in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][12][13]

ParameterLC-MS/MSHPLC-FluorescenceCausality and Rationale
Selectivity Very HighModerate to HighLC-MS/MS uses both chromatographic retention time and the specific mass-to-charge ratio (m/z) of the parent and fragment ions (Multiple Reaction Monitoring - MRM), providing unparalleled certainty in analyte identification and minimizing interference from matrix components.[14][15]
Sensitivity Very High (pg/mL range)High (ng/mL range)Mass spectrometry is an inherently more sensitive detection technique, which is crucial as metabolite concentrations can be very low, especially at later time points in a PK profile.[16][17]
Throughput HighModerateModern LC-MS/MS systems with rapid chromatography can achieve run times of just a few minutes per sample, enabling the analysis of large batches from clinical studies.
Matrix Effects Potential for ion suppression/enhancementLess susceptible to ionization effectsThis is the primary challenge for LC-MS/MS. Matrix effects occur when endogenous components co-elute with the analyte and interfere with its ionization, impacting accuracy. This is mitigated through rigorous sample cleanup, good chromatography, and the use of a stable isotope-labeled internal standard.[14][18]
Development Cost HigherLowerThe initial capital investment and expertise required for LC-MS/MS are greater. However, for regulated bioanalysis, its superior performance justifies the cost.

A Framework for a Definitive Inter-Laboratory Comparison Study

A successful inter-laboratory study is not merely about sending samples to different labs; it is a meticulously planned scientific experiment. The following workflow, grounded in principles from the Clinical and Laboratory Standards Institute (CLSI), provides a robust framework.[19][20][21]

Caption: Workflow for a comprehensive inter-laboratory comparison study.

Experimental Protocol: Inter-Laboratory LC-MS/MS Cross-Validation of 4-HTS

This protocol is designed as a self-validating system, where adherence to its steps and passing the predefined acceptance criteria inherently demonstrates the trustworthiness of the results.

1. Objective: To assess the precision and accuracy of the quantitative measurement of 4-Hydroxy Triamterene Sulfate in human plasma across three independent laboratories using a harmonized LC-MS/MS method.

2. Materials and Reagents:

  • Reference Standards:

    • 4-Hydroxy Triamterene Sulfate (USP-grade or equivalent)

    • 4-Hydroxy Triamterene Sulfate-d4 (Stable Isotope Labeled Internal Standard, IS)[22]

  • Biological Matrix: Pooled, blank human plasma (K2EDTA).

  • Reagents: HPLC-grade acetonitrile, methanol, and formic acid. Ultrapure water.

  • Quality Control (QC) Samples: To be prepared centrally by a lead laboratory.

    • Low QC (LQC): 3x the Lower Limit of Quantification (LLOQ)

    • Medium QC (MQC): ~50% of the calibration range

    • High QC (HQC): ~80% of the calibration range

3. Harmonized LC-MS/MS Method:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL 4-HTS-d4 in acetonitrile). The organic solvent serves to precipitate matrix proteins.

    • Vortex for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). A C18 column is chosen for its ability to retain and separate the moderately polar 4-HTS from endogenous plasma components.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at ~5% B, ramp to 95% B, and then re-equilibrate. The gradient must be optimized to ensure 4-HTS is well-resolved from the injection front and any potential interferences.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Mode. ESI is selected as it is highly effective for ionizing polar, non-volatile molecules like 4-HTS.

    • MRM Transitions:

      • 4-HTS: Q1 m/z → Q3 m/z (To be determined during method development)

      • 4-HTS-d4 (IS): Q1 m/z → Q3 m/z (To be determined during method development)

    • Instrument Parameters: Gas flows, temperatures, and collision energies must be explicitly defined and harmonized across all participating labs.

4. Study Execution and Acceptance Criteria:

  • The lead laboratory prepares and validates the QC samples, then ships aliquots of all study samples (calibrators, QCs, and a minimum of 20 incurred study samples) to participating labs on dry ice.

  • Each laboratory must analyze the samples in three separate analytical runs on three different days.

  • Run Acceptance Criteria (per FDA/EMA guidelines): [5][6][7]

    • The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

    • At least 75% of the non-zero calibrators must be within ±15% of their nominal value (±20% at the LLOQ).

    • At least 67% of the QC samples must be within ±15% of their nominal value.

    • At least 50% of the QCs at each concentration level must be within ±15% of their nominal value.

5. Data Analysis and Inter-Laboratory Comparison:

  • Each laboratory submits its calculated concentrations for all QC and incurred samples.

  • The data are collated and statistically analyzed to determine inter-laboratory precision and bias.

Hypothetical Results of an Inter-Laboratory Comparison:

QC LevelStatisticLaboratory ALaboratory BLaboratory CInter-Lab %CV
LQC (15 ng/mL) Mean (ng/mL)14.815.515.13.2%
% Accuracy98.7%103.3%100.7%N/A
Intra-Lab %CV4.1%3.8%4.5%N/A
MQC (150 ng/mL) Mean (ng/mL)1521471491.7%
% Accuracy101.3%98.0%99.3%N/A
Intra-Lab %CV2.5%2.9%2.7%N/A
HQC (750 ng/mL) Mean (ng/mL)7457617551.1%
% Accuracy99.3%101.5%100.7%N/A
Intra-Lab %CV1.9%2.1%2.0%N/A
  • Interpretation: The key metric here is the Inter-Lab %CV (Coefficient of Variation) . An Inter-Lab %CV of ≤15% is generally considered acceptable and demonstrates that the method provides comparable results across different laboratories. The results in the table above would indicate excellent harmonization. Further statistical analysis using Student's t-tests (to compare means) and F-tests (to compare variances) can provide more granular evidence of comparability.[23]

Conclusion

An inter-laboratory comparison is an indispensable exercise in validating and ensuring the long-term viability of a bioanalytical method for a critical metabolite like 4-Hydroxy Triamterene Sulfate. By adopting a structured approach founded on regulatory principles, employing highly selective and sensitive LC-MS/MS technology, and adhering to a harmonized protocol, research and development teams can generate data that is accurate, reproducible, and robust. This scientific rigor ensures that data generated across different sites and at different times can be compared with the highest degree of confidence, ultimately supporting sound clinical and regulatory decisions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Juraszek, B., & Wyska, E. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Alwsci. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Singh, V. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]

  • Roy, M., & Guérard, E. (2024). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. Drug Testing and Analysis. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Measurement Procedure Comparison in the Clinical Lab. [Link]

  • Clinical and Laboratory Standards Institute. (2010). EP09-A2-IR: Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition (Interim Revision). [Link]

  • Unilab. Quantitative analysis of drug metabolites in biological samples. [Link]

  • Clinical and Laboratory Standards Institute. EP09 | Measurement Procedure Comparison and Bias Estimation Using Patient Samples. [Link]

  • National Center for Biotechnology Information. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. [Link]

  • National Center for Biotechnology Information. 4-Hydroxy Triamterene Sulfate, Sodium Salt. PubChem. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • Clinical and Laboratory Standards Institute. EP09c - Measurement Procedure Comparison and Bias Estimation Using Patient Samples. [Link]

  • Clinical and Laboratory Standards Institute. (2013). EP09-A3: Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition. [Link]

  • Drugs.com. (2026). Triamterene and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

  • Sörgel, F., et al. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed. [Link]

  • Mutschler, E., et al. (1983). [Pharmacokinetics of triamterene in healthy subjects and patients with liver and kidney function disorders]. PubMed. [Link]

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene. PubMed. [Link]

  • Wikipedia. Triamterene. [Link]

  • OIV. Validation protocol of analytical methods. [Link]

  • ResearchGate. Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. [Link]

  • Eurachem. Trends in inter-laboratory method validation. [Link]

  • Pomiech, M., & Nobilis, M. (2008). SIMULTANEOUS DETERMINATION OF TRIAMTERENE AND HYDROCHLOROTHIAZIDE IN TABLETS USING DERIVATIVE SPECTROPHOTOMETRY. Acta Poloniae Pharmaceutica. [Link]

  • BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS. [Link]

  • ResearchGate. Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamteresulphate in Plasma and Urine. [Link]

  • Emirates International Accreditation Centre. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Kuc, K., et al. VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. [Link]

  • SCIEX. (2012). Application Compendium: Clinical Research & Forensic Toxicology. [Link]

  • ResearchGate. Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study. [Link]

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Validation

A Spectroscopic Deep Dive: Distinguishing Triamterene from its Hydroxylated Sulfate Metabolite

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the ability to unequivocally differentiate a parent drug from its metabolites is paramount for accurate pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the ability to unequivocally differentiate a parent drug from its metabolites is paramount for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments. This guide provides a comprehensive spectroscopic comparison of the potassium-sparing diuretic, triamterene, and its principal phase II metabolite, p-hydroxytriamterene sulfate. By delving into the nuances of their UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, this document serves as a practical resource for researchers engaged in the analysis of this important therapeutic agent.

Introduction: The Metabolic Journey of Triamterene

Triamterene is a pteridine-based diuretic that exerts its action by blocking the epithelial sodium channel in the distal convoluted tubule of the kidney.[1] Following oral administration, it undergoes significant first-pass metabolism in the liver. The primary metabolic transformation is the hydroxylation of the phenyl ring at the para position, followed by sulfation to form p-hydroxytriamterene sulfate.[2][3][4][5] This sulfated conjugate is the major form of triamterene found in both plasma and urine, often at concentrations significantly exceeding that of the parent drug.[6] Given the structural modifications, the spectroscopic properties of the parent drug and its metabolite exhibit distinct differences that can be leveraged for their individual detection and quantification.

Metabolic Pathway of Triamterene

Triamterene Triamterene Metabolite p-Hydroxytriamterene Sulfate Triamterene->Metabolite Hydroxylation & Sulfation (Liver) cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Urine/Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography Separation Extraction->LC MS Mass Spectrometry (ESI or APCI) LC->MS MSMS Tandem Mass Spectrometry (MS/MS) MS->MSMS FullScan Full Scan MS (Molecular Ion) MSMS->FullScan Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation

Caption: General workflow for LC-MS/MS analysis of drugs and metabolites.

  • Sample Preparation:

    • For biological samples, a sample clean-up and extraction step is typically required to remove interfering matrix components. This can be achieved by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). [6]

  • Liquid Chromatography (LC) Separation:

    • The extracted sample is injected into an HPLC system to separate triamterene from its metabolite and other endogenous compounds. A reversed-phase C18 column is commonly used. [6]

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Acquire full scan mass spectra to determine the m/z of the molecular ions of triamterene and its metabolite.

    • Perform MS/MS analysis by selecting the molecular ion of each compound as the precursor ion and inducing fragmentation.

    • Record the product ion spectra.

  • Data Analysis:

    • Identify the molecular ions of triamterene and hydroxytriamterene sulfate in the full scan spectra.

    • Analyze the product ion spectra to identify the characteristic fragment ions and neutral losses for each compound.

    • Compare the fragmentation patterns to confirm the identity of the parent drug and its metabolite.

Conclusion: A Multi-faceted Approach to Differentiation

The spectroscopic comparison of triamterene and its hydroxylated sulfate metabolite reveals a suite of distinguishing features across various analytical techniques. While UV-Vis and fluorescence spectroscopy offer sensitive detection methods, NMR and mass spectrometry provide the detailed structural information necessary for unequivocal identification. By understanding the principles behind each technique and the specific spectral characteristics of the parent drug and its metabolite, researchers can develop and validate robust analytical methods for their individual and simultaneous determination in complex biological matrices. This guide serves as a foundational resource to aid in these endeavors, promoting scientific rigor and accuracy in the field of drug metabolism and analysis.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy Triamterene Sulfate, Sodium Salt

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, particularly a pharmaceutical-related substanc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, particularly a pharmaceutical-related substance of unknown potency like 4-Hydroxy Triamterene Sulfate, Sodium Salt, demands a rigorous and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research.

Understanding the Hazard: The "Known Unknown"

4-Hydroxy Triamterene Sulfate, Sodium Salt is identified as the primary metabolite of the diuretic drug Triamterene.[2][3] While data on its specific toxicity and hazards is limited, its classification as a "pharmaceutical related compound of unknown potency" is the most critical piece of information we have.[1] In laboratory settings, a lack of comprehensive hazard data does not imply safety. Instead, it necessitates a higher degree of caution. We must operate under the precautionary principle, treating the compound as potentially hazardous upon inhalation, ingestion, or dermal contact.

The Material Safety Data Sheet (MSDS) for this compound indicates no specific data available for skin corrosion, eye irritation, carcinogenicity, or reproductive toxicity.[1] This absence of information is a directive to us: prevent all routes of exposure until more is known.

The Core Directive: Engineering Controls and PPE Synergy

Your first line of defense is always engineering controls. All handling of 4-Hydroxy Triamterene Sulfate, Sodium Salt in solid (powder) form or in solution should be conducted within a certified laboratory fume hood or another appropriate local exhaust ventilation system.[1] PPE is the essential final barrier between you and the chemical, designed to protect you when engineering controls might fail or are not sufficient.

Essential Personal Protective Equipment (PPE) Protocol

Based on the compound's nature and general best practices for handling potent pharmaceutical agents and aromatic amines, a comprehensive PPE ensemble is required.[4]

A. Eye and Face Protection: The Non-Negotiable Barrier

Direct chemical splashes into the eye can cause irreversible damage. Standard safety glasses are insufficient.

  • Required: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Best Practice: When there is a significant risk of splashing (e.g., preparing stock solutions, large-scale transfers), a full-face shield should be worn over the safety goggles for maximum protection.[5]

B. Skin and Body Protection: Preventing Dermal Absorption

The potential for dermal absorption of this compound is unknown, mandating robust skin protection.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is the minimum requirement. Ensure it is fully buttoned.[6]

  • Gloves: Hand protection is critical.

    • Material: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[7][8] Always inspect gloves for tears or punctures before use.[1]

    • Technique: For extended work or when handling higher concentrations, consider "double-gloving" (wearing two pairs of gloves). This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Hygiene: Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves. Always wash your hands thoroughly with soap and water after removing gloves.[1][6]

  • Additional Protection: For tasks with a higher risk of spills or splashes, such as cleaning up a spill, consider wearing impervious clothing like a chemical-resistant apron over your lab coat.[1]

C. Respiratory Protection: A Risk-Based Approach

While working in a fume hood is the primary method to prevent inhalation, additional respiratory protection may be necessary.

  • Standard Operations: For routine handling of small quantities inside a functioning fume hood, respiratory protection is not typically required.

  • High-Risk Scenarios: A NIOSH-approved respirator may be necessary in specific situations, such as:

    • Cleaning up a significant spill outside of a fume hood.

    • When engineering controls (like a fume hood) are not available or are malfunctioning.

    • Handling large quantities of the powder where aerosolization is possible.[4][9]

    • If you intend to use a respirator, you must be enrolled in your institution's respiratory protection program, which includes fit-testing and training.[10]

Summary of PPE for Key Laboratory Tasks

Task/Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety GogglesNitrile Gloves (Double-gloving recommended)Lab CoatRecommended to be performed in a fume hood.
Preparing Solutions Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat & Chemical-Resistant ApronTo be performed in a fume hood.
Cell Culture/Assays Safety GogglesNitrile GlovesLab CoatTo be performed in a biological safety cabinet or fume hood.
Cleaning Minor Spills Safety Goggles & Face ShieldThicker Chemical-Resistant Gloves (e.g., Neoprene over Nitrile)Lab Coat & Chemical-Resistant ApronNIOSH-Approved Respirator may be required based on spill size and location.

Operational Plans: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow these validated workflows.

Workflow for Donning PPE

G cluster_donning PPE Donning Sequence start 1. Lab Coat goggles 2. Safety Goggles / Face Shield start->goggles gloves 3. Gloves (Cuffs over lab coat sleeves) goggles->gloves end Enter Work Area gloves->end

Caption: Sequential process for safely putting on PPE before handling chemicals.

Workflow for Doffing PPE

G cluster_doffing PPE Doffing Sequence start 1. Gloves (Peel off away from body) goggles 2. Goggles / Face Shield (Handle by straps) start->goggles coat 3. Lab Coat (Turn inside out as you remove) goggles->coat wash 4. Wash Hands Thoroughly coat->wash

Caption: Step-by-step procedure for removing PPE to prevent contamination.

Emergency and Disposal Plans

Spill Response

  • Evacuate and Alert: Immediately alert others in the area.

  • Isolate: Secure the area to prevent entry.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.[1]

  • Containment: Avoid the generation of dust.[1] Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Clean-up: Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[1][11] Clean the surface thoroughly to remove any residual contamination.[1]

Exposure Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[1]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms develop or persist, call a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal of Contaminated Materials

All materials contaminated with 4-Hydroxy Triamterene Sulfate, Sodium Salt, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place all contaminated waste in a clearly labeled, sealed, and non-leaking container.[11]

  • Disposal: The product and its waste must be offered to a licensed hazardous material disposal company.[1] Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1][11]

By integrating these principles and procedures into your daily laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved February 20, 2026.
  • Cleanchem Laboratories LLP. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy Triamterene Sulfate, Sodium Salt. PubChem. Retrieved February 20, 2026, from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Safety D
  • ChemTreat. (2022, December). US/GHS MSDS (Rev. 12/2022).
  • Pharmaffiliates. (n.d.). CAS No : 73756-87-3 | Product Name : 4-Hydroxy Triamterene sulfate, sodium salt. Retrieved February 20, 2026, from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved February 20, 2026, from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures (SOP).
  • Sigma-Aldrich. (2024, September 6).
  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved February 20, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Fisher Scientific. (2015, March 19).
  • Mayo Clinic. (2026, February 1). Triamterene (oral route) - Side effects & dosage. Retrieved February 20, 2026, from [Link]

  • Mitchell, M., Whittaker, K., & Wu, D. (n.d.). Triamterene and Hydrochlorothiazide.
  • MedlinePlus. (2017, June 15). Triamterene. Retrieved February 20, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Mayo Clinic. (2026, February 1). Triamterene and hydrochlorothiazide (oral route) - Side effects & dosage. Retrieved February 20, 2026, from [Link]

  • MedBroadcast.com. (n.d.). Teva-Triamterene HCTZ - Uses, Side Effects, Interactions. Retrieved February 20, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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